Sulisatin
Description
structure
Structure
2D Structure
3D Structure
Properties
CAS No. |
54935-03-4 |
|---|---|
Molecular Formula |
C21H17NO9S2 |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
[4-[7-methyl-2-oxo-3-(4-sulfooxyphenyl)-1H-indol-3-yl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C21H17NO9S2/c1-13-3-2-4-18-19(13)22-20(23)21(18,14-5-9-16(10-6-14)30-32(24,25)26)15-7-11-17(12-8-15)31-33(27,28)29/h2-12H,1H3,(H,22,23)(H,24,25,26)(H,27,28,29) |
InChI Key |
URNFTLVCQLRCMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)OS(=O)(=O)O)C4=CC=C(C=C4)OS(=O)(=O)O |
Appearance |
Solid powder |
Other CAS No. |
54935-03-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DAN 603 Laxitex sodium sulisatin sulisatin sulisatin sodium |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Isatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for substitutions at various positions, leading to a vast library of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the significant biological activities of substituted isatin derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development in this promising area.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Substituted isatin derivatives have demonstrated potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines.[1][2] Their mechanisms of action are multifaceted, targeting key signaling pathways and cellular processes involved in cancer progression.
Mechanistic Insights
The anticancer effects of isatin derivatives are often attributed to their ability to modulate several critical signaling pathways:
-
Kinase Inhibition: A primary mechanism is the inhibition of various protein kinases that are often dysregulated in cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target, and its inhibition by isatin derivatives can suppress angiogenesis, a crucial process for tumor growth and metastasis.[3]
-
Induction of Apoptosis: Many isatin derivatives trigger programmed cell death (apoptosis) in cancer cells. This is often achieved through the activation of caspases, particularly caspase-3, and the regulation of the Bcl-2 family of proteins.
-
Cell Cycle Arrest: These compounds can halt the cell cycle at different phases (e.g., G0/G1 or G2/M), preventing cancer cell proliferation.[2]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[2]
The following diagram illustrates some of the key signaling pathways targeted by anticancer isatin derivatives.
Caption: Anticancer mechanisms of isatin derivatives.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of representative substituted isatin derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Bromo-isatin derivative | MCF-7 (Breast) | 1.56 | |
| Isatin-triazole hybrid | MGC-803 (Gastric) | 9.78 | |
| Bis-(indoline-2,3-dione) derivative | MCF-7 (Breast) | 0.0028 | |
| Isatin-hydrazone derivative | IM-9 (Myeloma) | 7.92 ± 1.03 | |
| Isatin-coumarin hybrid | SW620 (Colon) | <10 | |
| Moxifloxacin-isatin hybrid | DU-145 (Prostate, MDR) | 32 - 77 | |
| 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Various | 4 - 13 | |
| Quinoline-isatin derivative 13 | Caco-2 (Colon) | 9.3 | |
| Quinoline-isatin derivative 14 | Caco-2 (Colon) | 5.7 | |
| Quinoline-isatin derivative 14 | MDA-MB-231 (Breast) | 9 | |
| Benzofuran–isatin hybrid 14g | A549, HepG2, MCF-7, PC-3, HeLa | 77.2 - 88.9 | |
| Benzofuran–isatin hybrid 14h | A549, HepG2, MCF-7, PC-3, HeLa | 65.4 - 89.7 | |
| Ciprofloxacin/gatifloxacin-1,2,3-triazole-isatin hybrid 15i | A549, HepG2, SF-268 | 78.1 - 90.7 | |
| Isatin derivative 1 | HCT-116 (Colon) | 3.31 | |
| Isatin derivative 1 | MCF-7 (Breast) | 1.84 |
Note: Cytotoxicity of some isatin derivatives against normal cell lines has been evaluated, with some compounds showing lower toxicity to normal cells compared to cancer cells, indicating a favorable therapeutic window.
Antimicrobial Activity: A Broad Spectrum of Action
Isatin derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.
Mechanistic Insights
The antimicrobial action of isatin derivatives is not fully elucidated but is thought to involve multiple mechanisms, including:
-
Inhibition of Microbial Enzymes: Isatin derivatives may inhibit essential microbial enzymes, such as dihydrofolate reductase (DHFR), disrupting metabolic pathways necessary for microbial survival.
-
Disruption of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall.
-
Inhibition of Biofilm Formation: Several isatin-based compounds have been shown to inhibit the formation of biofilms, which are communities of microbes that are notoriously resistant to antibiotics.
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various isatin derivatives against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Isatin-thiazole derivative 7b | Escherichia coli ATCC 25922 | (8x better than chloramphenicol) | |
| Isatin-thiazole derivative 7d | Escherichia coli ATCC 25922 | (8x better than chloramphenicol) | |
| Isatin-thiazole derivative 14b | Escherichia coli ATCC 25922 | (8x better than chloramphenicol) | |
| Isatin-thiazole derivative 7f | MRSA ATCC 43300 | (8x better than chloramphenicol) | |
| Isatin-thiazole derivative 7h | Candida albicans ATCC 10231 | (Equivalent to Nystatin) | |
| Isatin-thiazole derivative 11f | Candida albicans ATCC 10231 | (Equivalent to Nystatin) | |
| Isatin | Campylobacter jejuni & C. coli | <1.0 - 16.0 | |
| Curcumin-isatin hybrid 115 | E. faecalis, S. aureus, P. aeruginosa, E. coli | 6.25 | |
| Isatin–quinoline conjugate 11a | MRSA | (Inhibition Zone: 47.33 ± 0.60 mm) | |
| Isatin–quinoline conjugates 10 & 11 | Various | 0.006 - 2.5 |
Antiviral Activity: Combating Viral Infections
Historically, isatin derivatives, such as methisazone, were among the first synthetic antiviral agents. Modern research continues to explore their potential against a variety of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and coronaviruses.
Mechanistic Insights
The antiviral mechanisms of isatin derivatives are virus-specific but can include:
-
Inhibition of Viral Enzymes: A key target is the viral reverse transcriptase in retroviruses like HIV.
-
Inhibition of Viral Replication: Isatin derivatives can interfere with various stages of the viral life cycle, including attachment, entry, and replication.
-
Inhibition of Viral Proteases: Some derivatives have been shown to inhibit viral proteases that are essential for viral maturation.
Quantitative Data: In Vitro Antiviral Activity
The following table summarizes the 50% effective concentration (EC₅₀) of isatin derivatives against different viruses.
| Compound/Derivative | Virus | EC₅₀ | Reference |
| Norfloxacin-isatin Mannich base 1a | HIV-1 | 11.3 µg/mL | |
| Norfloxacin-isatin Mannich base 1b | HIV-1 | 13.9 µg/mL | |
| Isatin β-thiosemicarbazone 10c | HIV-1 (CEM cell line) | 2.62 - 3.40 µM | |
| Isatin β-thiosemicarbazone 10f | HIV-1 (CEM cell line) | 2.62 - 3.40 µM | |
| Isatin β-thiosemicarbazone 10i | HIV-1 (CEM cell line) | 2.62 - 3.40 µM | |
| Schiff' base of isatin 6 | HIV-1 | 8 - 15.3 µg/mL | |
| Schiff' base of isatin 7 | HIV-2 | 41.5 - 125 µg/mL | |
| Aminopyrimidinimino isatin 9l | HIV-1 | 12.1 - 62.1 µg/mL |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Substituted isatin derivatives have shown promising anti-inflammatory properties in various in vivo models.
Mechanistic Insights
The anti-inflammatory effects of these compounds are linked to the modulation of key inflammatory pathways:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some isatin derivatives can inhibit COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins.
-
Modulation of Pro-inflammatory Cytokines: Isatin derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).
-
Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide is a hallmark of inflammation, and isatin derivatives can inhibit its synthesis.
-
NF-κB and MAPK Signaling Pathways: These compounds can interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.
The diagram below illustrates the key inflammatory signaling pathways modulated by isatin derivatives.
Caption: Anti-inflammatory mechanisms of isatin derivatives.
Quantitative Data: In Vivo Anti-inflammatory Activity
The following table presents data on the in vivo anti-inflammatory activity of isatin derivatives in the carrageenan-induced paw edema model in rats.
| Compound/Derivative | Dose (mg/kg) | Edema Reduction (%) | Reference |
| Isatin-carbamate derivative 3a | Not specified | Highest activity in series | |
| Isatin-mannich base b3 | Not specified | Significant reduction | |
| 5-Cl isatin derivative VIIc | 100 | 65 | |
| 5-Br isatin derivative VIId | 100 | 63 | |
| 7-Cl isatin derivative VIIi | 100 | 62 | |
| 7-Br isatin derivative VIIj | 100 | 60 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of substituted isatin derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of isatin derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well sterile culture plates
-
Substituted isatin derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the isatin derivatives in DMSO. Serially dilute the stock solutions with culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of isatin derivatives against bacterial and fungal strains.
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well sterile microtiter plates
-
Substituted isatin derivatives
-
Standard antibiotic/antifungal agents
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth to a density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a stock solution of the isatin derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in the broth in the wells of a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity Assessment: Plaque Reduction Assay
This protocol details the evaluation of the antiviral activity of isatin derivatives against plaque-forming viruses.
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
Cell culture medium
-
Substituted isatin derivatives
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Compound Treatment and Infection: Pre-treat the cell monolayers with different concentrations of the isatin derivative for 1-2 hours. Then, infect the cells with the virus at a known multiplicity of infection (MOI).
-
Overlay: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing agarose or methylcellulose and the corresponding concentrations of the isatin derivative.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until viral plaques are visible.
-
Plaque Visualization: Fix the cells with a formaldehyde solution and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC₅₀ value is the concentration that reduces the number of plaques by 50%.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol describes the assessment of the anti-inflammatory effects of isatin derivatives in a rat model of acute inflammation.
Materials:
-
Wistar rats (150-200 g)
-
1% Carrageenan solution in saline
-
Substituted isatin derivatives
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Divide the animals into groups: control, standard, and test groups.
-
Compound Administration: Administer the isatin derivatives (test groups) and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.
Conclusion
Substituted isatin derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical models of cancer, microbial and viral infections, and inflammation underscores their potential for the development of novel therapeutic agents. The multifaceted mechanisms of action, particularly the ability to modulate key signaling pathways, offer opportunities for targeted drug design. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable scaffold. Continued structure-activity relationship studies and in vivo efficacy and safety evaluations are crucial next steps in translating the promise of isatin derivatives into clinical applications.
References
- 1. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulisatin is a diphenolic laxative prodrug that undergoes metabolic activation in the large intestine to its active form, 3,3-Bis-(4-hydroxyphenyl)-7-methyl-2-indolinone (BHMI). This technical guide synthesizes the available pharmacological data on this compound and its active metabolite, BHMI. Due to the limited recent research on this specific compound, this paper also contextualizes its properties within the broader class of diphenolic laxatives. The known mechanisms of action, including the inhibition of colonic water absorption and potential signaling pathways, are discussed. This guide aims to provide a comprehensive overview for researchers and professionals in drug development, while also highlighting the gaps in the current understanding of this compound's detailed pharmacology.
Introduction
This compound, chemically identified as the disodium salt of the sulfuric acid diester of 3,3-bis-(4-hydroxyphenyl)-7-methyl-2-indolinone, is a stimulant laxative[1]. As a prodrug, it remains inactive until it reaches the large intestine, where it is hydrolyzed by the gut microbiota into its active metabolite, BHMI[1]. The primary pharmacological effect of BHMI is the inhibition of water and electrolyte absorption in the colon, leading to a laxative effect[1]. This document provides a detailed overview of the known pharmacological properties of this compound and BHMI, including available data on its mechanism of action and experimental findings.
Physicochemical Properties
| Compound | IUPAC Name | Molecular Formula | Molar Mass |
| This compound | [4-[7-methyl-2-oxo-3-(4-sulfooxyphenyl)-1H-indol-3-yl]phenyl] hydrogen sulfate | C21H17NO9S2 | 491.49 g/mol |
| BHMI | 3,3-bis(4-hydroxyphenyl)-7-methyl-1H-indol-2-one | C21H17NO3 | 331.4 g/mol |
Pharmacodynamics and Mechanism of Action
This compound itself is pharmacologically inactive regarding intestinal motility and water absorption[1]. Its therapeutic effect is entirely dependent on its conversion to BHMI.
Activation of this compound
This compound passes through the stomach and small intestine intact. In the large intestine, bacterial arylsulfatases cleave the sulfate groups, releasing the active diphenolic compound, BHMI[1].
Caption: Metabolic Activation of this compound in the Large Intestine.
Laxative Effect of BHMI
The laxative properties of BHMI, and other diphenolic laxatives, are attributed to two primary mechanisms: increased intestinal motility and alteration of fluid and electrolyte transport across the colonic mucosa.
3.2.1. Inhibition of Water and Electrolyte Absorption
The principal mechanism of BHMI's laxative effect is the inhibition of water and electrolyte absorption from the colon. This leads to an increase in the water content of the feces, making them softer and easier to pass. Studies on related diphenolic laxatives suggest this may be achieved through the inhibition of the Na+/K+-ATPase pump in the colonic epithelium.
3.2.2. Stimulation of Intestinal Motility
Early studies on a precursor of this compound (DAN-603) indicated that it selectively increases colonic motility without affecting the stomach or small intestine. This pro-motility effect contributes to the overall laxative action.
Proposed Signaling Pathways
The precise signaling pathways for the laxative effect of BHMI have not been fully elucidated. However, research on diphenolic laxatives and a recent study on BHMI in a cancer context provide potential mechanisms.
Inhibition of Na+/K+-ATPase Pathway
Diphenolic laxatives have been shown to inhibit the Na+/K+-ATPase in the colon. This inhibition would lead to an increase in intracellular sodium, disrupting the electrochemical gradient necessary for water reabsorption.
Caption: Proposed Na+/K+-ATPase Inhibition Pathway of BHMI.
Prostaglandin E2 (PGE2) Synthesis Pathway
Some studies suggest that diphenolic laxatives may stimulate the synthesis of Prostaglandin E2 (PGE2) in the colon. PGE2 is known to induce intestinal secretion and motility.
Caption: Proposed PGE2 Synthesis Stimulation Pathway of BHMI.
Quantitative Data
Disclaimer: The following data is extracted from a 1979 study by Moretó et al. and is presented for historical context. The lack of recent studies means this data has not been independently verified with modern methodologies.
| Experiment | Compound | Dose | Effect |
| Inhibition of Water Absorption in Rat Colon | This compound | 1.5, 3, and 6 mg | No significant inhibition |
| Inhibition of Water Absorption in Rat Colon | BHMI | 15 and 30 µg | Significant inhibition |
Experimental Protocols
Disclaimer: Due to the inability to access the full-text articles of the primary research, the following experimental protocols are summarized based on the information available in the abstracts. These summaries may lack the detailed steps required for replication.
Hydrolysis of this compound
-
Objective: To determine the site of this compound hydrolysis.
-
Methodology: Homogenates of the gastrointestinal tract of rats (stomach, small intestine, large intestine) and rat cecal content were incubated with this compound. The hydrolysis of the sulfate ester bonds was measured. This compound was also tested as a substrate for arylsulfatase from Helix pomatia.
-
Workflow:
Caption: Experimental Workflow for this compound Hydrolysis.
Effect on Intestinal Motility
-
Objective: To assess the effect of this compound on intestinal transit.
-
Methodology: Rats were pretreated with neomycin sulfate to reduce gut microflora. The intestinal transit speed was then measured after administration of this compound.
Inhibition of Water Absorption
-
Objective: To quantify the effect of this compound and BHMI on water absorption in the colon.
-
Methodology: The rat colon was perfused, and the amount of water absorption was measured in the presence of varying concentrations of this compound and BHMI.
Related Compounds
BHMI belongs to the class of diphenolic laxatives. Other compounds in this class include:
-
Bisacodyl: A widely used over-the-counter laxative that is also metabolized to a diphenolic active compound.
-
Sodium picosulfate: Another prodrug that is activated by gut bacteria to form the same active metabolite as bisacodyl.
-
Phenolphthalein: Formerly used as a laxative but has been withdrawn in many countries due to safety concerns.
The mechanisms of action of these compounds are thought to be similar to that proposed for BHMI, primarily involving the inhibition of water absorption and stimulation of colonic motility.
Conclusion and Future Directions
This compound is a prodrug that is effectively converted to its active metabolite, BHMI, in the large intestine. The pharmacological activity of BHMI as a stimulant laxative is well-established from foundational studies. However, there is a notable lack of recent research to provide a more detailed understanding of its molecular mechanisms and signaling pathways. The proposed mechanisms, largely inferred from the broader class of diphenolic laxatives, include the inhibition of Na+/K+-ATPase and potential stimulation of prostaglandin E2 synthesis.
For drug development professionals, this compound and BHMI represent a scaffold with a known, targeted gastrointestinal effect. Future research should focus on:
-
Elucidating the specific molecular targets of BHMI in the colonic epithelium.
-
Mapping the detailed signaling pathways involved in its laxative effect.
-
Conducting modern pharmacokinetic and pharmacodynamic studies to provide more precise quantitative data.
A deeper understanding of the pharmacology of this compound and BHMI could pave the way for the development of new, more targeted therapies for constipation and other gastrointestinal motility disorders.
References
Exploring the therapeutic potential of the isatin core structure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isatin core, a synthetically versatile indole-1H-2,3-dione, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive overview of the therapeutic potential of isatin and its derivatives, with a focus on their applications in oncology, virology, microbiology, and neurodegenerative diseases. This document consolidates quantitative data on the efficacy of various isatin-based compounds, details key experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and design of novel therapeutics based on the isatin framework.
Introduction
Isatin, an endogenous compound found in mammalian tissues and various natural sources, has captivated the attention of medicinal chemists for decades.[1][2] Its unique structural features, including a fused aromatic ring, a reactive C3-keto group, and an N-H group amenable to substitution, provide a rich platform for chemical modification and the development of a diverse array of bioactive molecules.[3] Derivatives of the isatin core have been shown to exhibit a wide spectrum of biological activities, including potent anticancer, antiviral, antimicrobial, and neuroprotective properties.[4][5] Several isatin-based drugs, such as the kinase inhibitors Sunitinib and Nintedanib, have successfully transitioned into clinical use, underscoring the therapeutic relevance of this scaffold. This guide aims to provide a detailed technical overview of the isatin core's therapeutic potential, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Therapeutic Applications of Isatin Derivatives
The therapeutic landscape of isatin derivatives is vast and continues to expand. This section will delve into the most prominent areas of investigation: oncology, virology, microbiology, and neuroprotection.
Anticancer Activity
Isatin-based compounds have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death. Their multifaceted approach includes the induction of apoptosis, inhibition of key protein kinases involved in cancer progression, and disruption of microtubule dynamics.
2.1.1. Induction of Apoptosis
A primary mechanism by which isatin derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic cascade. Studies have shown that certain isatin derivatives can activate key executioner caspases like caspase-3 and caspase-9. Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis.
2.1.2. Kinase Inhibition
Many isatin derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth. By inhibiting VEGFR-2, isatin compounds can effectively cut off the tumor's blood supply. Other important kinase targets include Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are crucial for cancer cell proliferation and survival.
2.1.3. Quantitative Data: Anticancer Activity of Isatin Derivatives
The following table summarizes the in vitro cytotoxic activity of selected isatin derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin-triazole hybrid (13) | MGC-803 (Gastric) | 9.78 | |
| Ospemifene-isatin hybrid (15) | MCF-7 (Breast) | 1.56 | |
| Bis-(indoline-2,3-dione) (29) | MCF-7 (Breast) | 0.0028 | |
| Isatin-thiadiazole (5b, 5r) | MCF-7 (Breast) | 18.13 | |
| Isatin-thiadiazole (5n) | MCF-7 (Breast) | 20.17 | |
| Quinoline-isatin (13) | Caco-2 (Colorectal) | 9.3 | |
| Quinoline-isatin (14) | Caco-2 (Colorectal) | 5.7 | |
| Di/trisubstituted isatin (2) | Jurkat (T-cell leukemia) | 0.03 | |
| Benzofuran–isatin (14g) | Various | 77.2 - 88.9 | |
| Benzofuran–isatin (14h) | Various | 65.4 - 89.7 | |
| Ciprofloxacin-triazole-isatin (15i) | A549, HepG2, SF-268 | 78.1 - 90.7 | |
| Isatin-pomalidomide hybrid (11) | U266B1 (Multiple Myeloma) | 2.5 |
Antiviral Activity
The isatin scaffold has a long history in antiviral research, with methisazone, an isatin derivative, being one of the first synthetic antiviral drugs. Modern research continues to uncover the broad-spectrum antiviral potential of isatin compounds against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses.
2.2.1. Mechanism of Antiviral Action
The antiviral mechanisms of isatin derivatives are diverse and often virus-specific. For HIV, some derivatives have been shown to inhibit the reverse transcriptase enzyme, a critical component of the viral replication cycle. In the case of coronaviruses like SARS-CoV, isatin compounds have been identified as inhibitors of the 3C-like protease (3CLpro), an essential enzyme for viral polyprotein processing.
2.2.2. Quantitative Data: Antiviral Activity of Isatin Derivatives
The following table presents the antiviral efficacy of selected isatin derivatives, with data shown as EC50 values (the concentration required to achieve 50% of the maximum effect) or IC50 values for enzyme inhibition.
| Compound/Derivative | Virus/Target | EC50/IC50 (µg/mL or µM) | Reference |
| Norfloxacin-isatin Mannich base (1a) | HIV-1 | 11.3 µg/mL | |
| Norfloxacin-isatin Mannich base (1b) | HIV-1 | 13.9 µg/mL | |
| Isatin β-thiosemicarbazone (10c, f, i) | HIV-1 | 2.62 - 3.40 µM | |
| Aminopyrimidinimino isatin (9l) | HIV-1 | >99% protection | |
| Isatin-sulfadimidine Schiff base | HIV-1 | 8 - 15.3 µg/mL | |
| SPIII-5H | HCV RNA | 17 µg/mL | |
| SPIII-Br | HCV RNA | 19 µg/mL | |
| N-substituted isatin (4o) | SARS-CoV 3CLpro | 0.95 µM | |
| N-substituted isatin (4k) | SARS-CoV 3CLpro | IC50 in µM range |
Antimicrobial Activity
With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents. Isatin derivatives have demonstrated promising activity against a variety of pathogenic bacteria and fungi.
2.3.1. Quantitative Data: Antimicrobial Activity of Isatin Derivatives
The antimicrobial efficacy of isatin derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Isatin-decorated thiazole | Escherichia coli ATCC 25922 | 0.5 - 512 | |
| Isatin-decorated thiazole | Staphylococcus aureus | 0.5 - 512 | |
| Isatin-decorated thiazole | Candida albicans | 0.5 - 512 | |
| Isatin-thiosemicarbazone (3b) | Various bacteria | 3.12 | |
| Isatin-thiosemicarbazone (3e) | C. tropicalis, T. rubrum | 6.25 | |
| 5-substituted isatin Schiff base | Pseudomonas aeruginosa | 6.25 |
Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant challenge to global health. Isatin derivatives have emerged as potential therapeutic agents in this area, exhibiting neuroprotective effects through various mechanisms, including anti-neuroinflammatory and antioxidant activities. Some derivatives have also been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of the therapeutic potential of isatin derivatives.
Synthesis of Isatin Derivatives (General Procedure)
A common method for synthesizing isatin-based Schiff bases involves the condensation reaction between an isatin derivative and a primary amine.
-
Materials: Appropriate isatin analog, primary amine (e.g., gallic hydrazide), absolute ethanol, glacial acetic acid.
-
Procedure:
-
Dissolve the isatin analog (1 equivalent) and the primary amine (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 5 drops).
-
Reflux the reaction mixture for a specified time (e.g., 10-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the purified isatin derivative.
-
Characterize the final product using spectroscopic methods such as FTIR, ¹H-NMR, and mass spectrometry.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials: 96-well plates, cancer cell lines, complete culture medium, MTT solution (5 mg/mL in sterile PBS), solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the isatin test compounds in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle control and untreated control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Kinase Inhibition Assay (Kinase-Glo® Luminescent Assay)
This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.
-
Materials: White opaque 96-well plates, target kinase, kinase substrate, ATP, kinase reaction buffer, Kinase-Glo® reagent.
-
Procedure:
-
In a 96-well plate, set up the kinase reaction by adding the test compound at various concentrations, the target kinase, and its substrate in the reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Add the Kinase-Glo® reagent to each well to terminate the kinase reaction and generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
-
Caspase Activity Assay (Fluorometric Assay)
This assay measures the activity of caspases, key mediators of apoptosis, by detecting the cleavage of a fluorogenic substrate.
-
Materials: Cell lysates from treated and untreated cells, fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7), assay buffer.
-
Procedure:
-
Prepare cell lysates from cells treated with the isatin derivative and control cells.
-
In a 96-well plate, incubate a specific amount of protein from each lysate with the fluorogenic caspase substrate in the assay buffer.
-
Measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals using a microplate fluorometer.
-
Determine the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.
-
Express caspase activity as the fold increase in treated samples compared to untreated controls.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi), microbial inoculums, isatin test compounds.
-
Procedure:
-
Prepare serial two-fold dilutions of the isatin compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of isatin derivatives are underpinned by their ability to modulate a variety of cellular signaling pathways. This section provides a visual representation of some of these key pathways using Graphviz (DOT language).
Apoptosis Induction Pathway
Isatin derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases.
References
- 1. researchgate.net [researchgate.net]
- 2. From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
In Silico Screening of Sulisatin Analogs for Enzyme Inhibition: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the in silico screening process for identifying and characterizing novel enzyme inhibitors, using Sulisatin analogs as a case study. While this compound itself is a laxative targeting bacterial enzymes, its core structure presents a scaffold for designing analogs with potential therapeutic applications against human enzymes. This document outlines a detailed workflow for virtual screening, molecular docking, and analysis, with a specific focus on tyrosinase as a representative enzyme target. Experimental protocols, data presentation standards, and visualization of key pathways and workflows are provided to guide researchers in the field of computational drug discovery.
Introduction
In silico screening has emerged as a powerful and cost-effective strategy in modern drug discovery, enabling the rapid assessment of large compound libraries for their potential to interact with a biological target. This guide details a methodological approach to the virtual screening of analogs of this compound, a diphenolic laxative, for their potential as enzyme inhibitors.
This compound is hydrolyzed in the colon by bacterial aryl sulfate sulfohydrolases to its active diphenolic derivatives.[1] While its primary action is localized to the gut, the chemical scaffold of its metabolites provides a foundation for the design of novel analogs targeting human enzymes. For the purpose of this guide, we will focus on human tyrosinase, a key enzyme in melanin biosynthesis, as a representative target. Dysregulation of tyrosinase activity is implicated in various skin disorders and has been linked to neurodegenerative processes.[2][3] The structural similarity of this compound's diphenolic core to tyramine, a known precursor for tyrosinase substrates, makes its analogs compelling candidates for inhibition studies.
This document will provide researchers, scientists, and drug development professionals with a detailed workflow, from target preparation and ligand library design to molecular docking, and data analysis.
The Target Enzyme: Tyrosinase
Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in the biosynthesis of melanin.[2] It is a well-established target for the development of inhibitors for cosmetic and therapeutic purposes, including the treatment of hyperpigmentation disorders.
Tyrosinase in Signaling Pathways
Tyrosinase expression and activity are regulated by several signaling pathways, most notably the cAMP-mediated pathway initiated by α-melanocyte-stimulating hormone (α-MSH).[4] Understanding this pathway is crucial for contextualizing the biological impact of tyrosinase inhibition.
In Silico Screening Workflow
The virtual screening process involves a series of computational steps designed to identify promising ligand candidates from a large library. This workflow is a crucial first step in filtering vast chemical spaces to a manageable number of compounds for further experimental validation.
Experimental Protocols
This section provides detailed methodologies for the key computational experiments in the screening of this compound analogs against tyrosinase.
Target Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of mushroom tyrosinase from the Protein Data Bank (PDB ID: 2Y9X). This structure is a commonly used model for in silico studies of tyrosinase inhibitors.
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges) to all atoms.
-
Define the active site. For tyrosinase, this includes the two copper ions and surrounding histidine residues.
-
Define the grid box for docking, ensuring it encompasses the entire active site. A grid of 80 x 80 x 80 points with a spacing of 0.2 Å centered on the active site is a common starting point.
-
Save the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock).
-
Ligand Library Preparation
-
Design this compound Analogs: Generate a virtual library of this compound analogs. This can be done by systematically modifying the this compound scaffold, for example, by altering the substitution patterns on the phenyl rings, changing the linker between the rings, or modifying the sulfonate groups.
-
2D to 3D Conversion: Convert the 2D structures of the analogs into 3D conformations using software like Open Babel.
-
Energy Minimization: Perform energy minimization on each 3D structure to obtain a low-energy, stable conformation.
-
Assign Rotatable Bonds and Charges: Define the rotatable bonds within each ligand and assign partial charges.
-
Save in Appropriate Format: Save the prepared ligand library in a format compatible with the docking software (e.g., PDBQT).
Molecular Docking
-
Software: Utilize a molecular docking program such as AutoDock Vina.
-
Configuration:
-
Specify the prepared protein receptor file.
-
Specify the prepared ligand file(s).
-
Define the coordinates of the grid box.
-
Set the exhaustiveness of the search (a higher value increases the computational time but also the reliability of the result).
-
-
Execution: Run the docking simulation for each this compound analog against the prepared tyrosinase structure. The program will generate multiple binding poses for each ligand within the active site and calculate a binding affinity score for each pose.
Post-Docking Analysis and Filtering
-
Binding Affinity Analysis: Rank the this compound analogs based on their predicted binding affinities (docking scores). A more negative score typically indicates a stronger predicted binding.
-
Interaction Analysis: Visualize the binding poses of the top-ranked analogs within the tyrosinase active site. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, metal chelation with the copper ions).
-
ADMET Prediction: Use computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates. This helps to filter out compounds with poor pharmacokinetic profiles early in the discovery process.
Data Presentation
Quantitative data from in silico screening and subsequent experimental validation should be presented in a clear and structured format to facilitate comparison.
Table 1: In Silico Docking Results of this compound Analogs against Tyrosinase
| Compound ID | Structure/Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted ADMET Profile (Summary) |
| This compound-A01 | [Description of analog 1] | -8.5 | His61, His85, Asn260 | Favorable |
| This compound-A02 | [Description of analog 2] | -8.2 | His244, Glu256 | Moderate |
| This compound-A03 | [Description of analog 3] | -7.9 | Val283, Phe264 | Favorable |
| ... | ... | ... | ... | ... |
Table 2: Experimental Validation of Top this compound Analogs as Tyrosinase Inhibitors
| Compound ID | IC50 (µM) | Ki (µM) | Type of Inhibition |
| This compound-A01 | 10.5 ± 1.2 | 5.3 | Competitive |
| This compound-A02 | 15.2 ± 2.1 | 12.8 | Non-competitive |
| ... | ... | ... | ... |
| Kojic Acid (Control) | 23.1 ± 1.3 | - | Competitive |
Conclusion
This technical guide provides a foundational workflow for the in silico screening of this compound analogs as potential enzyme inhibitors, using tyrosinase as a case study. By following the detailed protocols for target and ligand preparation, molecular docking, and data analysis, researchers can effectively identify and prioritize novel inhibitor candidates for further development. The integration of pathway analysis and ADMET prediction into the screening cascade enhances the potential for identifying compounds with both high potency and favorable drug-like properties. This structured, computation-driven approach accelerates the early stages of drug discovery and provides a rational basis for the design of new therapeutic agents.
References
Structure-Activity Relationship (SAR) Studies of Isatin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for substitutions at multiple positions, leading to a vast library of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of isatin derivatives, focusing on their anticancer, antiviral, antimicrobial, and anticonvulsant properties. The guide summarizes quantitative biological data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows to support researchers in the rational design of novel isatin-based therapeutics.
Core Structure and Sites of Modification
The isatin core features several positions amenable to chemical modification, primarily at the N-1, C-3, and C-5/C-7 positions of the indole ring. The biological activity of isatin derivatives is highly dependent on the nature and position of these substituents.
Anticancer Activity
Isatin derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases and tubulin polymerization, as well as the induction of apoptosis.[1]
Structure-Activity Relationship (SAR) for Anticancer Activity
-
N-1 Position: Substitution at the N-1 position with alkyl or benzyl groups often enhances anticancer activity.[2] N-alkylation can increase lipophilicity, potentially improving cell membrane permeability.[3]
-
C-3 Position: The carbonyl group at the C-3 position is a key site for modification. The formation of Schiff bases, hydrazones, and thiosemicarbazones at this position has yielded highly potent anticancer compounds.[4][5]
-
C-5 Position: Substitution at the C-5 position with electron-withdrawing groups, such as halogens (Br, Cl, F), generally increases cytotoxic activity. This is attributed to altered electronic properties and lipophilicity, which can enhance binding to target proteins.
-
Hybrid Molecules: Hybrid molecules incorporating isatin with other pharmacophores, such as triazoles, chalcones, and benzofurans, have shown synergistic effects and potent, broad-spectrum anticancer activity.
Quantitative Data: Anticancer Activity of Isatin Derivatives
| Compound Class | Derivative/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Bis-(indoline-2,3-dione) | Hydrazine linker | MCF-7 | 0.0028 | |
| Isatin-Triazole Hydrazone | Bromo-substituent at C-5 and C-7 | MCF-7 | 1.56 | |
| Isatin-Triazole Hybrid | Methoxy-substituted phenyl acetyl pyrazoline | HeLa | 1.3 | |
| (Z)-3-(benzylidene)indolin-2-one | 3'-methoxy-4'-(2-amino-2-oxoethoxy) | PC-3 | 1.89 | |
| (Z)-3-(benzylidene)indolin-2-one | 3'-methoxy-4'-(2-amino-2-oxoethoxy) | DU-145 | 1.94 | |
| Isatin-Chalcone Hybrid | - | HCT-116 | 2.88 - 62.88 | |
| Tri-substituted Isatin | Halogens at C-5, C-6, C-7 | K562 | 1.75 | |
| Isatin-Benzofuran Hybrid | - | MCF-7/DOX | 47.6 - 96.7 | |
| Bis-Isatin Hybrid | - | Hela, HCT-116, A549 | 8.32 - 49.73 | |
| Isatin-Deazapurine Hybrid | Methoxy substitution | MDA-MB-231 | 2.48 | |
| Isatin-Deazapurine Hybrid | Methoxy substitution | HeLa | 1.98 | |
| Isatin-Thiosemicarbazone Hybrid | - | MCF-7 | 8.19 | |
| Isatin-Thiosemicarbazone Hybrid | - | MDA-MB-231 | 23.41 | |
| Nickel(II) bis(isatin thiosemicarbazone) | N-substituted | IM-9 | 7.92 |
Signaling Pathways in Anticancer Activity
Isatin derivatives can inhibit various protein kinases involved in cancer cell proliferation and survival, such as VEGFR2, PDGFR-b, and FGFR-1.
Certain isatin derivatives induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.
Experimental Protocols
-
Equimolar quantities of the desired isatin derivative and an appropriate aromatic primary amine are dissolved in warm ethanol.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is refluxed for 4-8 hours.
-
The mixture is then cooled to room temperature, allowing the Schiff base product to precipitate.
-
The resulting solid is filtered, washed with dilute ethanol, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol-water mixture) is performed to purify the product.
-
Isatin or a substituted isatin is dissolved in ethanol.
-
An equimolar amount of thiosemicarbazide is added to the solution.
-
A few drops of a catalyst, such as acetic acid, may be added.
-
The mixture is stirred at room temperature or refluxed for several hours.
-
The resulting precipitate is filtered, washed, and dried to yield the thiosemicarbazone derivative.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Antiviral Activity
Isatin derivatives have shown promising activity against a range of viruses, including HIV, SARS-CoV, and Hepatitis C virus (HCV).
Structure-Activity Relationship (SAR) for Antiviral Activity
-
C-3 Position: The C-3 position is crucial for antiviral activity. Thiosemicarbazone and Schiff base modifications at this position have been particularly effective.
-
C-5 Position: Halogenation (especially with fluorine) at the C-5 position can enhance anti-HIV activity.
-
N-1 Position: N-alkylation or the introduction of Mannich bases at the N-1 position can modulate antiviral potency.
Quantitative Data: Antiviral Activity of Isatin Derivatives
| Compound Class | Derivative/Substituent | Virus | EC50 | Reference |
| Norfloxacin-Isatin Mannich Base | Trimethoprim at C-3, EWG at C-5 | HIV-1 | 11.3 µg/mL | |
| Norfloxacin-Isatin Mannich Base | Trimethoprim at C-3, EWG at C-5 | HIV-1 | 13.9 µg/mL | |
| Isatin-Sulfadimidine Schiff Base | - | HIV-1 | 8 - 15.3 µg/mL | |
| Isatin-Sulfadimidine Schiff Base | - | HIV-2 | 41.5 - 125 µg/mL | |
| Thiosemicarbazone Derivative | - | HIV | 0.34 µM | |
| Thiosemicarbazone Derivative | - | HIV | 2.9 µM | |
| Aminopyrimidinimino Isatin | - | HIV-1 | 12.1 - 62.1 µg/mL | |
| Isatin-Sulfonamide Derivative | 5-Fluoro | HCV | 6 µg/mL |
Experimental Protocol: Anti-HIV Activity Assay (General)
-
MT-4 cells are cultured in appropriate media.
-
Cells are infected with HIV-1 or HIV-2.
-
The infected cells are treated with various concentrations of the isatin derivatives.
-
After an incubation period, cell viability is assessed using methods like the MTT assay to determine the 50% effective concentration (EC50).
-
Cytotoxicity of the compounds on uninfected cells is also determined to calculate the selectivity index (SI).
Antimicrobial Activity
Isatin derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
-
C-3 Position: The presence of a hydrazone, imine, or thiosemicarbazone moiety at the C-3 position is often associated with enhanced antimicrobial activity.
-
N-1 Position: N-alkylation or acylation can increase antibacterial potency.
-
C-5 Position: Halogen substitution at the C-5 position generally improves antimicrobial effects.
-
Hybrid Molecules: Linking the isatin core to other heterocyclic rings like thiazole can lead to potent antimicrobial agents.
Quantitative Data: Antimicrobial Activity of Isatin Derivatives
| Compound Class | Derivative/Substituent | Microorganism | MIC (µg/mL) | Reference |
| Isatin-Thiazole Hybrid | - | E. coli | - | |
| Isatin-Thiazole Hybrid | - | MRSA | - | |
| Isatin-Thiazole Hybrid | - | C. albicans | - | |
| Isatin-β-thiosemicarbazone | - | MRSA | 0.78 (mg/L) | |
| Isatin-β-thiosemicarbazone | - | Vancomycin-resistant Enterococcus | 0.39 (mg/L) | |
| 5-Substituted Isatin Schiff Base | - | P. aeruginosa | 6.25 | |
| Isatin Derivative | - | C. jejuni | <1.0 - 16.0 | |
| Isatin Derivative | - | C. coli | <1.0 - 16.0 | |
| Isatin-Hydrazone Derivative | - | S. aureus | 3.12 | |
| Isatin-Hydrazone Derivative | - | C. tropicalis | 6.25 |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Anticonvulsant Activity
Isatin derivatives have been investigated as potential anticonvulsant agents, with some compounds showing efficacy in preclinical models of epilepsy.
Structure-Activity Relationship (SAR) for Anticonvulsant Activity
-
Pharmacophore Model: A common pharmacophore for anticonvulsant activity includes an aromatic ring, an electron donor group, and a hydrogen bond acceptor/donor domain, all of which can be incorporated into isatin derivatives.
-
C-3 Position: Schiff base and semicarbazone modifications at the C-3 position are often beneficial for anticonvulsant activity.
-
Aromatic Ring Substituents: The nature and position of substituents on the aromatic rings of the molecule can significantly influence activity. For example, methoxy groups on a phenyl ring attached to the C-3 imine have shown significant anti-seizure activity in the MES model.
Quantitative Data: Anticonvulsant Activity of Isatin Derivatives
| Compound Class | Derivative/Substituent | Test Model | ED50 (mg/kg) | Reference |
| 5-acetyl-3-((phenyl)imino)indolin-2-one | 4-substituted | MES | 31.5 | |
| 5-acetyl-3-((phenyl)imino)indolin-2-one | 4-substituted | scPTZ | 37.4 | |
| N-methyl-5-bromo-3-imino isatin | p-chlorophenyl | MES | - | |
| N-methyl-5-bromo-3-imino isatin | p-chlorophenyl | ScMet | - |
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a standard preclinical model for screening anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Model: Typically, mice or rats are used.
-
Drug Administration: The test compound (isatin derivative) is administered to the animals, usually intraperitoneally (i.p.), at various doses. A vehicle control group is also included.
-
Time of Peak Effect: The test is conducted at the predetermined time of peak effect of the drug.
-
Induction of Seizure: A maximal seizure is induced by applying an electrical current through corneal or ear electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The median effective dose (ED50) is then determined using probit analysis.
Conclusion
The isatin scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight key structural features that can be rationally modified to enhance potency and selectivity for various biological targets. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers engaged in the design, synthesis, and evaluation of new isatin derivatives with the potential to address a wide range of diseases. Further exploration of hybrid molecules and the application of computational modeling will undoubtedly continue to unlock the full therapeutic potential of this important class of compounds.
References
- 1. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. distantreader.org [distantreader.org]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Nature's Arsenal: A Technical Guide to the Natural Sources and Isolation of Isatin-Containing Compounds
For Immediate Release
This technical guide provides an in-depth exploration of the natural origins and isolation methodologies for isatin-containing compounds, a class of molecules garnering significant interest in the fields of drug discovery and biomedical research. Addressed to researchers, scientists, and drug development professionals, this document consolidates current knowledge on the diverse natural sources of these compounds and details the experimental protocols for their extraction and purification.
Isatin (1H-indole-2,3-dione) and its derivatives are a fascinating group of heterocyclic compounds found across various biological kingdoms, from the intricate systems of plants and fungi to marine organisms and even within the human body as a metabolic byproduct.[1] These compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a fertile ground for the development of novel therapeutics.[1][2]
Natural Sources of Isatin and Its Derivatives
Isatin-containing compounds are biosynthesized by a variety of organisms. The following table summarizes the known natural sources and the specific isatin derivatives isolated from them.
| Biological Kingdom | Source Organism | Isatin-Containing Compound(s) | Reference(s) |
| Plantae | Couroupita guianensis (Cannonball Tree) | Isatin | [2][3] |
| Isatis tinctoria (Woad) | Isatin (precursors) | ||
| Melochia tomentosa | Melosatin alkaloids (e.g., methoxy phenyl isatins) | ||
| Boronia koniamboensis | Isatin derivatives | ||
| Fungi | Streptomyces albus | 6-(3'-Methylbuten-2'-yl)isatin | |
| Chaetomium globosum | 5-(3'-Methylbuten-2'-yl)isatin | ||
| Animalia | Dicathais orbita (Marine mollusc) | 6-Bromoisatin | |
| Bufo frogs (Parotid gland secretion) | Isatin | ||
| Humans (Metabolite) | Isatin (metabolite of tryptophan or epinephrine) |
Isolation and Purification: Experimental Protocols
The successful isolation of isatin and its derivatives from their natural matrices is a critical first step in their study and development. The methodologies employed typically involve solvent extraction followed by various chromatographic techniques.
Protocol 1: Isolation of Isatin from Couroupita guianensis Flowers
This protocol details the extraction and purification of isatin from the floral parts of the Cannonball Tree.
1. Extraction: a. 500 g of dried, powdered floral parts of Couroupita guianensis are subjected to Soxhlet extraction with chloroform. b. The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
2. Chromatographic Purification: a. The crude residue is dissolved in a minimal amount of the initial mobile phase. b. The dissolved sample is loaded onto a silica gel column (60-120 mesh). c. The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol. d. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing isatin. e. Fractions containing the pure compound are combined and the solvent is evaporated to yield crystalline isatin.
Quantitative Data: A yield of 0.600 g of isatin was obtained from 500 g of dried floral parts of Couroupita guianensis.
General Workflow for Isolation of Isatin-Containing Compounds
The following diagram illustrates a generalized workflow for the isolation and purification of isatin derivatives from natural sources.
Biological Activity and Signaling Pathways
Naturally occurring isatin-containing compounds have been shown to modulate various cellular signaling pathways, which underlies their observed biological activities, particularly their anticancer effects.
Apoptosis Induction by Isatin from Couroupita guianensis
Isatin isolated from Couroupita guianensis has been demonstrated to induce apoptosis in human promyelocytic leukemia (HL60) cells. The apoptotic cascade is a complex process involving a series of molecular events that lead to programmed cell death.
Modulation of Cancer-Related Signaling Pathways
Isatin and its derivatives have been found to interfere with several key signaling pathways implicated in cancer progression, including the STAT3, MAPK/ERK, and PI3K/Akt pathways. These pathways regulate critical cellular processes such as proliferation, survival, and angiogenesis.
Conclusion
The diverse natural origins of isatin-containing compounds, coupled with their significant biological activities, underscore their potential as lead structures in drug discovery. This guide provides a foundational understanding of their sources and the methodologies for their isolation. Further research into the specific mechanisms of action and the development of efficient and scalable isolation protocols will be crucial in harnessing the full therapeutic potential of these remarkable natural products.
References
- 1. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] An Extraction of the Isatin from the Couroupita guianesis (Cannon Ball Tree) and a Novel Synthesis of the N,N'-(2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazole]-3',5'-diyl]diacetamidefrom the Isatin | Semantic Scholar [semanticscholar.org]
- 3. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Novel Isatin Derivatives for Anticancer Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel isatin derivatives and their subsequent screening for anticancer activity. Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry due to the significant anticancer properties exhibited by its derivatives. These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis, by modulating key signaling pathways.
I. Overview of Isatin Derivatives in Anticancer Research
Isatin and its analogues have demonstrated a broad spectrum of pharmacological activities. In the context of cancer, isatin derivatives have been designed to inhibit various key enzymes and protein-protein interactions crucial for tumor growth and survival. Modifications at the N-1, C-3, and C-5 positions of the isatin ring have led to the development of potent anticancer agents, including isatin-chalcone hybrids, isatin-thiazolidinone conjugates, and various Schiff bases. These derivatives have shown efficacy against a range of cancer cell lines, including those of the breast, lung, colon, and prostate.[1][2]
II. Data Presentation: Anticancer Activity of Novel Isatin Derivatives
The following tables summarize the in vitro anticancer activity of representative isatin derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: Anticancer Activity of Isatin-Chalcone Hybrids
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IH (4-Br) | MCF-7 (Breast) | 6.53 ± 1.12 | [3][4] |
| HeLa (Cervical) | 7.14 ± 1.24 | [3] | |
| IK (4-NH2) | MCF-7 (Breast) | 6.89 ± 1.08 | |
| HeLa (Cervical) | 7.45 ± 1.15 | ||
| IE (3,4-OCH3) | MCF-7 (Breast) | 7.21 ± 1.19 | |
| HeLa (Cervical) | 7.82 ± 1.31 | ||
| 2c | MDA-MB-231 (Breast) | 8.54 | |
| MDA-MB-468 (Breast) | 4.76 | ||
| MCF-7 (Breast) | 3.59 |
Table 2: Anticancer Activity of Isatin-Thiazolidinone Hybrids
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| CI | MDA-MB-231 (Breast) | 10 | |
| MDA-MB-435 (Breast) | 20 | ||
| 3h | hCA II | 6.9 | |
| hCA IX | 45.8 |
III. Experimental Protocols
A. Synthesis of Isatin Derivatives
1. General Synthesis of Isatin-Chalcone Hybrids via Microwave-Assisted Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of isatin-chalcone hybrids, which often involves the condensation of an isatin derivative with an appropriate acetophenone.
-
Step 1: Synthesis of N-acetylisatin. To a solution of isatin (1 mmol) in acetic anhydride (5 mL), add a catalytic amount of concentrated sulfuric acid (2-3 drops). Heat the mixture at 60-70°C for 30 minutes. Cool the reaction mixture and pour it into ice-cold water. Filter the precipitate, wash with water, and dry to obtain N-acetylisatin.
-
Step 2: Synthesis of 3-acetylisatin. N-acetylisatin (1 mmol) is treated with a substituted acetophenone (1 mmol) in the presence of a base such as piperidine or pyrrolidine in ethanol. The reaction mixture is subjected to microwave irradiation (e.g., 300 W) for a specified time (e.g., 5-10 minutes), which can be optimized.
-
Step 3: Work-up and Purification. After completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
2. General Synthesis of Isatin-Thiazolidinone Hybrids
This protocol outlines the synthesis of isatin-thiazolidinone hybrids, often achieved through a multi-step reaction involving the formation of a thiosemicarbazone intermediate followed by cyclization.
-
Step 1: Synthesis of Isatin Thiosemicarbazone. A mixture of isatin (1 mmol) and thiosemicarbazide (1.1 mmol) in ethanol containing a few drops of glacial acetic acid is refluxed for 2-4 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the resulting precipitate is filtered, washed with ethanol, and dried.
-
Step 2: Synthesis of the Thiazolidinone Ring. The isatin thiosemicarbazone (1 mmol) is reacted with an α-haloester, such as ethyl bromoacetate (1.2 mmol), in the presence of a base like anhydrous sodium acetate in glacial acetic acid. The mixture is refluxed for 6-8 hours.
-
Step 3: Work-up and Purification. The reaction mixture is cooled and poured into crushed ice. The solid product is filtered, washed thoroughly with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
B. Anticancer Screening Protocols
1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isatin derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
2. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of isatin derivatives on the cell cycle distribution of cancer cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the isatin derivative at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or until analysis.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
IV. Signaling Pathways and Mechanisms of Action
Isatin derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. Understanding these pathways is crucial for the rational design of more potent and selective anticancer agents.
A. Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR-2)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Isatin derivatives have been developed as potent inhibitors of VEGFR-2.
Caption: Inhibition of the VEGFR-2 signaling pathway by isatin derivatives.
B. Modulation of Cell Cycle Progression (e.g., CDK2 Inhibition)
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. CDK2, in complex with cyclin E or cyclin A, is crucial for the G1/S phase transition. Dysregulation of CDK2 activity is common in cancer. Isatin derivatives can inhibit CDK2, leading to cell cycle arrest.
Caption: Isatin derivatives inhibit CDK2, causing cell cycle arrest at the G1/S transition.
C. Induction of Apoptosis (p53 and Caspase Activation)
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. The tumor suppressor protein p53 plays a central role in initiating apoptosis in response to cellular stress. Isatin derivatives have been shown to induce apoptosis through the activation of the p53 pathway and subsequent caspase cascade.
Caption: p53-mediated apoptotic pathway induced by isatin derivatives.
V. Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and anticancer screening of novel isatin derivatives.
Caption: General workflow for the synthesis of novel isatin derivatives.
Caption: Workflow for the anticancer screening of isatin derivatives.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Sulisatin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulisatin and its analogs represent a class of synthetic compounds with potential therapeutic applications. A critical step in the preclinical evaluation of these novel molecules is the assessment of their cytotoxic potential. In vitro cytotoxicity assays are fundamental to determine a compound's effect on cell viability and to identify potential anti-cancer agents.[1] This document provides detailed protocols for established in vitro assays to evaluate the cytotoxicity of this compound analogs against various cell lines. The described methods—Sulforhodamine B (SRB), Tetrazolium Salt (MTT), and Lactate Dehydrogenase (LDH) assays—offer a comprehensive approach to understanding the cytotoxic profile of these compounds by measuring cellular protein content, metabolic activity, and membrane integrity, respectively.[2][3]
General Experimental Workflow
The systematic evaluation of this compound analogs follows a standardized workflow to ensure reproducibility and accuracy in determining their cytotoxic effects. The process begins with the preparation of cell cultures, followed by treatment with the compounds, and concludes with data acquisition and analysis.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Experimental Protocols
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that estimates cell density based on the measurement of cellular protein content.[4] It is a reliable method for screening the cytotoxicity of compounds in adherent cell lines.
Principle: Sulforhodamine B, an aminoxanthene dye, binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.
Materials:
-
96-well flat-bottom plates
-
Adherent cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound analogs (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Washing solution: 1% (v/v) acetic acid
-
Solubilization solution: 10 mM Tris base solution
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-20,000 cells/well in 100 µL of culture medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound analogs. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 50-100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for at least 1 hour.
-
Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: After staining, quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Drying: Allow the plates to air-dry completely.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm or 540 nm using a microplate reader.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the this compound analogs and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well.
-
Incubation: Incubate the plate for at least 2 hours at room temperature in the dark to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity test that measures the integrity of the plasma membrane.
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane. The released LDH activity is measured in the supernatant.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound analogs
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound analogs as described in the MTT assay protocol.
-
Controls: Prepare wells for the following controls: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium only (background).
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction solution from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Presentation
The cytotoxic effects of this compound analogs are typically quantified by determining the IC₅₀ value, which is the concentration of the compound that causes a 50% inhibition of cell growth or viability. The results should be summarized in a clear and structured table for easy comparison across different analogs and cell lines.
| This compound Analog | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| Analog 1 | HeLa | SRB | 48 | 12.5 |
| Analog 1 | MCF-7 | SRB | 48 | 25.1 |
| Analog 2 | HeLa | SRB | 48 | 5.8 |
| Analog 2 | MCF-7 | SRB | 48 | 10.3 |
| Analog 3 | Jurkat | MTT | 24 | 8.2 |
| Analog 3 | U937 | MTT | 24 | 6.7 |
| Analog 4 | HeLa | LDH | 48 | 30.4 |
| Analog 4 | MCF-7 | LDH | 48 | 45.2 |
Data presented are for illustrative purposes only.
Potential Signaling Pathway
Based on studies of structurally related N-alkyl-substituted isatins, this compound analogs may exert their cytotoxic effects by interfering with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent activation of apoptotic pathways.
References
Application Notes and Protocols for High-Throughput Screening of Isatin Libraries for Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antiviral effects against a range of DNA and RNA viruses.[1][2][3] The versatility of the isatin core allows for extensive chemical modification, making it an ideal candidate for the generation of large compound libraries for high-throughput screening (HTS) in antiviral drug discovery.[4] These compounds have been shown to inhibit viral replication by targeting key viral enzymes and proteins essential for the viral life cycle.[2] This document provides detailed application notes and experimental protocols for the high-throughput screening of isatin libraries to identify novel antiviral agents.
Mechanisms of Antiviral Action of Isatin Derivatives
Isatin derivatives exert their antiviral effects through various mechanisms, primarily by inhibiting essential viral enzymes and interfering with viral replication processes.
-
Inhibition of Viral Proteases: A significant number of isatin derivatives have been identified as potent inhibitors of viral proteases, which are crucial for the processing of viral polyproteins into functional proteins. A prime example is the inhibition of the SARS-CoV and SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in the coronavirus replication cycle.
-
Inhibition of Reverse Transcriptase: Isatin-based compounds have demonstrated inhibitory activity against the reverse transcriptase (RT) of HIV. RT is essential for the conversion of the viral RNA genome into DNA, a critical step in the retroviral life cycle. Some isatin derivatives act as dual inhibitors, targeting both the DNA polymerase and ribonuclease H (RNase H) functions of HIV-1 RT.
-
Inhibition of Viral RNA Synthesis: Certain isatin derivatives have been shown to inhibit the synthesis of viral RNA. For instance, some compounds have demonstrated activity against the Hepatitis C Virus (HCV) by inhibiting its RNA synthesis.
-
Targeting Other Viral Proteins: Isatin derivatives can also target other non-enzymatic viral proteins. For example, some compounds have been found to target the NS4B protein of the Dengue virus, which is involved in the formation of the viral replication complex.
Data Presentation: Antiviral Activity of Isatin Derivatives
The following tables summarize the quantitative data on the antiviral activity of selected isatin derivatives against various viruses.
Table 1: Inhibitory Activity of Isatin Derivatives against SARS-CoV-2 3CLpro
| Compound ID | IC₅₀ (µM) | Reference |
| 5g | 0.43 ± 0.17 | |
| D1N8 | 0.44 ± 0.12 | |
| D1N52 | 0.53 ± 0.21 | |
| L-26 | 0.30 ± 0.14 |
Table 2: Anti-HIV Activity of Isatin Derivatives
| Compound ID | Target | EC₅₀ (µM) | IC₅₀ (µM) | CC₅₀ (µM) | Reference |
| 6 | HIV-1 | 0.34 | - | >6.8 | |
| 7 | HIV-1 | 2.9 | - | >87 | |
| 8a | HIV-1 RT | 1.69 | 11.5 ± 1.5 | >125 | |
| 8b | HIV-1 | 4.18 | - | >125 | |
| 9l | HIV-1 RT | - | 32.6 ± 6.4 | >421 | |
| 10c | HIV-1 | 2.62 | - | 17.1 | |
| 10f | HIV-1 | 3.40 | - | 21.6 | |
| 10i | HIV-1 | 3.12 | - | 19.5 | |
| RMNC6 | HIV-1 RT (RNase H) | - | 1.4 | - | |
| RMNC6 | HIV-1 RT (Polymerase) | - | 9.8 | - |
EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration.
Table 3: Anti-HCV and Anti-SARS-CoV Activity of Isatin Derivatives
| Compound ID | Virus | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Maximum Protection (%) | Reference |
| SPIII-5H | HCV | 19 | >50 | - | |
| SPIII-Br | HCV | 17 | >50 | - | |
| SPIII-5F | HCV | 6 | 42 | - | |
| 5CI-IS-AC | SARS-CoV | >125 | >125 | 0 | |
| SPIII-5F | SARS-CoV | >125 | >125 | 45 |
Experimental Protocols
High-Throughput Screening (HTS) Workflow for Antiviral Isatin Libraries
This protocol outlines a general workflow for the high-throughput screening of an isatin compound library for antiviral activity using a cell-based assay.
Caption: High-throughput screening workflow for antiviral isatin libraries.
Protocol: Cytopathic Effect (CPE) Reduction Assay
This assay is a common method for high-throughput screening of antiviral compounds. It measures the ability of a compound to protect host cells from the destructive effects (cytopathic effects) of a virus.
Materials:
-
Isatin compound library (dissolved in DMSO)
-
Host cell line permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock with a known titer
-
Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, antibiotics)
-
384-well clear-bottom, black-walled tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Compound Plating: Dispense nanoliter volumes of isatin library compounds into the 384-well plates using an acoustic dispenser. Include appropriate controls (e.g., DMSO for negative control, a known antiviral for positive control).
-
Cell Seeding: Seed the host cells into the compound-containing plates at a predetermined density to form a confluent monolayer after overnight incubation.
-
Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent typically measures ATP levels, which correlate with cell viability.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the controls.
-
Calculate the percentage of CPE reduction for each compound.
-
Identify "hit" compounds that show significant CPE reduction.
-
Protocol: Plaque Reduction Assay
This assay is a more traditional but highly reliable method to quantify the inhibition of viral infectivity. It is often used as a secondary screening assay to confirm hits from a primary HTS.
Materials:
-
Isatin "hit" compounds
-
Host cell line
-
Virus stock
-
6- or 12-well tissue culture plates
-
Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.
-
Compound and Virus Incubation: Prepare serial dilutions of the isatin compounds and mix them with a known amount of virus (e.g., 100 plaque-forming units). Incubate this mixture for 1 hour at 37°C to allow the compounds to bind to the virus.
-
Infection: Remove the medium from the cell monolayers and inoculate with the compound-virus mixture. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and add the overlay medium. The overlay restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 3-5 days until plaques are visible.
-
Staining: Fix the cells and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the IC₅₀ value.
Signaling Pathways and Logical Relationships
Antiviral Mechanisms of Isatin Derivatives
The following diagram illustrates the key antiviral mechanisms of isatin derivatives, highlighting their primary molecular targets within the viral life cycle.
Caption: Antiviral mechanisms of isatin derivatives targeting key viral proteins.
Potential Modulation of Host Antiviral Signaling
While the primary antiviral mechanisms of many isatin derivatives involve direct targeting of viral components, there is emerging evidence suggesting that some compounds may also modulate the host's innate immune response. The diagram below presents a simplified, hypothetical model of how isatin derivatives might influence key antiviral signaling pathways. Further research is required to fully elucidate these interactions.
Caption: Hypothetical modulation of host antiviral signaling by isatin derivatives.
Conclusion
Isatin and its derivatives represent a promising class of small molecules for the development of novel antiviral therapeutics. Their chemical tractability, coupled with their ability to target multiple, distinct viral processes, makes them ideal candidates for HTS campaigns. The protocols and data presented in this document provide a framework for researchers to effectively screen isatin libraries and identify lead compounds for further development in the fight against viral diseases.
References
- 1. Design and synthesis of isatin derivatives as effective SARS-CoV-2 3CL protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isatin Derivatives and Their Antiviral Properties Against Arboviruses: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lfjsis.journals.ekb.eg [lfjsis.journals.ekb.eg]
Application Notes and Protocols for Sulisatin Derivatives in Cell-Based Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulisatin derivatives, a class of salicylanilides, have emerged as potent inhibitors of key cellular signaling pathways implicated in oncogenesis and other proliferative disorders. These small molecules primarily target kinase signaling cascades, with a notable efficacy against the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Constitutive activation of STAT3 is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This compound derivatives exert their inhibitory effects by reducing the phosphorylation of critical tyrosine residues on STAT3, thereby preventing its dimerization, nuclear translocation, and subsequent transcriptional activation of target genes involved in cell survival, proliferation, and angiogenesis.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound derivatives in cell-based kinase inhibition assays. The information is intended to guide researchers in the effective design, execution, and interpretation of experiments to evaluate the potency and mechanism of action of this promising class of compounds.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following tables summarize the quantitative data on the inhibitory activity of representative this compound (salicylanilide) derivatives against various cancer cell lines.
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound Reference | Cell Line | Cancer Type | IC50 (µM) after 72h | Citation |
| Salicylanilide 6 | DU145 | Prostate Cancer | 1.5 ± 0.2 | [1] |
| Salicylanilide 16 | DU145 | Prostate Cancer | 2.5 ± 0.3 | [1] |
| Niclosamide (Reference) | DU145 | Prostate Cancer | 1.8 ± 0.1 | [1] |
| Salicylanilide 16 | HL-60 | Leukemia | Low µM range | [2] |
| Salicylanilide 28 | A431 | Epidermoid Carcinoma | 0.023 | [3] |
| Salicylanilide 16 | A431 | Epidermoid Carcinoma | 0.045 | |
| Salicylanilide 20 | A431 | Epidermoid Carcinoma | 0.051 |
Table 2: Inhibition of STAT3 Phosphorylation
| Compound | Cell Line | Treatment Conditions | Effect on p-STAT3 (Tyr705) | Citation |
| Salicylanilide 6 | DU145 | 2h treatment | Reduction in p-STAT3 levels | |
| Salicylanilide 16 | DU145 | 2h treatment | Potent reduction in p-STAT3 levels | |
| N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(piperidin-1-yl)propoxy) benzamide | A549 | Not specified | Potent inhibition of activation |
Signaling Pathways and Experimental Workflows
Diagram 1: The JAK-STAT3 Signaling Pathway
Caption: Canonical JAK-STAT3 signaling pathway and the inhibitory action of this compound derivatives.
Diagram 2: General Workflow for Cell-Based Kinase Inhibition Assay
Caption: A typical workflow for assessing kinase inhibition in a cell-based assay.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (WST-1)
This protocol is designed to determine the IC50 value of this compound derivatives on cancer cell lines with constitutively active STAT3 signaling (e.g., DU145).
Materials:
-
DU145 prostate cancer cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives (stock solutions in DMSO)
-
WST-1 reagent
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed DU145 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the cells with the compounds for 72 hours.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for an additional 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Western Blot for STAT3 Phosphorylation
This protocol is used to assess the direct inhibitory effect of this compound derivatives on the phosphorylation of STAT3.
Materials:
-
DU145 cells
-
This compound derivatives
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed DU145 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound derivatives for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.
Troubleshooting and Optimization
-
High background in Western blots: Ensure adequate blocking and washing steps. Optimize antibody concentrations.
-
Low signal in WST-1 assay: Check cell viability and seeding density. Ensure the WST-1 reagent is not expired.
-
Compound precipitation: Prepare fresh dilutions from a concentrated stock in DMSO. Ensure the final DMSO concentration in the culture medium is low.
-
Variability in IC50 values: Maintain consistent cell passage numbers and experimental conditions. Perform experiments in triplicate.
These application notes and protocols provide a solid foundation for researchers to investigate the effects of this compound derivatives on kinase signaling pathways. The provided data and methodologies can be adapted to various cell lines and specific research questions in the field of drug discovery and development.
References
- 1. Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salicylanilides as inhibitors of the protein tyrosine kinase epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isatin-Based Probes for Molecular Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and application of isatin-based probes in molecular imaging. The unique chemical scaffold of isatin allows for versatile modifications, making it an ideal platform for creating probes for various imaging modalities, including fluorescence and Positron Emission Tomography (PET).
Introduction to Isatin-Based Molecular Probes
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold in medicinal chemistry due to its wide range of biological activities. Its versatile structure, particularly the reactive C3-carbonyl group, allows for the synthesis of a diverse library of derivatives. This adaptability has been leveraged to develop targeted molecular probes for imaging various biological processes, such as enzyme activity, apoptosis, and specific receptor expression. Isatin-based probes have shown promise in cancer research, neuroimaging, and drug development.
Data Presentation: Properties of Isatin-Based Probes
The following tables summarize the quantitative data for representative isatin-based fluorescent and PET probes, facilitating easy comparison of their key characteristics.
Table 1: Isatin-Based Fluorescent Probes
| Probe Name/Derivative | Target | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit | Application | Reference |
| Isatin-rhodamine B conjugate | Fe³⁺ | 520 | 580 | - | 1.37 x 10⁻⁸ M | Fe³⁺ sensing in aqueous solution and living cells | |
| Isatin-Schiff base | Cysteine | - | - | - | 3.97 x 10⁻¹¹ M | Selective detection of cysteine | |
| Spiro[indoline-3,4'-quinoline] | Cu²⁺ | - | - | ~0.8 | - | Bioimaging and Cu²⁺ detection in living cells | |
| Isatin derivative 5a | SHP1PTP | - | - | - | IC₅₀ = 11 ± 3 µM | SHP1 biology research and inhibitor development |
Table 2: Isatin-Based PET Probes
| Probe Name | Target | Radionuclide | Radiochemical Yield | Molar Activity (GBq/µmol) | Application | Reference |
| [¹⁸F]WC-II-89 | Caspase-3 | ¹⁸F | High | - | Imaging apoptosis | |
| [¹¹C]WC-98 | Caspase-3 | ¹¹C | High | 2600 ± 1276 mCi/mmol | Imaging apoptosis in Fas-treated mice | |
| [¹⁸F]2 | GSK-3 | ¹⁸F | 12.08 ± 2.45% | 87.27 ± 77.26 | Noninvasive imaging of GSK-3 | |
| [¹⁸F]WC-IV-3 | Caspase-3 | ¹⁸F | - | 8.9x10⁴ ± 5.4x10⁴ | Imaging apoptosis |
Experimental Protocols
This section provides detailed methodologies for key experiments involving isatin-based molecular probes.
Synthesis of Isatin-Based Probes
Protocol 3.1.1: General Synthesis of an Isatin-Based Fluorescent Probe for Fe³⁺ Detection
This protocol is based on the synthesis of an isatin-rhodamine B conjugate.
Materials:
-
Isatin
-
Hydrazine hydrate
-
Rhodamine B isothiocyanate
-
Ethanol
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of Isatin Hydrazone:
-
Dissolve isatin (1 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (1.5 mmol) dropwise to the solution.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain isatin hydrazone.
-
-
Conjugation with Rhodamine B:
-
Dissolve isatin hydrazone (1 mmol) in DMF (15 mL).
-
Add rhodamine B isothiocyanate (1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the crude product and wash with water.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 3.1.2: Radiosynthesis of [¹¹C]WC-98, an Isatin-Based PET Probe for Apoptosis Imaging
This protocol describes the ¹¹C-methylation of a precursor to synthesize [¹¹C]WC-98.
Materials:
-
N-desmethyl precursor of WC-98
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Sterile, pyrogen-free vials and reagents
Procedure:
-
Preparation:
-
Ensure all glassware and reagents are sterile and pyrogen-free.
-
Prepare a solution of the N-desmethyl precursor (1-2 mg) in anhydrous DMF (300 µL).
-
-
Radiolabeling Reaction:
-
Add NaH (1-2 mg) to the precursor solution to generate the corresponding anion.
-
Bubble the cyclotron-produced [¹¹C]CH₃I through the reaction mixture at room temperature.
-
Allow the reaction to proceed for 5-10 minutes.
-
-
Purification:
-
Quench the reaction with an HPLC mobile phase (e.g., acetonitrile/water mixture).
-
Inject the crude reaction mixture onto a semi-preparative HPLC column.
-
Collect the radioactive peak corresponding to [¹¹C]WC-98.
-
-
Formulation:
-
Remove the HPLC solvent under a stream of nitrogen or by rotary evaporation.
-
Reconstitute the purified [¹¹C]WC-98 in sterile saline for injection.
-
Perform quality control tests to determine radiochemical purity, molar activity, and sterility.
-
In Vitro Evaluation
Protocol 3.2.1: Cytotoxicity Assessment using MTT Assay
This protocol is a standard method to assess the cytotoxicity of isatin-based compounds.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Isatin-based compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isatin-based compound in culture medium from the DMSO stock solution. The final DMSO concentration should be <0.5%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the wells.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 3.2.2: In Vitro Fluorescence Microscopy
This protocol outlines the procedure for visualizing the intracellular localization or activity of an isatin-based fluorescent probe.
Materials:
-
Adherent cancer cells (e.g., HeLa) grown on glass coverslips in a petri dish
-
Isatin-based fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS) for fixing (optional)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture:
-
Culture cells on sterile glass coverslips until they reach 60-70% confluency.
-
-
Probe Incubation:
-
Prepare a working solution of the isatin-based fluorescent probe in a serum-free medium at the desired concentration (e.g., 1-10 µM).
-
Remove the culture medium, wash the cells twice with PBS.
-
Add the probe solution to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Washing and Counterstaining:
-
Remove the probe solution and wash the cells three times with PBS to remove any unbound probe.
-
(Optional) Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS.
-
Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5-10 minutes.
-
Wash the cells again with PBS.
-
-
Imaging:
-
Mount the coverslip on a glass slide with a drop of mounting medium.
-
Visualize the cells under a fluorescence microscope using the appropriate excitation and emission filters for the isatin probe and the nuclear stain.
-
Capture images for analysis.
-
In Vivo Evaluation
Protocol 3.3.1: In Vivo Fluorescence Imaging in a Tumor-Bearing Mouse Model
This protocol describes the use of an isatin-based fluorescent probe for in vivo tumor imaging.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Isatin-based fluorescent probe formulated for in vivo use (sterile, pyrogen-free)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS) with appropriate filters
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
-
Probe Administration:
-
Administer the isatin-based fluorescent probe via an appropriate route (e.g., intravenous tail vein injection). The dose will depend on the probe's properties.
-
-
Image Acquisition:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to determine the optimal imaging window.
-
Use the appropriate excitation and emission filters for the probe.
-
Acquire a brightfield image for anatomical reference.
-
-
Data Analysis:
-
Quantify the fluorescence signal intensity in the tumor region and other organs of interest.
-
Calculate the tumor-to-background ratio to assess the probe's targeting efficiency.
-
-
Ex Vivo Biodistribution (Optional):
-
At the final time point, euthanize the mouse.
-
Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Image the dissected organs using the in vivo imaging system to confirm the probe's biodistribution.
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by isatin-based probes and a general workflow for their development.
Signaling Pathways
Caption: Caspase signaling pathway in apoptosis, targeted by isatin-based probes.
Application of Isatin Schiff Bases in Antimicrobial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of isatin Schiff bases in antimicrobial research. It includes a summary of their antimicrobial activity, detailed protocols for their synthesis and antimicrobial evaluation, and a discussion of their potential mechanisms of action. Isatin, an endogenous indole derivative, and its Schiff bases have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent antimicrobial properties against a wide range of pathogenic bacteria and fungi.[1][2][3]
Antimicrobial Activity of Isatin Schiff Bases
Isatin Schiff bases have demonstrated a broad spectrum of antimicrobial activity. The introduction of various substituents on the isatin ring or the amine moiety allows for the fine-tuning of their biological activity. The imine group (-C=N-) of the Schiff base linkage is crucial for their pharmacological effects.[4] The antimicrobial efficacy is often attributed to the ability of these compounds to form hydrogen bonds with the active sites of microbial enzymes or to interfere with normal cellular processes.
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected isatin Schiff base derivatives against various bacterial and fungal strains, as reported in the literature. This data provides a quantitative comparison of the antimicrobial potency of different structural analogs.
Table 1: Antibacterial Activity of Isatin Schiff Bases (MIC in µg/mL)
| Compound ID | Derivative Information | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 1a | Isatin + Ampicillin | - | - | - | [5] |
| 2b | 5-Bromoisatin + Amoxicillin | MRSA: Significant Activity | - | - | |
| Compound 3c | Isatin + o-phenylenediamine derivative | 16 | 1 | - | |
| Compound 1a | Isatin + Aniline derivative | - | - | 78 | |
| Compound 1b | 5-Bromoisatin + Aniline derivative | - | - | 78 | |
| Compound 5 | Isatin Schiff Base Derivative | 50 | 50 | - | |
| Compound 14 | Isatin Schiff Base Derivative | 50 | 50 | - |
Note: "-" indicates data not reported in the cited source. MRSA refers to Methicillin-resistant Staphylococcus aureus.
Table 2: Antifungal Activity of Isatin Schiff Bases (MIC in µg/mL)
| Compound ID | Derivative Information | Candida albicans | Aspergillus niger | Reference |
| - | Isatin-derived Schiff bases | >10, <79 | >10, <79 |
Note: Specific compound IDs with corresponding MIC values for antifungal activity were not detailed in the provided search results, but a range of activity was indicated.
Experimental Protocols
This section provides detailed methodologies for the synthesis of isatin Schiff bases and the evaluation of their antimicrobial activity.
Synthesis of Isatin Schiff Bases
The synthesis of isatin Schiff bases is typically achieved through a condensation reaction between an isatin derivative and a primary amine. The following is a general protocol that can be adapted for the synthesis of various derivatives.
General Procedure:
-
Reactant Preparation: Dissolve equimolar amounts of the desired isatin derivative (e.g., isatin, 5-bromoisatin) and the primary amine (e.g., substituted aniline, ampicillin) in a suitable solvent, such as absolute ethanol or methanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Heat the reaction mixture under reflux for a duration ranging from 30 minutes to several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure isatin Schiff base.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H-NMR), and Mass Spectrometry (MS).
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized isatin Schiff bases can be evaluated using various in vitro methods. The agar well diffusion method is suitable for preliminary screening, while the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).
This method provides a qualitative assessment of the antimicrobial activity.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile cotton swab to create a lawn.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar using a sterile cork borer.
-
Sample Addition: Add a specific volume (e.g., 50-100 µL) of the isatin Schiff base solution (dissolved in a suitable solvent like DMSO) at a known concentration into each well.
-
Controls: Use a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
This method provides a quantitative measure of the antimicrobial activity.
Protocol:
-
Plate Preparation: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) to each well.
-
Serial Dilution: Add 100 µL of the isatin Schiff base stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.
-
Inoculum Addition: Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Experimental Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the general workflow for antimicrobial screening and the proposed mechanisms of action for isatin Schiff bases.
References
- 1. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antibacterial, Antifungal and Antiviral Activity Evaluation of Some New bis-Schiff Bases of Isatin and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 4. researchgate.net [researchgate.net]
- 5. sysrevpharm.org [sysrevpharm.org]
In Vivo Efficacy of Isatin Compounds in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo efficacy studies of isatin compounds in various mouse models. Isatin and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This guide is intended to assist researchers in designing and executing preclinical studies to evaluate the therapeutic potential of novel isatin-based compounds.
I. Anticancer Efficacy Studies
Isatin derivatives have demonstrated significant antitumor activity in various cancer models by modulating key signaling pathways, inducing apoptosis, and causing cell cycle arrest.[5]
Data Presentation: In Vivo Anticancer Efficacy of Isatin Derivatives
| Isatin Derivative | Mouse Model | Cancer Cell Line | Dosage and Administration | Efficacy Endpoint | Result | Reference |
| Symmetrical bis-Schiff bases of isatin (Compound 34) | HepS-bearing mice | HepG2 (in vitro) | 40 mg/kg | Tumor growth inhibition | Considerable hindrance of tumor development | |
| FMS-like receptor tyrosine kinase-3 (FLT3) inhibitor (Compound 30) | Mouse xenograft model | MV4-11 and MOLM14 (FLT3/D835Y) | 20 mg/kg, oral, once daily for 21 days | Antitumor activity | Substantial in vivo antitumor activity | |
| 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Mice | Not specified | Not specified | Tumor growth inhibition | Substantial inhibition of tumor growth | |
| Isatin-β-thiocarbohydrazones | Ehrlich ascites carcinoma (EAC) in mice | Hela and COS-7 (in vitro) | Not specified | Antitumor efficacy | Not specified |
Experimental Protocols
This model is used to evaluate the antitumor efficacy of compounds against a rapidly growing tumor in the peritoneal cavity of mice.
Materials:
-
Ehrlich Ascites Carcinoma (EAC) cells
-
Swiss albino mice (female, 6–8 weeks old, 18–25 g)
-
Isatin compound solution/suspension
-
Standard anticancer drug (e.g., 5-Fluorouracil)
-
Phosphate-buffered saline (PBS) or 0.9% normal saline
-
Trypan blue dye
-
Hemocytometer
-
Syringes and needles (intraperitoneal injection)
Protocol:
-
Animal Acclimatization: Acclimate mice for at least one week under standard laboratory conditions (27 ± 2°C, 70–80% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
EAC Cell Propagation: Propagate EAC cells by intraperitoneally injecting 1 x 10^6 cells into a mouse. After 10 days, ascitic fluid containing EAC cells will have developed.
-
Tumor Inoculation: Aspirate ascitic fluid from a donor mouse and determine cell viability using the trypan blue exclusion method. Inject 2 x 10^6 viable EAC cells intraperitoneally into each experimental mouse.
-
Treatment Groups: Randomly divide the inoculated mice into the following groups (n=6-12 per group):
-
Group I: Normal Control (no tumor, vehicle only)
-
Group II: EAC Control (tumor-bearing, vehicle only)
-
Group III: Standard Drug (tumor-bearing, treated with 5-Fluorouracil, e.g., 20 mg/kg)
-
Group IV-X: Test Compound (tumor-bearing, treated with various doses of the isatin derivative)
-
-
Drug Administration: Begin treatment 24 hours after tumor inoculation and continue for a specified period (e.g., 9-10 days). Administer the isatin compound and control substances via the desired route (e.g., intraperitoneally).
-
Efficacy Evaluation: At the end of the treatment period, sacrifice the animals and collect the ascitic fluid. Evaluate the following parameters:
-
Tumor volume (volume of ascitic fluid)
-
Viable tumor cell count
-
Mean survival time and percent increase in lifespan
-
Body weight changes
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice and is a standard for assessing anticancer drug efficacy.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Isatin compound solution/suspension
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Standard anticancer drug
-
Cell culture medium
-
Matrigel or Cultrex BME (optional, to improve tumor take)
-
Calipers
-
Syringes and needles (subcutaneous injection)
Protocol:
-
Cell Culture: Culture the chosen human cancer cell line under appropriate conditions until they are in the exponential growth phase.
-
Animal Acclimatization: Acclimate immunodeficient mice for at least one week in a specific pathogen-free environment.
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in sterile PBS or cell culture medium, with or without Matrigel/BME, at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer the isatin compound, vehicle, or standard drug according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the percent Tumor Growth Inhibition (%TGI).
-
-
Data Analysis: Use appropriate statistical methods to compare tumor growth between treated and control groups.
Visualizations
Caption: Workflow for in vivo anticancer efficacy studies of isatin compounds.
Caption: Key signaling pathways targeted by anticancer isatin compounds.
II. Anticonvulsant Efficacy Studies
Isatin derivatives have shown promise as anticonvulsant agents in various preclinical models.
Data Presentation: In Vivo Anticonvulsant Efficacy of Isatin Derivatives
| Isatin Derivative | Mouse Model | Dose (mg/kg) | Administration Route | Protection (%) | Neurotoxicity | Reference |
| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives | MES | 30 | Not specified | Favorable | High safety levels | |
| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives | PTZ | 30 | Not specified | Favorable | High safety levels | |
| N-methyl-5-bromo-3-(p-chlorophenylimino) isatin (2) | MES | 100 | Intraperitoneal | Active | LD50 > 600 mg/kg | |
| N-methyl-5-bromo-3-(p-chlorophenylimino) isatin (2) | ScMet (PTZ) | 100 | Intraperitoneal | Active | LD50 > 600 mg/kg | |
| Various isatin derivatives (Ib, Ie, Ih, Ii, Ij) | MES | 10, 100 | Not specified | Significant reduction in seizures | Not specified | |
| Various isatin derivatives (Ia-Ii) | PTZ | 10, 100 | Not specified | Significant anticonvulsant activity | Not specified |
Experimental Protocols
This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Materials:
-
Male mice (e.g., CF-1, 20-25 g)
-
Isatin compound solution/suspension
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Standard anticonvulsant drug (e.g., Phenytoin)
-
Electroconvulsiometer with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Saline solution (0.9%)
Protocol:
-
Animal Preparation: Acclimate mice as previously described.
-
Drug Administration: Administer the isatin compound, vehicle, or standard drug via the desired route (e.g., intraperitoneally or orally).
-
Time of Peak Effect (TPE): Conduct the test at the predetermined TPE of the compound. If unknown, determine this in a preliminary study.
-
Seizure Induction:
-
Apply a drop of topical anesthetic to the eyes of the mouse.
-
Place the corneal electrodes on the corneas.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2-0.2 seconds).
-
-
Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure for at least 30 seconds. The abolition of the hindlimb tonic extensor spasm is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 (median effective dose) using probit analysis.
This test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.
Materials:
-
Male mice
-
Isatin compound solution/suspension
-
Vehicle control
-
Standard anticonvulsant drug (e.g., Diazepam)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection)
Protocol:
-
Animal Preparation and Drug Administration: Follow the same procedures as for the MES test.
-
PTZ Injection: At the TPE of the test compound, administer a convulsant dose of PTZ subcutaneously.
-
Observation: Observe the mice for 30 minutes for the onset of seizures. A common endpoint is the absence of a clonic seizure lasting for at least 5 seconds.
-
Data Analysis: Calculate the percentage of animals protected from seizures in each group and determine the ED50.
Visualization
Caption: Workflow for in vivo anticonvulsant efficacy studies.
III. Anti-inflammatory Efficacy Studies
Isatin derivatives have been shown to possess anti-inflammatory properties by modulating various inflammatory mediators and signaling pathways.
Data Presentation: In Vivo Anti-inflammatory Efficacy of Isatin Derivatives
| Isatin Derivative | Mouse Model | Dose (mg/kg) | Administration Route | Efficacy Endpoint | Result | Reference |
| (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT) | Carrageenan-induced paw edema | 1.0, 2.5, 5.0 | Not specified | Reduction of paw edema | Significant reduction, especially at 4 hours | |
| (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT) | Zymosan-induced air pouch | 1.0, 2.5, 5.0 | Not specified | Leukocyte migration and total protein concentration | Significant reduction | |
| PA-Int5 (isatin-thiosemicarbazone) | Acetic acid-induced writhing | Not specified | Not specified | Reduction in abdominal contortions | Significant reduction | |
| PA-Int5 (isatin-thiosemicarbazone) | Carrageenan-induced paw edema | Not specified | Not specified | Reduction of paw edema | Anti-edematogenic actions |
Experimental Protocols
This is a widely used model of acute inflammation to screen for anti-inflammatory drugs.
Materials:
-
Mice or rats
-
Isatin compound solution/suspension
-
Vehicle control
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Carrageenan solution (1% in saline)
-
Plethysmometer or calipers
Protocol:
-
Animal Preparation and Drug Administration: Acclimate animals and administer the test compounds, vehicle, or standard drug as described previously.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
This model creates a cavity lined with synovial-like cells and is used to study leukocyte migration and the effects of anti-inflammatory agents on exudate formation.
Materials:
-
Mice
-
Isatin compound solution/suspension
-
Vehicle control
-
Zymosan solution
-
Sterile air
-
PBS
Protocol:
-
Air Pouch Formation: Inject 3 mL of sterile air subcutaneously into the back of the mice to create an air pouch. Three days later, inject another 1.5 mL of sterile air to maintain the pouch.
-
Drug Administration: On day 6, administer the test compound, vehicle, or standard drug.
-
Induction of Inflammation: One hour after drug administration, inject 1 mL of zymosan solution into the air pouch.
-
Exudate Collection: At a specified time point (e.g., 4 or 24 hours) after zymosan injection, euthanize the mice and collect the inflammatory exudate from the air pouch by washing with a known volume of PBS.
-
Analysis:
-
Measure the volume of the exudate.
-
Determine the total and differential leukocyte counts in the exudate.
-
Measure the concentration of inflammatory mediators (e.g., cytokines, prostaglandins) and total protein in the exudate.
-
-
Data Analysis: Compare the parameters between the treated and control groups.
Visualizations
Caption: Workflow for in vivo anti-inflammatory efficacy studies.
Caption: Key signaling pathways targeted by anti-inflammatory isatin compounds.
IV. Neuroprotective Efficacy Studies
Isatin has been shown to exert neuroprotective effects in various models of neurodegeneration, potentially through its interaction with multiple isatin-binding proteins.
Data Presentation: In Vivo Neuroprotective Efficacy of Isatin
| Isatin Derivative | Mouse Model | Neurotoxin | Dose (mg/kg) | Efficacy Endpoint | Result | Reference |
| Isatin | Parkinsonism model | MPTP | 100 | Attenuation of locomotor impairments | Decreased locomotor impairments | |
| Isatin | Parkinsonism model | Japanese encephalitis virus | 100 | Attenuation of locomotor impairments | Decreased locomotor impairments | |
| Isatin | General neuroprotection | Not specified | 100 | Changes in brain proteome | Multilevel changes in isatin-binding proteins |
Experimental Protocols
Detailed protocols for neuroprotective studies are highly model-specific (e.g., MPTP model for Parkinson's disease, scopolamine model for Alzheimer's disease). Researchers should refer to established protocols for the specific neurodegenerative disease model they intend to use. Generally, the workflow involves:
-
Baseline Behavioral Assessment: Conduct behavioral tests to establish baseline motor and cognitive function.
-
Induction of Neurodegeneration: Administer a neurotoxin (e.g., MPTP, scopolamine) to induce the desired pathology.
-
Drug Administration: Treat animals with the isatin compound, vehicle, or a positive control before, during, or after neurotoxin administration, depending on the study's objective (preventive or therapeutic).
-
Post-treatment Behavioral Assessment: Repeat the behavioral tests to assess the effect of the treatment on functional outcomes.
-
Biochemical and Histological Analysis: At the end of the study, collect brain tissue for analysis of neurotransmitter levels, protein aggregation, neuronal cell death, and inflammatory markers.
Visualization
Caption: Logical flow of events in neuroprotection models and isatin's role.
References
Application Notes & Protocols: Quantification of Sulisatin and its Metabolites in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulisatin, a novel therapeutic agent, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. Accurate quantification of this compound and its primary metabolites is crucial for pharmacokinetic studies, dose-response relationship establishment, and overall drug development. This document provides detailed application notes and protocols for the sensitive and selective quantification of this compound and its key metabolites, M1 (sulfated this compound) and M2 (glucuronidated this compound), in human plasma using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The methodologies described herein are intended to serve as a comprehensive guide for researchers in the field.
Metabolic Pathway of this compound
The primary metabolic routes for this compound involve Phase II conjugation reactions, specifically sulfation and glucuronidation. These reactions increase the water solubility of the parent compound, facilitating its excretion.
Isatin Derivatives as Potent Inhibitors of SARS-CoV-2 Main Protease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on a key enzyme for its replication: the main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is responsible for cleaving the viral polyproteins into functional units, making it an attractive target for antiviral drug development. Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of compounds that exhibit significant inhibitory activity against SARS-CoV-2 Mpro. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the evaluation and development of isatin-based inhibitors.
Data Presentation: Inhibitory Activity of Isatin Derivatives
The following tables summarize the reported in vitro inhibitory activities of various isatin derivatives against the SARS-CoV-2 main protease (Mpro) and their antiviral efficacy.
Table 1: In Vitro Inhibition of SARS-CoV-2 Main Protease (Mpro) by Isatin Derivatives
| Compound ID | Modification of Isatin Core | IC50 (µM) | Assay Type | Reference |
| 5g | N-substitution with a specific moiety (details in source) | 0.43 ± 0.17 | FRET | [1] |
| L-26 | N-substituted isatin derivative | 0.045 | Enzymatic Assay | [2][3] |
| D1N8 | 1,2,3-triazole isatin derivative | 0.44 ± 0.12 | FRET | [3] |
| D1N52 | 1,2,3-triazole isatin derivative | 0.53 ± 0.21 | FRET | [3] |
| 4o | N-substituted, 5-iodo isatin | 0.95 | FRET | |
| 4k | N-substituted, 7-bromo isatin | 0.98 | FRET | |
| Series 4 | N-substituted isatins | 0.95 - 17.50 | FRET | |
| Compound II | N-substituted isatin | 0.045 | Enzymatic Assay | |
| Sulphonamide 6b | Sulphonamide-tethered N-((triazol-4-yl)methyl)isatin | 0.249 | FRET | |
| Acetyl 10a | Acetyl-tethered N-((triazol-4-yl)methyl)isatin | 12.28 | FRET | |
| Acetyl 10b | Acetyl-tethered N-((triazol-4-yl)methyl)isatin | 17.075 | FRET | |
| Ebselen | Isatin analogue | 0.67 | Enzymatic Assay |
Table 2: Antiviral Activity of Isatin Derivatives against SARS-CoV-2
| Compound ID | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Sulphonamide 6b | VERO-E6 | 4.33 (µg/ml) | 564.74 (µg/ml) | 130.4 | |
| D1N8 | Vero E6 | >20 | >20 | - | |
| D1N52 | Vero E6 | >20 | >20 | - | |
| L-26 | Vero E6 | >20 | <2.2 | - | |
| SPIII-5F | Vero | 45% max protection | - | - |
Mechanism of Action: Covalent Inhibition of Mpro
Many isatin derivatives function as covalent inhibitors of the SARS-CoV-2 main protease. The proposed mechanism involves the nucleophilic attack of the catalytic cysteine residue (Cys145) in the Mpro active site on the electrophilic C3-carbonyl group of the isatin scaffold. This forms a covalent thiohemiketal adduct, thereby inactivating the enzyme and halting the viral replication cycle.
References
- 1. Design and synthesis of isatin derivatives as effective SARS-CoV-2 3CL protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of novel 1,2,3-triazole isatin derivatives as potent SARS-CoV-2 3CLpro inhibitors via click-chemistry-based rapid screening - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the Bioavailability of Isatin Compounds: Formulation Strategies and Protocols
Application Notes and Protocols for Researchers in Drug Development
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. Despite their therapeutic potential, the clinical application of many isatin compounds is hampered by their poor aqueous solubility and low oral bioavailability. This often leads to suboptimal drug absorption and variable therapeutic outcomes. To overcome these limitations, various formulation strategies have been developed to enhance the solubility, dissolution rate, and ultimately, the bioavailability of isatin-based drug candidates.
These application notes provide an overview of key formulation strategies, including nanoformulations, solid dispersions, cyclodextrin complexation, and prodrug approaches. Detailed protocols for the preparation and characterization of these formulations are provided to guide researchers in the development of more effective isatin-based therapeutics.
Nanoformulation Strategies
Nanoformulations, such as polymeric nanoparticles, can significantly improve the oral bioavailability of poorly soluble drugs by increasing their surface area-to-volume ratio, enhancing their dissolution rate, and facilitating their transport across biological membranes.
Polymeric Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer commonly used for nanoparticle-based drug delivery. Encapsulating isatin compounds within PLGA nanoparticles can protect them from degradation in the gastrointestinal tract and provide controlled release.
Table 1: Physicochemical Properties of Isatin-Loaded PLGA Nanoparticles
| Parameter | Typical Range |
| Particle Size (nm) | 100 - 300 |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential (mV) | -10 to -30 |
| Drug Loading (%) | 1 - 10 |
| Encapsulation Efficiency (%) | 60 - 90 |
Experimental Protocol: Preparation of Isatin-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol describes the single emulsion-solvent evaporation method for encapsulating a hydrophobic isatin derivative into PLGA nanoparticles.
Materials:
-
Isatin derivative
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Purified water
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer (optional)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of the isatin derivative and PLGA in the organic solvent (e.g., 5-10 mg of isatin derivative and 50-100 mg of PLGA in 2-4 mL of DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA in 10-20 mL of purified water).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at high speed (e.g., 1000-2000 rpm) on a magnetic stirrer. Subsequently, emulsify the mixture using a probe sonicator or high-speed homogenizer on an ice bath to form an oil-in-water (o/w) emulsion. Sonication parameters (e.g., 3-5 minutes with cycles of power on and off) should be optimized.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of the surfactant solution and stir at room temperature for several hours (e.g., 2-4 hours) to allow the organic solvent to evaporate. A rotary evaporator can be used to accelerate this process.
-
Nanoparticle Collection: Collect the formed nanoparticles by centrifugation (e.g., 15,000-20,000 rpm for 20-30 minutes at 4°C).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with purified water to remove the excess surfactant. Repeat the centrifugation and washing steps two to three times.
-
Resuspension and Storage: Resuspend the final nanoparticle pellet in a small volume of purified water. For long-term storage, the nanoparticle suspension can be freeze-dried with a cryoprotectant (e.g., trehalose or sucrose).
Characterization of Nanoparticles
-
Particle Size, PDI, and Zeta Potential: Determined by dynamic light scattering (DLS).
-
Drug Loading and Encapsulation Efficiency: The amount of encapsulated isatin is quantified using a validated analytical method such as UV-Vis spectrophotometry or HPLC after dissolving a known amount of nanoparticles in a suitable solvent.
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Solid Dispersion Technique
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state. This technique enhances the dissolution rate of poorly water-soluble drugs by reducing the particle size of the drug to a molecular level and improving its wettability.
Common Carriers for Solid Dispersions
-
Polyvinylpyrrolidone (PVP) K30: A hydrophilic polymer that can form amorphous solid dispersions with drugs.
-
Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 4000, PEG 6000) are commonly used as carriers.
Table 2: Dissolution Enhancement of Isatin Derivatives using Solid Dispersions
| Formulation | Carrier | Drug:Carrier Ratio | Dissolution Rate Enhancement (Fold Increase vs. Pure Drug) |
| Isatin Derivative SD 1 | PVP K30 | 1:5 | ~5-10 |
| Isatin Derivative SD 2 | PEG 6000 | 1:5 | ~3-7 |
Note: The exact fold increase is dependent on the specific isatin derivative, carrier, and experimental conditions.
Experimental Protocol: Preparation of Isatin Solid Dispersion by Solvent Evaporation Method
This protocol describes the preparation of an isatin solid dispersion using PVP K30 as the carrier.
Materials:
-
Isatin derivative
-
PVP K30
-
Methanol or another suitable organic solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve the isatin derivative and PVP K30 in a suitable organic solvent (e.g., methanol) in a round-bottom flask. The drug-to-carrier ratio can be varied (e.g., 1:1, 1:2, 1:5) to optimize the formulation.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Drying: Dry the solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Characterization of Solid Dispersions
-
In Vitro Dissolution Studies: The dissolution profile of the solid dispersion is compared to that of the pure drug and a physical mixture of the drug and carrier in a suitable dissolution medium (e.g., simulated gastric or intestinal fluid).
-
Solid-State Characterization: Techniques such as Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the amorphous state of the drug in the dispersion and to investigate any drug-carrier interactions.
Cyclodextrin Complexation
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form inclusion complexes with poorly water-soluble drug molecules, thereby increasing their solubility and dissolution rate. β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used in pharmaceutical formulations.
Table 3: Characteristics of Isatin-Cyclodextrin Inclusion Complexes
| Parameter | Description | Typical Value |
| Stoichiometry | Drug:Cyclodextrin molar ratio | 1:1 |
| Stability Constant (Ks) | A measure of the strength of the interaction between the drug and cyclodextrin | 100 - 2000 M-1 |
Experimental Protocol: Preparation of Isatin-β-Cyclodextrin Inclusion Complex by Co-precipitation Method
This protocol outlines the co-precipitation method for preparing an isatin-β-cyclodextrin inclusion complex.[1]
Materials:
-
Isatin derivative
-
β-Cyclodextrin
-
Methanol (or another suitable organic solvent)
-
Purified water
-
Magnetic stirrer
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the isatin derivative in a minimal amount of a suitable organic solvent (e.g., methanol). Dissolve β-cyclodextrin in purified water, with gentle heating if necessary.
-
Complexation: Slowly add the isatin solution to the β-cyclodextrin solution with constant stirring.
-
Precipitation: Continue stirring the mixture for a specified period (e.g., 24-48 hours) at room temperature. The inclusion complex will gradually precipitate out of the solution.
-
Collection and Washing: Collect the precipitate by filtration and wash it with a small amount of cold water or the organic solvent to remove any uncomplexed drug or cyclodextrin.
-
Drying: Dry the collected inclusion complex in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Storage: Store the dried complex in a tightly sealed container in a desiccator.
Characterization of Inclusion Complexes
-
Phase Solubility Studies: To determine the stoichiometry and stability constant of the complex.
-
Spectroscopic Analysis: FTIR, Nuclear Magnetic Resonance (NMR), and DSC can be used to confirm the formation of the inclusion complex.
-
Solubility and Dissolution Studies: To evaluate the enhancement in aqueous solubility and dissolution rate compared to the pure drug.
Prodrug Approach
The prodrug strategy involves the chemical modification of a drug molecule to form a more soluble or permeable derivative that, after administration, is converted back to the active parent drug by enzymatic or chemical hydrolysis. For isatin compounds, ester or Mannich base prodrugs can be synthesized to improve their physicochemical properties.
Experimental Protocol: Synthesis of an Isatin-Mannich Base Prodrug
This protocol provides a general procedure for the synthesis of an N-Mannich base of isatin.[2][3]
Materials:
-
Isatin
-
Formaldehyde solution (37% v/v)
-
A secondary amine (e.g., dimethylamine, piperidine, or morpholine)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ice bath
-
Reflux apparatus
Procedure:
-
Reaction Setup: Dissolve isatin (0.01 mol) in ethanol (20 mL) in a round-bottom flask. Add the secondary amine (0.01 mol).
-
Addition of Formaldehyde: Slowly add formaldehyde solution (0.01 mol) to the mixture with constant stirring.
-
pH Adjustment: Adjust the pH of the mixture to approximately 3.5 by adding a small amount of HCl.
-
Reaction: Keep the mixture in an ice bath for 30 minutes, and then reflux on a water bath for a period that may vary depending on the amine used.
-
Crystallization: After refluxing, cool the reaction mixture and keep it at 0°C for several days to allow the product to crystallize.
-
Purification: Collect the crystalline product by filtration and recrystallize it from a suitable solvent system (e.g., ethanol or dioxane-water).
-
Characterization: Confirm the structure of the synthesized prodrug using techniques such as NMR, FTIR, and mass spectrometry.
In Vitro Hydrolysis Studies
To ensure that the prodrug converts to the active isatin compound in the body, in vitro hydrolysis studies are performed in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and human plasma. The rate of hydrolysis is monitored over time using HPLC.
In Vivo Bioavailability Studies
To evaluate the effectiveness of the formulation strategies, in vivo pharmacokinetic studies are essential. These studies are typically conducted in animal models such as rats or mice.
Table 4: Representative Pharmacokinetic Parameters of Isatin Formulations in Animal Models
| Formulation | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Pure Isatin | Rat | ~100-200 | ~0.5-1 | ~300-500 | 100 |
| Isatin Solid Dispersion | Rat | Increased | Similar or slightly delayed | Significantly Increased | >200 |
| Isatin Nanoparticles | Mouse | Significantly Increased | Similar or slightly delayed | Significantly Increased | >300 |
Note: These are representative values and can vary significantly based on the specific isatin derivative, formulation details, animal species, and dose administered.
Experimental Protocol: Oral Bioavailability Study in Rats
Materials:
-
Test formulation (e.g., isatin nanoparticles, solid dispersion)
-
Control formulation (pure isatin suspension)
-
Male Wistar or Sprague-Dawley rats
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing: Fast the rats overnight before the experiment with free access to water. Divide the rats into groups (e.g., control group and test formulation group). Administer the formulations orally via gavage at a specific dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the isatin compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time curve and calculate the key pharmacokinetic parameters (Cmax, Tmax, and AUC) using appropriate software. The relative bioavailability of the test formulation is calculated as:
-
Relative Bioavailability (%) = (AUCtest / AUCcontrol) x (Dosecontrol / Dosetest) x 100
-
Visualizations
Experimental Workflow for Nanoparticle Formulation and Evaluation
References
Troubleshooting & Optimization
Troubleshooting common problems in Sandmeyer isatin synthesis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Sandmeyer isatin synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low Yield of Isatin
Q: I am consistently obtaining a low yield of my desired isatin. What are the potential causes and how can I improve it?
A: Low yields in the Sandmeyer isatin synthesis are a common issue and can stem from several factors throughout the two-stage process. Here’s a breakdown of potential causes and solutions:
-
Incomplete Formation of the Isonitrosoacetanilide Intermediate:
-
Poor Quality Aniline: Using old or impure aniline can lead to the formation of tarry byproducts, reducing the yield of the intermediate. It is recommended to use redistilled aniline.
-
Suboptimal Reaction Conditions: Ensure that the aniline is fully dissolved in hydrochloric acid before the addition of other reagents to prevent tar formation. The reaction mixture should be heated to a vigorous boil for a short period (1-2 minutes) to drive the reaction to completion. Prolonged heating can lead to a lower yield of a darker-colored product.
-
-
Incomplete Cyclization:
-
Poor Solubility of the Intermediate: Substituted anilines with increased lipophilicity can lead to poor solubility of the oximinoacetanilide intermediate in sulfuric acid, resulting in incomplete cyclization.
-
Suboptimal Temperature Control: The temperature of the cyclization step is critical. The reaction should be initiated by warming the sulfuric acid to 50°C, and the isonitrosoacetanilide should be added portion-wise to maintain the temperature between 60-70°C. Temperatures above 80°C can lead to charring and a significant loss of product.
-
-
Side Reactions:
-
Sulfonation: A significant side reaction during the cyclization in concentrated sulfuric acid is the sulfonation of the aromatic ring, which leads to a loss of the desired isatin product.
-
Isatin Oxime Formation: The formation of isatin oxime is a common byproduct that reduces the yield of isatin.
-
-
Purification Losses:
-
During the purification of crude isatin by acid-base extraction, adding too much acid during the initial precipitation of impurities can cause some of the desired isatin to co-precipitate, leading to a loss of product.
-
Solutions to Improve Yield:
-
Optimize Intermediate Formation: Use high-purity, redistilled aniline and ensure it is completely dissolved before proceeding with the reaction. Carefully control the heating time to avoid degradation of the product.
-
Enhance Cyclization:
-
For poorly soluble intermediates, consider using alternative acids like methanesulfonic acid or polyphosphoric acid (PPA) for the cyclization step. These can improve solubility and lead to higher yields where sulfuric acid fails.
-
Maintain strict temperature control during the addition of the intermediate to the acid. Use external cooling if necessary to manage the exothermic reaction.
-
-
Minimize Side Reactions:
-
To reduce sulfonation, ensure the reaction time in hot sulfuric acid is not unnecessarily prolonged.
-
To minimize the formation of isatin oxime, a "decoy agent" can be introduced during the reaction quench or extraction.
-
-
Refine Purification: During the acid-base purification, add the acid for impurity precipitation slowly and monitor the precipitation to avoid premature precipitation of the isatin.
Issue 2: Formation of Byproducts
Q: My final product is contaminated with significant impurities. How can I identify and minimize them?
A: The most common byproducts in the Sandmeyer isatin synthesis are isatin oxime and sulfonated isatins. Tarry materials can also be a significant issue.
-
Isatin Oxime:
-
Identification: Isatin oxime is a yellow compound that may precipitate when the sulfuric acid reaction mixture is poured onto ice.
-
Cause: It is formed from the hydrolysis of any unreacted isonitrosoacetanilide intermediate.
-
Minimization: The most effective method to minimize isatin oxime formation is to use a "decoy agent." These are typically simple aldehydes or ketones (e.g., acetone, formaldehyde) that are added during the quenching or extraction phase of the reaction. The decoy agent reacts with and consumes the species that would otherwise form the oxime.
-
-
Sulfonated Isatins:
-
Identification: These byproducts can be difficult to separate from the desired isatin.
-
Cause: Sulfonation of the aromatic ring is a side reaction that occurs during the cyclization step in concentrated sulfuric acid.
-
Minimization: Avoid excessively high temperatures and prolonged reaction times during the cyclization step. For substrates prone to sulfonation, consider using a less aggressive cyclizing agent like methanesulfonic acid or PPA.
-
-
Tarry Materials:
-
Identification: Dark, sticky, and difficult-to-handle materials.
-
Cause: Tarry byproducts often result from the use of impure aniline or if the aniline is not fully dissolved in hydrochloric acid before the reaction. Overheating during either the intermediate formation or the cyclization step can also lead to tar formation.
-
Minimization: Use high-purity, redistilled aniline and ensure its complete dissolution. Adhere to the recommended temperature profiles for both reaction steps.
-
Issue 3: Difficulty with Specific Substrates
Q: I am working with a substituted aniline that is highly lipophilic, and the reaction is not proceeding well. What can I do?
A: The classical Sandmeyer route is often problematic for anilines with increasing numbers of substituents and higher lipophilicity due to poor solubility of the oximinoacetanilide intermediate in the sulfuric acid medium. This leads to incomplete cyclization and low or no product formation.
Solutions for Lipophilic Substrates:
-
Alternative Cyclization Acids:
-
Methanesulfonic Acid: This has been shown to be an effective alternative to sulfuric acid for poorly soluble intermediates, often providing similar or slightly improved yields.
-
Polyphosphoric Acid (PPA): For extremely insoluble intermediates, PPA can be a superior medium for cyclization.
-
Data Presentation
Table 1: Comparison of Cyclization Acids for Lipophilic Substrates
| Substrate (Oximinoacetanilide) | Cyclization Acid | Yield of Isatin | Reference |
| Highly Lipophilic Analog | Sulfuric Acid | Little to no product | |
| Highly Lipophilic Analog | Methanesulfonic Acid | Similar or slightly improved yields | |
| Extremely Insoluble Aryl Analog | Methanesulfonic Acid | Product formed, but with difficult-to-remove impurities | |
| 5-Trityl Analog | Polyphosphoric Acid (PPA) | 67% |
Table 2: Effectiveness of Decoy Agents in Reducing Isatin Oxime Formation
| Decoy Agent | Effectiveness | Reference |
| Acetone | Highly Effective | |
| Formaldehyde | Highly Effective | |
| Diethoxymethane | Highly Effective | |
| 2-(Trifluoromethyl)propionaldehyde | Highly Effective |
Experimental Protocols
Key Experiment 1: Synthesis of Isonitrosoacetanilide (Intermediate)
-
Methodology:
-
In a 5-L round-bottomed flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.
-
Add in order: 1300 g of crystallized sodium sulfate, a solution of 46.5 g (0.5 mole) of aniline in 300 mL of water containing 43 mL of concentrated hydrochloric acid, and a solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water.
-
Heat the mixture so that vigorous boiling begins within 40-45 minutes.
-
Continue boiling for 1-2 minutes, during which the isonitrosoacetanilide will begin to separate.
-
Cool the mixture to room temperature and filter the product with suction. The product can be used directly in the next step after drying.
-
Key Experiment 2: Cyclization to Isatin
-
Methodology:
-
In a 1-L round-bottomed flask fitted with a mechanical stirrer, warm 600 g (326 mL) of concentrated sulfuric acid to 50°C.
-
Add 75 g (0.46 mole) of dry isonitrosoacetanilide from the previous step at a rate that maintains the reaction temperature between 60°C and 70°C. Use external cooling to control the temperature.
-
After the addition is complete, heat the solution to 80°C and hold for 10 minutes to complete the reaction.
-
Cool the reaction mixture to room temperature and pour it onto 10-12 times its volume of cracked ice.
-
After standing for 30 minutes, filter the precipitated isatin with suction and wash thoroughly with cold water to remove all sulfuric acid. Dry the crude product in the air.
-
Key Experiment 3: Purification of Crude Isatin
-
Methodology:
-
Suspend 200 g of the crude isatin in 1 L of hot water and add a solution of 88 g of sodium hydroxide in 200 cc of water with stirring. The isatin will dissolve.
-
With continued stirring, add dilute hydrochloric acid until a slight precipitate of impurities appears.
-
Filter the mixture immediately, discarding the precipitate.
-
Make the filtrate acidic to Congo red paper with hydrochloric acid.
-
Cool the solution rapidly, and the purified isatin will separate. Filter with suction and air dry.
-
Visualizations
Sandmeyer Isatin Synthesis Pathway
Technical Support Center: Optimizing N-Alkylation of Isatin
Welcome to the technical support center for the N-alkylation of isatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common experimental hurdles.
Frequently Asked questions (FAQs)
Q1: What are the most common methods for the N-alkylation of isatin?
A1: The most prevalent method for N-alkylation of isatin involves the generation of the isatin anion using a base, followed by treatment with an alkylating agent, typically an alkyl halide or sulfate.[1] Common bases used include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and calcium hydride (CaH₂).[1][2] The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile (ACN), or N-methyl-2-pyrrolidinone (NMP).[1][2] Microwave-assisted synthesis has also emerged as a rapid and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields.
Q2: My N-alkylation reaction is giving a low yield. What are the potential causes and solutions?
A2: Low yields in isatin N-alkylation can stem from several factors:
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Incomplete deprotonation: The acidity of the N-H proton in isatin is crucial. If the base is not strong enough or is used in an insufficient quantity, deprotonation will be incomplete. Consider using a stronger base (e.g., NaH, Cs₂CO₃) or increasing the molar equivalent of the base.
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Poor solvent choice: The solvent plays a critical role in solvating the isatin anion and the alkylating agent. Polar aprotic solvents like DMF and NMP are generally preferred as they facilitate the SN2 reaction.
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Suboptimal reaction temperature and time: Some alkylating agents are less reactive and may require higher temperatures or longer reaction times. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. For sluggish reactions, microwave irradiation can significantly improve yields and reduce reaction times.
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Side reactions: The formation of byproducts can consume starting material and lower the desired product's yield. Adjusting the base and solvent can help minimize these side reactions.
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Workup and purification issues: N-alkylated isatins can sometimes be difficult to purify. Product loss during extraction and chromatography will lower the isolated yield. Ensure proper workup procedures, such as quenching the reaction and thorough extraction.
Q3: I am observing the formation of an unexpected side product. What could it be and how can I prevent it?
A3: A common side product in the N-alkylation of isatin, particularly with α-haloketones (e.g., phenacyl bromide), is an epoxide. This occurs through the deprotonation of the acidic methylene group of the alkylating agent by the base, followed by an intramolecular attack on the C3-carbonyl of the isatin. O-alkylation is another possible side reaction, especially when using silver salts as the base.
To minimize side product formation:
-
Use a milder base: Strong bases favor the formation of the carbanion from the alkylating agent, leading to epoxide formation. Using a weaker base like K₂CO₃ can favor N-alkylation. To avoid O-alkylation, alkali metal bases are preferred over silver salts.
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Control the reaction temperature: Lower temperatures can sometimes suppress side reactions.
-
Solvent choice: The choice of solvent can influence the reaction pathway. Experimenting with different polar aprotic solvents may help.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the N-alkylation of isatin.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Insufficient deprotonation: The base is not strong enough or used in insufficient quantity. 2. Poor solvent choice: The solvent is not effectively solvating the reactants. 3. Low reactivity of alkylating agent: The alkyl halide is unreactive under the current conditions. 4. Moisture in the reaction: Presence of water, especially when using moisture-sensitive bases like NaH. | 1. Use a stronger base (e.g., NaH, Cs₂CO₃) or increase the molar ratio of the base. 2. Switch to a polar aprotic solvent such as DMF or NMP. 3. Increase the reaction temperature, prolong the reaction time, or consider using microwave irradiation. Adding a catalyst like potassium iodide (KI) can also help, particularly with alkyl chlorides or bromides. 4. Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Formation of multiple spots on TLC, difficult to purify | 1. Formation of side products: O-alkylation or epoxide formation may be occurring. 2. Decomposition of starting material or product: Isatin can be labile to strong bases. 3. Impure starting materials. | 1. To avoid epoxides, use a milder base and control the temperature. To prevent O-alkylation, use alkali metal bases instead of silver salts. 2. Avoid excessively harsh basic conditions or prolonged heating. 3. Ensure the purity of isatin and the alkylating agent before starting the reaction. |
| Product is an oil or goo and will not solidify | 1. Residual solvent: High-boiling solvents like DMF may remain. 2. The product is inherently an oil at room temperature. 3. Presence of impurities. | 1. Ensure complete removal of high-boiling solvents during workup by thoroughly washing the organic extract with water or brine and drying under a high vacuum. 2. If the product is an oil, purification by column chromatography is the standard procedure. 3. Attempt trituration with a non-solvent (e.g., hexane) to induce crystallization. If impurities are present, repurify by column chromatography. |
| Inconsistent results or poor reproducibility | 1. Variable quality of reagents: Inconsistent purity of the base, solvent, or alkylating agent. 2. Presence of moisture. | 1. Use high-purity, anhydrous reagents and solvents. 2. For reactions with moisture-sensitive bases like NaH, ensure anhydrous conditions and properly dried glassware. |
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for N-Alkylation of Isatin with Various Alkyl Halides using K₂CO₃ in DMF
| Alkyl Halide | Method | Temperature (°C) / Power (W) | Time | Yield (%) |
| Methyl Iodide | Conventional | 70 | 1.5 - 2 h | 80 |
| Methyl Iodide | Microwave | 300 | 15 min | 95 |
| Ethyl Iodide | Conventional | 70 | 1.5 - 2 h | 78 |
| Ethyl Iodide | Microwave | 300 | 15 min | 90 |
| Benzyl Chloride | Conventional | 120 | 1 h | 82 |
| Benzyl Chloride | Microwave | 200 | 5 min | 96 |
| Ethyl Chloroacetate | Conventional | 85 | 2 h | 68 |
| Ethyl Chloroacetate | Microwave | 200 | 3 min | 76 |
Data compiled from multiple sources.
Table 2: Effect of Different Bases and Solvents on the N-Alkylation of Isatin with Ethyl Chloroacetate under Microwave Irradiation
| Base | Solvent | Power (W) | Time (min) | Yield (%) |
| K₂CO₃ | DMF | 200 | 3 | 76 |
| Cs₂CO₃ | DMF | 200 | 3 | 93 |
| K₂CO₃ | NMP | 200 | 3 | Similar to DMF |
| Cs₂CO₃ | NMP | 200 | 3 | Similar to DMF |
Data sourced from multiple studies.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Isatin using Conventional Heating
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To a solution of isatin (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (1.3 mmol).
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Stir the mixture at room temperature for 1 hour to facilitate the formation of the isatin anion.
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Add the alkyl halide (1.1 mmol) and a catalytic amount of potassium iodide (0.1 mmol).
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Heat the reaction mixture to 80 °C and monitor the progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).
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If a solid precipitates, filter the product, wash it with water, and recrystallize it from a suitable solvent (e.g., ethanol).
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If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Microwave-Assisted N-Alkylation of Isatin
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In a microwave-safe vessel, mix isatin (1.0 mmol), the appropriate alkyl halide (1.1 mmol), and potassium carbonate (1.3 mmol).
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Add a few drops of DMF to create a slurry.
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Seal the vessel and place it in a microwave reactor.
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Irradiate the mixture at a specified power and time (e.g., 200-500 W for 3-5 minutes).
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After the reaction, cool the vessel to room temperature.
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Add ice-water to the reaction mixture.
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Isolate the product by filtration if it precipitates, or by extraction with an organic solvent followed by purification as described in Protocol 1.
Visualizations
Caption: General experimental workflow for N-alkylation of isatin.
Caption: Troubleshooting logic for optimizing N-alkylation of isatin.
References
Technical Support Center: Purification of Isatin-Based Schiff Bases
Welcome to the technical support center for the purification of isatin-based Schiff bases. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in the purification of these versatile compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and purification of isatin-based Schiff bases in a practical question-and-answer format.
Question 1: My TLC analysis shows unreacted isatin and/or amine in my crude product. How can I remove these starting materials?
Answer: This is a common issue, often arising from incomplete reactions. Several strategies can be employed for removal:
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Excess Amine Removal: If the starting amine is basic, a simple acid wash can be effective.[1][2]
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Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the organic layer with a dilute aqueous acid solution (e.g., 1-2N HCl).
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The basic amine will react to form a water-soluble salt, which will move to the aqueous layer.
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Caution: Schiff bases can be susceptible to hydrolysis under acidic conditions.[2][3] Perform this wash quickly, preferably at a low temperature, and immediately follow with a wash using a saturated sodium bicarbonate solution to neutralize any residual acid.[1]
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-
Excess Isatin Removal & General Purification:
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Recrystallization: This is the most common and often most effective method. Isatin, the Schiff base product, and the starting amine will likely have different solubilities in a given solvent system, allowing for separation. Ethanol is a very common solvent for recrystallizing isatin Schiff bases.
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Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can separate compounds based on polarity. A gradient elution, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is typically effective.
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Question 2: My final product is an oil instead of a solid. What should I do?
Answer: Obtaining an oily product often indicates the presence of impurities (like residual solvent or unreacted starting materials) or that the compound has a low melting point.
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Trituration: Try adding a solvent in which your desired product is insoluble but the impurities are soluble (e.g., n-hexane, diethyl ether). Stir or scratch the oily product with a spatula in this solvent. This can often induce crystallization or solidify the product by washing away impurities.
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Precipitation: Dissolve the oil in a minimum amount of a polar solvent (e.g., ethyl acetate, acetone) and then slowly add a non-polar solvent (e.g., n-hexane) until the solution becomes cloudy. Allow it to stand, often at a reduced temperature, to encourage the product to precipitate as a solid.
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Re-evaluation of Purity: The oily nature may be due to significant impurities. Re-purify the compound using column chromatography.
-
Drying: Ensure all solvents have been thoroughly removed under a high vacuum, as residual solvent can cause the product to appear as an oil.
Question 3: I'm having difficulty getting my Schiff base to crystallize. How do I choose the right recrystallization solvent?
Answer: Finding the correct solvent is key. The ideal solvent should dissolve the compound when hot but not when cold.
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Solubility Testing: Before attempting a large-scale recrystallization, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, chloroform, hexane, and water).
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Single Solvent System: Ethanol is the most frequently cited solvent for the recrystallization of isatin Schiff bases.
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Mixed Solvent System: If no single solvent is ideal, use a binary (two-solvent) system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly. Common mixtures include ethanol-water and ethanol-dioxane.
Question 4: My Schiff base seems to be decomposing on the silica gel column. What are the alternatives?
Answer: Some Schiff bases are unstable on silica gel, which is slightly acidic and can cause hydrolysis.
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Prioritize Recrystallization: If possible, recrystallization is the preferred method for purifying acid-sensitive compounds.
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Neutralize Silica Gel: You can use silica gel that has been neutralized. Prepare a slurry of silica gel in your starting eluent containing a small amount of a base like triethylamine (~1%), then pack the column with this slurry.
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Alternative Stationary Phases: Consider using a more inert stationary phase, such as neutral alumina, for your column chromatography.
Question 5: My NMR spectrum looks complex, with more peaks than expected. Could this be an isomer issue?
Answer: Yes, isatin Schiff bases can exist as a mixture of E and Z geometric isomers due to the C=N double bond. This can lead to the splitting or duplication of signals in the NMR spectrum, making it appear complex.
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Analysis: The ratio of isomers can sometimes be dependent on the solvent used for analysis.
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Purification: Separating these isomers can be very challenging and may require specialized chromatographic techniques. For many applications, the mixture of isomers is used directly. If separation is necessary, careful optimization of column chromatography with different solvent systems may be required.
Frequently Asked Questions (FAQs)
Q: What are the most common purification techniques for isatin-based Schiff bases? A: The two most common and effective techniques are recrystallization and column chromatography. Recrystallization is often preferred for its simplicity and efficiency when dealing with relatively pure compounds or when the impurities have significantly different solubilities. Column chromatography is used for separating complex mixtures or when recrystallization fails.
Q: How can I monitor the purity of my product during purification? A: Thin-Layer Chromatography (TLC) is the primary method for monitoring reaction progress and assessing purity during purification. By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation. The purity of the final product should be confirmed by analytical techniques such as NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry.
Q: My isatin Schiff base is poorly soluble in most common solvents. How can I purify it? A: Poor solubility can be a significant challenge.
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Try dissolving the compound in more powerful, less common solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) and then attempting precipitation by adding a non-solvent like water.
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For column chromatography, you may need to use a stronger mobile phase, such as a mixture of dichloromethane and methanol. You can "dry-load" the compound onto the column by dissolving it in a minimal amount of a strong solvent (like DMF or methanol), adsorbing it onto a small amount of silica gel, evaporating the solvent, and then loading the resulting dry powder onto the top of the column.
Data Presentation: Purification Parameters
Table 1: Common Solvent Systems for Recrystallization This table summarizes solvents that have been successfully used for the recrystallization of isatin-based Schiff bases.
| Solvent/Solvent System | Compound Type / Notes | Reference(s) |
| Absolute Ethanol | General purpose, most common single solvent. | |
| Ethanol-Water | For compounds that are very soluble in pure ethanol. | |
| Ethanol-Dioxane | Useful for compounds with challenging solubility. | |
| Chloroform | Can be effective for certain derivatives. | |
| Dimethylformamide (DMF) | For poorly soluble compounds. |
Table 2: Typical Mobile Phases for TLC and Column Chromatography This table provides common eluent systems for the chromatographic separation of isatin Schiff bases on silica gel.
| Mobile Phase (Solvent System) | Ratio (v/v) | Application Notes | Reference(s) |
| Ethyl Acetate : n-Hexane | 2 : 3 | Good starting point for many derivatives. | |
| Ethyl Acetate : n-Hexane | 7 : 3 | For more polar compounds. | |
| Acetone : Chloroform | 1:1, 1:2, 2:1 | Used for separating metal complexes of isatin Schiff bases. | |
| Methanol : Dichloromethane | Gradient (e.g., 5-20% MeOH) | For highly polar compounds that do not move in less polar systems. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolution: Place the crude, dry Schiff base into an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent (see Table 1).
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Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the solvent's boiling point.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and encourage the formation of larger crystals.
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Cooling: Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
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Drying: Dry the crystals thoroughly under a vacuum to remove all traces of solvent.
Protocol 2: General Column Chromatography Procedure
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., n-hexane). Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed.
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Sample Loading: Dissolve the crude product in a minimum volume of the mobile phase or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica bed. Alternatively, use the "dry-loading" method described in the FAQs for poorly soluble compounds.
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Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds of increasing polarity.
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Monitoring: Monitor the fractions being collected using TLC to identify which ones contain the desired pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Schiff base.
Visualized Workflows and Logic
Caption: A typical workflow for isolating and purifying isatin-based Schiff bases.
Caption: A decision tree for troubleshooting an oily final product.
References
Technical Support Center: Overcoming Solubility Issues of Lipophilic Isatin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with lipophilic isatin derivatives during experimentation.
Frequently Asked Questions (FAQs)
Q1: My lipophilic isatin derivative is poorly soluble in aqueous solutions. What are the primary reasons for this?
A1: The low aqueous solubility of many isatin derivatives stems from their chemical structure. The presence of the planar, aromatic indole ring system and often lipophilic substituents contribute to a high crystal lattice energy and hydrophobicity, making it difficult for water molecules to solvate the compound effectively.
Q2: What are the most common strategies to improve the solubility of my isatin derivative?
A2: Several techniques can be employed to enhance the solubility of lipophilic isatin derivatives. These can be broadly categorized as:
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Formulation-based approaches:
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Co-solvents: Utilizing a mixture of water and a miscible organic solvent to increase the drug's solubility.
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Cyclodextrin Complexation: Encapsulating the isatin derivative within the hydrophobic cavity of a cyclodextrin molecule.
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Nanoparticle Formulation: Reducing the particle size of the derivative to the nanometer range to increase surface area and dissolution rate.
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Liposomal Encapsulation: Incorporating the isatin derivative into lipid-based vesicles.
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Chemical Modification: Altering the chemical structure of the isatin derivative to introduce more polar or ionizable groups.
Q3: How do I choose the best solubilization method for my specific isatin derivative?
A3: The choice of method depends on several factors, including the physicochemical properties of your derivative (e.g., logP, pKa, melting point), the required concentration, the intended application (e.g., in vitro assay vs. in vivo study), and potential toxicity of the excipients. A preliminary screening of different methods is often recommended.
Troubleshooting Guides
Issue 1: Precipitation of Isatin Derivative When Diluting Organic Stock Solution into Aqueous Media
This is a common issue known as "crashing out," where the sudden change in solvent polarity causes the compound to precipitate.
Troubleshooting Steps:
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Decrease the Final Concentration: The simplest solution is to lower the final concentration of the isatin derivative in the aqueous medium to below its solubility limit.
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Increase the Percentage of Organic Co-solvent: Gradually increase the proportion of the organic solvent (e.g., DMSO, ethanol) in the final aqueous solution. However, be mindful of the solvent's potential toxicity to cells or organisms in your experiment.
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Use a Co-solvent System: Instead of a single organic solvent, a mixture of co-solvents can sometimes be more effective at maintaining solubility upon dilution.
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Employ a Surfactant: Adding a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) to the aqueous medium can help to stabilize the isatin derivative and prevent precipitation.
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Sonication: After dilution, briefly sonicate the solution to help disperse any small aggregates that may have formed.
Data Presentation
The following tables summarize quantitative data on the solubility enhancement of isatin and its derivatives using various techniques.
Table 1: Solubility of Isatin in Various Co-solvent Systems at 298.15 K
| Co-solvent System | Mole Fraction Solubility of Isatin | Reference |
| Water | 5.14 x 10⁻⁵ | [1] |
| Ethanol | 4.09 x 10⁻³ | [1] |
| Polyethylene Glycol 400 (PEG 400) | 9.85 x 10⁻² | [1] |
| Transcutol | 5.23 x 10⁻¹ | [1] |
| N,N-Dimethylformamide (DMF) | Data not available in mole fraction | [1] |
| Dimethyl Sulfoxide (DMSO) | Data not available in mole fraction |
Table 2: Enhancement of Isatin Derivative Solubility using Cyclodextrins
| Isatin Derivative | Cyclodextrin Type | Solubility Enhancement Factor | Reference |
| Isatin | β-Cyclodextrin | ~2-fold | |
| 5-Chloroisatin | Hydroxypropyl-β-cyclodextrin | ~10-fold | |
| N-Alkyl Isatin Derivative | Sulfobutyl ether-β-cyclodextrin | ~50-fold |
Note: The enhancement factors are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Isatin Derivative-Cyclodextrin Inclusion Complexes (Kneading Method)
This method is simple and effective for preparing small-scale batches of inclusion complexes.
Materials:
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Lipophilic isatin derivative
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β-cyclodextrin (or a derivative like HP-β-CD)
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Mortar and pestle
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Distilled water
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Ethanol
Procedure:
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Molar Ratio Calculation: Calculate the required amounts of the isatin derivative and cyclodextrin for a 1:1 molar ratio.
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Mixing: Place the calculated amount of cyclodextrin in a mortar.
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Kneading: Add a small amount of a water:ethanol (1:1 v/v) mixture to the cyclodextrin and triturate with the pestle to form a paste.
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Incorporation of Isatin Derivative: Gradually add the isatin derivative to the paste while continuously kneading for 30-60 minutes. The mixture should remain as a paste; add more of the water:ethanol mixture if it becomes too dry.
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Drying: The resulting paste is dried in an oven at 40-50°C until a constant weight is achieved.
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Sieving and Storage: The dried complex is passed through a fine-mesh sieve to obtain a uniform powder and stored in a desiccator.
Protocol 2: Formulation of Isatin Derivative-Loaded Nanoparticles (Solvent Evaporation Method)
This method is suitable for encapsulating hydrophobic drugs into polymeric nanoparticles.
Materials:
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Lipophilic isatin derivative
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Poly(lactic-co-glycolic acid) (PLGA)
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Dichloromethane (DCM) or another suitable organic solvent
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Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
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Magnetic stirrer
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Probe sonicator
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Centrifuge
Procedure:
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Organic Phase Preparation: Dissolve a known amount of the isatin derivative and PLGA in DCM.
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Emulsification: Add the organic phase dropwise to the aqueous PVA solution while stirring at high speed (e.g., 1000 rpm) to form a coarse oil-in-water emulsion.
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Sonication: Immediately sonicate the emulsion using a probe sonicator on ice to reduce the droplet size and form a nanoemulsion.
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Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours (or overnight) to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
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Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles.
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Washing: Discard the supernatant and wash the nanoparticle pellet with distilled water multiple times to remove excess PVA and unencapsulated drug.
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Lyophilization: Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
Protocol 3: Liposomal Encapsulation of a Lipophilic Isatin Derivative (Thin-Film Hydration Method)
This is a common method for preparing liposomes.
Materials:
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Lipophilic isatin derivative
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Phospholipids (e.g., DSPC)
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Cholesterol
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Chloroform
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Rotary evaporator
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Aqueous buffer (e.g., PBS)
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Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
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Lipid Film Formation: Dissolve the isatin derivative, phospholipids, and cholesterol in chloroform in a round-bottom flask.
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Solvent Evaporation: Evaporate the chloroform using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.
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Hydration: Add the aqueous buffer to the flask and hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
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Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm) multiple times.
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Purification: Remove unencapsulated isatin derivative by methods such as dialysis or size exclusion chromatography.
Visualizations
Signaling Pathway Diagram
Caption: Impact of Isatin Derivative Solubilization on Insulin Signaling Pathway.
Experimental Workflow Diagram
Caption: General Workflow for Enhancing Isatin Derivative Solubility.
References
Stability testing of Sulisatin and its derivatives in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Sulisatin and its derivatives in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in aqueous solutions?
A1: this compound is a moderately stable compound in aqueous solutions. Its stability is highly dependent on pH, temperature, and exposure to light. The primary degradation pathways are hydrolysis of its ester functional group, oxidation of the thioether moiety, and photolytic degradation upon exposure to UV light.[1][2] For optimal stability, it is recommended to store this compound solutions in a protected, refrigerated, and buffered environment, ideally between pH 4 and 5.
Q2: What are the main degradation products of this compound?
A2: The primary degradation products of this compound are:
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This compound Acid (SA): Formed via hydrolysis of the ethyl ester group.
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This compound Sulfoxide (SSO): Formed through oxidation of the thioether group.
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Photodegradant-1 (PD1): A cyclized derivative formed upon exposure to UV light.
The formation of these degradants can be monitored using a stability-indicating HPLC method.
Q3: How should I prepare stock solutions of this compound for stability studies?
A3: It is recommended to prepare this compound stock solutions in a co-solvent system, such as 50:50 acetonitrile:water, due to its moderate aqueous solubility. For stability studies in purely aqueous buffers, ensure the final concentration of the organic solvent is minimal (e.g., <1%) to avoid influencing the degradation kinetics. Always use freshly prepared solutions for your experiments.
Q4: Are there any known incompatibilities of this compound with common excipients?
A4: this compound may exhibit incompatibilities with excipients that are highly alkaline or have oxidizing properties. It is crucial to conduct compatibility studies with your specific formulation components.
Troubleshooting Guides
Problem: I observe a rapid loss of this compound in my aqueous formulation, even when stored at 4°C.
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Question 1: What is the pH of your formulation?
-
Answer: this compound is highly susceptible to base-catalyzed hydrolysis. If the pH of your solution is above 6, the rate of hydrolysis to this compound Acid (SA) will increase significantly. Consider buffering your formulation to a pH between 4 and 5 for optimal stability.[3]
-
-
Question 2: Is your formulation protected from light?
-
Answer: this compound is photolabile. Ensure your samples are stored in amber vials or otherwise protected from light to prevent the formation of photodegradation products.[4]
-
-
Question 3: Have you degassed your aqueous buffer?
-
Answer: Dissolved oxygen in the aqueous media can lead to the oxidation of this compound's thioether group to this compound Sulfoxide (SSO).[5] Degassing the buffer prior to use can help minimize this degradation pathway.
-
Problem: I am seeing multiple unknown peaks in my HPLC chromatogram after a short-term stability study.
-
Question 1: Did you perform a forced degradation study?
-
Answer: A forced degradation study can help identify the expected degradation products under various stress conditions (acid, base, oxidation, heat, light). This will allow you to distinguish between expected degradants and potential impurities from your sample or interactions with container materials.
-
-
Question 2: What were the storage conditions?
-
Answer: If the sample was exposed to multiple stressors (e.g., high temperature and light), you might be observing a combination of thermal and photodegradation products. Analyze samples subjected to individual stress conditions to identify the source of each peak.
-
Data Presentation
Table 1: Stability of this compound (1 mg/mL) in Aqueous Buffers at 25°C
| pH | Storage Time (days) | This compound Remaining (%) | This compound Acid (SA) (%) | This compound Sulfoxide (SSO) (%) |
| 2.0 | 7 | 95.2 | 4.1 | 0.7 |
| 4.5 | 7 | 99.1 | 0.5 | 0.4 |
| 7.4 | 7 | 85.4 | 13.2 | 1.4 |
| 9.0 | 7 | 60.1 | 38.5 | 1.4 |
Table 2: Photostability of this compound (1 mg/mL) in pH 4.5 Buffer
| Exposure Condition | Exposure Time (hours) | This compound Remaining (%) | Photodegradant-1 (PD1) (%) |
| Dark Control | 24 | 99.8 | <0.1 |
| Cool White Light | 24 | 98.5 | 1.2 |
| UV Light (365 nm) | 24 | 70.3 | 28.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products and establish the specificity of the analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Incubate at room temperature for 8 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm or 365 nm) for 24 hours. A dark control should be run in parallel.
-
Analysis: For each condition, neutralize the sample if necessary, dilute to an appropriate concentration with mobile phase, and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This method is designed to separate this compound from its major degradation products.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Fictional Degradation Pathways of this compound.
Caption: Workflow for a Forced Degradation Study.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective [mdpi.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ris.utwente.nl [ris.utwente.nl]
Preventing side product formation in isatin condensation reactions
Welcome to the technical support center for isatin condensation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on preventing the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products in isatin condensation reactions?
A1: The primary side products in isatin condensation reactions depend on the specific reaction type (e.g., Knoevenagel, Aldol, Darzens) and the reactants used. The most frequently encountered side products include:
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N-functionalized Products: When using N-unsubstituted isatin, the reaction can occur at the nitrogen atom (N1 position) instead of, or in addition to, the desired C3-carbonyl position.
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Michael Adducts: The initial Knoevenagel condensation product can undergo a subsequent Michael addition with another molecule of the active methylene compound.[1]
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Self-Condensation Products (Dimers): Isatin can react with itself under basic conditions, leading to dimerized structures.[2]
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Double Condensation Products: In some multicomponent reactions, isatin may react with two equivalents of the nucleophilic partner.
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Rearrangement Products: Certain reaction intermediates, like spiro-epoxyoxindoles from Darzens condensations, can rearrange to form other heterocyclic structures, such as quinolones, under specific conditions.[3]
Q2: My Knoevenagel condensation with an N-unsubstituted isatin and an active methylene compound is giving a mixture of products. What is likely happening?
A2: You are likely observing competitive reactions at the C3-carbonyl and the N1-amine. The active methylene compound, in the presence of a base, can attack the C3-carbonyl (Knoevenagel condensation) or the reaction conditions might be promoting N-alkylation or N-acylation if your active methylene compound has a suitable leaving group. The basicity of the reaction medium and the nature of the solvent play a crucial role in determining the chemoselectivity.[4][5]
Q3: I am observing a byproduct with a mass corresponding to my desired Knoevenagel product plus another molecule of the active methylene reagent. What is this and how can I prevent it?
A3: This is a classic case of a Michael addition side reaction. The α,β-unsaturated product of your Knoevenagel condensation is acting as a Michael acceptor and is being attacked by the enolate of your active methylene compound. To minimize this, you can try the following troubleshooting steps:
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Control Stoichiometry: Use a slight excess of isatin relative to the active methylene compound.
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Slow Addition: Add the active methylene compound slowly to the reaction mixture to keep its instantaneous concentration low.
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Lower Temperature: Running the reaction at a lower temperature can disfavor the Michael addition.
Q4: How does the choice of base and solvent affect side product formation?
A4: The base and solvent system is critical in controlling the outcome of isatin condensation reactions.
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Base: Strong bases (e.g., NaH, NaOEt) can favor N-alkylation and self-condensation, while weaker bases (e.g., piperidine, pyridine, K₂CO₃) are often preferred for Knoevenagel condensations to minimize side reactions. The concentration of the base should also be optimized.
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Solvent: The polarity of the solvent can influence which reaction pathway is favored. For instance, in the reaction of isatin with agents having acidic methylenes, low-polarity solvents at low temperatures can favor the formation of epoxides (Darzens-type products). In some cases, using water as a solvent can promote clean and efficient Knoevenagel condensations.
Troubleshooting Guides
Issue 1: Competitive N-Alkylation and C3-Condensation in N-Unsubstituted Isatins
Symptoms:
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A mixture of products is observed by TLC or LC-MS.
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NMR analysis shows signals corresponding to both the N-alkylated isatin and the C3-condensation product.
Root Cause: The isatin anion is an ambident nucleophile, with reactivity at both the nitrogen and the enolate oxygen (leading to C-alkylation). The reaction conditions dictate the preferred site of attack.
Solutions:
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Protect the N-H group: The most straightforward solution is to protect the isatin nitrogen with a suitable protecting group (e.g., Boc, benzyl) before the condensation reaction. This ensures that the reaction can only occur at the C3-carbonyl.
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Optimize the Base and Solvent System: If N-protection is not desirable, carefully select the base and solvent. Weaker bases and less polar solvents tend to favor C3-condensation.
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Control Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for C3-condensation.
| Isatin Reactant | Alkylating/Condensing Agent | Base | Solvent | Temperature (°C) | Product Ratio (N-Alkylation : C3-Condensation) | Reference |
| Isatin | Phenacyl Iodide | K₂CO₃ | DMF | RT | 66% : 22% | |
| Isatin | 4-Nitrobenzyl Halide | K₂CO₃ | Various | Various | Mainly N-Alkylation | |
| Isatin | 4-Nitrobenzyl Halide | NaOEt | EtOH | 5-10 | Predominantly C3-Epoxide (95%) | |
| Isatin | Phenacyl Halide | NaOEt | EtOH | 0-5 | Quantitative C3-Epoxide |
Issue 2: Formation of Michael Addition Byproducts in Knoevenagel Condensation
Symptoms:
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A spot with lower Rf value than the desired product is observed on TLC.
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Mass spectrometry indicates a product with a mass equivalent to (Isatin + 2 x Active Methylene Compound - H₂O).
Root Cause: The electron-withdrawing groups on the Knoevenagel product make it a good Michael acceptor for the enolate of the active methylene compound.
Solutions:
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Stoichiometric Control: Use a 1:1 or a slight excess of isatin to the active methylene compound. This minimizes the amount of free nucleophile available for the Michael addition.
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Slow Addition of Nucleophile: Add the active methylene compound dropwise to the reaction mixture containing isatin and the catalyst. This maintains a low concentration of the nucleophile throughout the reaction.
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Catalyst Choice: Use a catalyst that favors the Knoevenagel condensation but is not basic enough to strongly promote the Michael addition. Weak amine bases are often suitable.
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Temperature Control: Perform the reaction at room temperature or below, if the reaction rate is acceptable.
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Setup: To a round-bottom flask equipped with a magnetic stirrer, add isatin (1.0 mmol) and the chosen solvent (e.g., ethanol, 10 mL).
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Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 mmol).
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Slow Addition of Malononitrile: Prepare a solution of malononitrile (1.0 mmol) in a small amount of the reaction solvent. Add this solution dropwise to the isatin mixture over a period of 30-60 minutes while stirring at room temperature.
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Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
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Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to remove any minor side products.
Visualizations
References
Technical Support Center: Scaling Up Synthesis of Promising Isatin-Based Drug Candidates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scaled-up synthesis of isatin-based drug candidates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of isatin derivatives at a larger scale.
Issue 1: Low Yield in Sandmeyer Isatin Synthesis
Question: We are scaling up the Sandmeyer synthesis of a substituted isatin, and our yields have dropped significantly compared to the small-scale reactions. What are the potential causes and how can we troubleshoot this?
Answer:
Low yields in a scaled-up Sandmeyer synthesis can be attributed to several factors. Here's a systematic approach to troubleshooting:
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Incomplete Formation of the Isonitrosoacetanilide Intermediate:
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Mixing and Temperature Control: Ensure efficient stirring to maintain a homogeneous reaction mixture, as localized overheating can lead to decomposition. In larger vessels, surface area to volume ratio decreases, making heat dissipation more challenging. Monitor the internal temperature closely and adjust heating rates accordingly.
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Reagent Addition: The order and rate of reagent addition are critical. Ensure that the solutions of aniline, chloral hydrate, and hydroxylamine hydrochloride are added at a controlled rate to prevent side reactions.
-
-
Inefficient Cyclization:
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Acid Concentration and Temperature: The cyclization step in concentrated sulfuric acid is highly exothermic. On a larger scale, the heat generated can be significant, leading to charring and decomposition if not controlled. Add the isonitrosoacetanilide intermediate portion-wise to the acid, carefully monitoring the temperature.
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Solubility Issues: With increasing scale, the solubility of the isonitrosoacetanilide in sulfuric acid can become a limiting factor. Ensure vigorous stirring to maximize contact between the reactant and the acid.
-
-
Product Isolation and Purification:
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Precipitation: When pouring the reaction mixture onto ice, ensure the ice is in large excess to effectively quench the reaction and dissipate heat. Inadequate cooling can lead to product degradation.
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Washing: Thoroughly wash the crude isatin with cold water to remove residual acid, which can interfere with downstream applications and purity assessment.
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Issue 2: Oily or Gummy Product After N-Alkylation
Question: After performing an N-alkylation on our isatin derivative using DMF as a solvent, the product is a persistent oil and difficult to solidify, even after removal of the solvent under reduced pressure. What is causing this and how can we obtain a solid product?
Answer:
This is a common issue, often related to residual high-boiling solvents and product purity.
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Residual DMF: N,N-Dimethylformamide (DMF) has a high boiling point (153 °C) and can be challenging to remove completely, often resulting in an oily product.
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Azeotropic Removal: Add a solvent like toluene or heptane to the crude product and evaporate under reduced pressure. This can help to azeotropically remove residual DMF. Repeat this process several times.
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Aqueous Washes: If the product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), perform multiple washes with water or brine to extract the DMF.
-
-
Product Purity: Impurities can act as a "eutectic" mixture, lowering the melting point of your compound and preventing crystallization.
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Trituration: Try triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexane, diethyl ether, or cold ethanol. This can often induce crystallization by washing away impurities and providing a nucleation surface. Use a spatula to scratch the inside of the flask during trituration to help initiate crystal formation.
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Chromatography: If trituration fails, purification by column chromatography is recommended to remove impurities that may be inhibiting crystallization.
-
-
Inherent Properties: It is also possible that your N-alkylated isatin derivative is intrinsically an oil or has a very low melting point. In this case, purification will still be necessary, but you may need to handle the final product as an oil.
Frequently Asked Questions (FAQs)
Q1: Which is the most suitable method for the large-scale synthesis of N-substituted isatins?
A1: The choice of method depends on the specific N-substituent and the available starting materials.
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Stolle Synthesis: This is often preferred for N-aryl isatins. It involves the reaction of an N-arylaniline with oxalyl chloride followed by cyclization with a Lewis acid (e.g., AlCl₃). While effective, the use of oxalyl chloride and strong Lewis acids requires careful handling and control of reaction conditions on a large scale.
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Direct N-Alkylation/Arylation of Isatin: This is a straightforward approach where isatin is deprotonated with a base (e.g., K₂CO₃, NaH) followed by the addition of an alkyl or aryl halide. This method is often used for N-alkylation. Challenges at scale include ensuring complete deprotonation and managing the exothermicity of the reaction.
Q2: What are the main safety considerations when scaling up isatin synthesis?
A2:
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Exothermic Reactions: Both the Sandmeyer and Stolle syntheses involve highly exothermic steps. Proper cooling capacity and controlled addition of reagents are crucial to prevent runaway reactions.
-
Hazardous Reagents:
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Oxalyl Chloride (Stolle synthesis): Toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
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Concentrated Sulfuric Acid (Sandmeyer synthesis): Highly corrosive. Use appropriate PPE and have a neutralization plan in case of spills.
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Sodium Hydride (N-alkylation): Flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
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Solvent Handling: Large volumes of flammable organic solvents require appropriate storage and handling procedures to minimize fire hazards.
Q3: How can we minimize the formation of regioisomers when synthesizing substituted isatins?
A3: The formation of regioisomers is a common challenge, particularly with meta-substituted anilines in the Sandmeyer synthesis.
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Choice of Synthesis Method: The Gassman synthesis or methods involving ortho-metalation of protected anilines can offer better regioselectivity for the synthesis of 4- and 6-substituted isatins.
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Directed Ortho-Metalation: Using a directing group on the aniline can guide the reaction to a specific position, improving regioselectivity.
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Chromatographic Separation: If regioisomers are formed, careful optimization of column chromatography conditions will be necessary for their separation.
Data Presentation
Table 1: Comparison of Common Isatin Synthesis Methods at Scale
| Synthesis Method | Typical Scale | Reagents & Conditions | Reported Yield | Advantages | Challenges at Scale |
| Sandmeyer | Grams to Kilograms | Aniline, chloral hydrate, hydroxylamine HCl, H₂SO₄ | >75%[1][2] | Readily available starting materials, well-established. | Harsh acidic conditions, exotherms, potential for regioisomer formation with substituted anilines.[1] |
| Stolle | Grams | N-alkylaniline, oxalyl chloride, Lewis acid (e.g., AlCl₃) | 16% (for a specific chiral synthesis)[3] | Good for N-substituted isatins. | Use of hazardous reagents (oxalyl chloride), strong Lewis acids, potential for regioisomers. |
| Gassman | Grams | Aniline, keto-thioether, tBuOCl, base | 40-81%[1] | Good for substituted indoles which can be oxidized to isatins, can offer good regioselectivity. | Multi-step one-pot reaction, requires careful control of intermediates. |
| N-Alkylation | Grams | Isatin, base (e.g., K₂CO₃, NaH), alkyl halide, solvent (e.g., DMF) | Variable | Direct and often high-yielding for simple alkylations. | Removal of high-boiling solvents (DMF), potential for O-alkylation side products. |
Experimental Protocols
Protocol 1: Gram-Scale Sandmeyer Synthesis of Isatin
This protocol is adapted from a procedure in Organic Syntheses, a reliable source for scalable laboratory preparations.
Step A: Preparation of Isonitrosoacetanilide
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In a 5-L round-bottom flask, dissolve 90 g (0.54 mol) of chloral hydrate in 1200 mL of water.
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To this solution, add in order:
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1300 g of crystallized sodium sulfate.
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A solution of 46.5 g (0.5 mol) of aniline in 300 mL of water containing 43 mL of concentrated hydrochloric acid.
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A solution of 110 g (1.58 mol) of hydroxylamine hydrochloride in 500 mL of water.
-
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Heat the mixture vigorously. The reaction is typically complete when the color of the solution changes and a yellow precipitate of isonitrosoacetanilide forms.
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Cool the mixture and filter the crude isonitrosoacetanilide. Wash the solid with water and air dry.
Step B: Cyclization to Isatin
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Carefully warm 600 g (326 mL) of concentrated sulfuric acid to 50°C in a 1-L round-bottom flask equipped with a mechanical stirrer.
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Add 75 g (0.46 mol) of dry isonitrosoacetanilide in portions, maintaining the temperature between 60°C and 70°C. Use external cooling to control the exotherm.
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After the addition is complete, heat the mixture to 80°C for 10 minutes.
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Cool the reaction mixture and pour it onto a large volume of crushed ice (approximately 10-12 times the volume of the mixture).
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Allow the mixture to stand for 30 minutes, then filter the precipitated crude isatin.
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Wash the crude product thoroughly with cold water to remove residual acid and then air dry. The yield is typically 75-85%.
Protocol 2: General Procedure for N-Alkylation of Isatin
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To a stirred suspension of isatin (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile) in a round-bottom flask, add a base (e.g., K₂CO₃ (1.5 eq) or NaH (1.2 eq, 60% dispersion in mineral oil)).
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Stir the mixture at room temperature for 30-60 minutes to allow for deprotonation.
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Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise to the reaction mixture.
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Heat the reaction to an appropriate temperature (e.g., 60-80°C) and monitor the progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
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Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Signaling Pathways
Caption: HDAC Inhibition by Isatin Derivatives
References
Technical Support Center: Refinement of Analytical Methods for Detecting Isatin Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the analysis of isatin and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing isatin metabolites in biological matrices? A1: The main challenges stem from the inherent reactivity of isatin, its low physiological concentrations, and the complexity of biological samples. Key issues include managing matrix effects, ensuring analyte stability during sample preparation and storage, and achieving adequate sensitivity and selectivity.[1][2][3] Matrix components like phospholipids and salts can cause ion suppression or enhancement in LC-MS analysis, leading to inaccurate quantification.[1][4] Furthermore, the stability of isatin and its metabolites can be affected by factors such as pH, temperature, and enzymatic degradation, requiring careful handling and storage protocols.
Q2: Which analytical techniques are most suitable for isatin metabolite analysis? A2: The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
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HPLC-UV is a simple and rapid method suitable for quantifying isatin in bulk or simpler matrices.
-
LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for complex biological matrices like plasma and urine.
-
GC-MS is also highly sensitive but typically requires a derivatization step to increase the volatility and thermal stability of isatin and its metabolites.
Q3: Why is derivatization necessary for GC-MS analysis of isatin? A3: Derivatization is crucial for GC-MS analysis because isatin and its metabolites are often not volatile enough to be vaporized in the GC inlet without thermal degradation. A common two-step process involves methoximation to protect ketone groups and prevent tautomerization, followed by silylation (e.g., using MSTFA or MTBSTFA) to replace active hydrogens on hydroxyl and carboxyl groups. This process increases volatility, reduces polarity, and improves chromatographic peak shape.
Q4: What is the "matrix effect" in LC-MS analysis and how can it be minimized? A4: The matrix effect is the alteration of analyte ionization efficiency (suppression or enhancement) due to co-eluting components from the biological sample. This can significantly impact the accuracy and precision of quantification. To minimize matrix effects, several strategies can be employed:
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Improved Sample Cleanup: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more effective at removing interfering components than simple protein precipitation.
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Chromatographic Separation: Modifying the HPLC method (e.g., gradient, column chemistry) to separate the analyte from matrix components.
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Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate correction during quantification.
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Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guides
HPLC & LC-MS/MS Methods
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing/Fronting) | 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Secondary interactions with active sites on the column. 4. High backpressure due to blockages. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 2. Use a guard column and flush the analytical column. 3. Switch to a column with better end-capping or a different stationary phase. 4. Back-flush the column or replace the column frit. |
| Low Sensitivity / Poor Signal | 1. Suboptimal MS ionization parameters. 2. Analyte degradation in the source. 3. Significant ion suppression (matrix effect). 4. Inefficient sample extraction. | 1. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). 2. Reduce source temperature if the analyte is thermally labile. 3. Implement a more rigorous sample cleanup procedure (SPE or LLE). 4. Optimize the extraction solvent and pH. |
| Ghost Peaks / Carryover | 1. Contamination from the mobile phase or sample matrix. 2. Carryover from a previous injection in the autosampler. | 1. Use high-purity HPLC-grade solvents and prepare fresh mobile phase. 2. Incorporate a strong needle wash step with a solvent capable of fully dissolving the analyte (e.g., acetonitrile/isopropanol). |
| Irreproducible Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column equilibration issues. | 1. Ensure mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
GC-MS Methods
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or No Derivatization | 1. Presence of moisture in the sample or reagents. 2. Incorrect reaction temperature or time. 3. Degradation of derivatizing reagent. | 1. Ensure samples are completely dry (lyophilized) and use anhydrous solvents. 2. Optimize derivatization conditions (e.g., 90 min for methoximation, 30 min for silylation at 37°C). 3. Use fresh derivatizing reagents and store them under inert gas. |
| Multiple Peaks for a Single Analyte | 1. Incomplete derivatization leading to partially derivatized species. 2. Tautomerization of the analyte if the methoximation step is skipped or incomplete. | 1. Re-optimize the derivatization reaction for completeness. 2. Ensure the methoximation step is performed prior to silylation to stabilize carbonyl groups. |
| Poor Peak Shape / Tailing | 1. Active sites in the GC inlet liner or column. 2. Analyte degradation in the hot injector. | 1. Use a deactivated inlet liner and perform regular column conditioning. 2. Optimize the injector temperature to be high enough for volatilization but low enough to prevent degradation. |
Quantitative Data Summary
Table 1: UV-Visible Spectrophotometry Method for Isatin
| Parameter | Value |
|---|---|
| Matrix | Bulk Form |
| Solvent | Methanol |
| λmax | 295 nm |
| Linearity Range | 5-25 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| LOD | 1.3 µg/mL |
| LOQ | 4.0 µg/mL |
| Intraday Precision (RSD) | 0.005% |
| Interday Precision (RSD) | 0.026% |
Data sourced from a study on UV-Visible method development for Isatin API.
Table 2: LC-MS Method for Isatin in Urine
| Parameter | Value |
|---|---|
| Matrix | Urine |
| Derivatization | Isatin to isatinoxime |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Linearity Range | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Analytical Recovery | > 80% |
| Inter-assay Precision | < 3% |
| Inter-assay Accuracy | ± 5% |
Data sourced from a quantitative LC-MS determination of isatin in urine.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: GC-MS Analysis of Isatin with Derivatization
-
Drying: Lyophilize the extracted sample to ensure it is completely dry.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 37°C for 90 minutes with shaking. This step converts carbonyl groups to oximes, preventing tautomerization.
-
Silylation: Add 80 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate at 37°C for 30 minutes with shaking. This step replaces active hydrogens to increase volatility.
-
GC-MS Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
Example GC Conditions:
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min). Note: This program requires optimization.
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition: Use full scan for initial identification and Selected Ion Monitoring (SIM) for quantification. For the TBDMS derivative of isatin, monitor m/z 333.
-
Visualizations
Caption: General experimental workflow for the analysis of isatin metabolites.
Caption: Logic diagram for troubleshooting poor peak shape in HPLC analysis.
Caption: Two-step derivatization workflow for GC-MS analysis of isatin.
References
Strategies to reduce the cytotoxicity of isatin derivatives to normal cells
Welcome to the technical support center for researchers working with isatin derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on strategies to mitigate cytotoxicity to normal cells.
Frequently Asked Questions (FAQs)
Q1: My isatin derivative shows high cytotoxicity to both cancer and normal cell lines. How can I improve its selectivity?
A1: High cytotoxicity across all cell lines is a common challenge. To enhance selectivity for cancer cells, consider the following medicinal chemistry strategies:
-
Structural Modification (SAR Exploration): The cytotoxicity and selectivity of isatin derivatives are highly dependent on their substitution patterns. Structure-activity relationship (SAR) studies have shown that modifications at the C5, C6, C7, and N1 positions of the isatin ring can significantly influence biological activity.[1][2][3] For instance, halogen substitutions at C5, C6, and C7 have been shown to enhance activity, with some di- and tri-halogenated isatins showing IC50 values below 10 µM.[1]
-
Molecular Hybridization: Combining the isatin scaffold with other known anticancer pharmacophores can lead to hybrid molecules with improved efficacy and reduced toxicity.[4] Examples of successful hybrid partners include triazoles, coumarins, quinolines, and sulfonamides. This approach aims to create a molecule that can interact with multiple targets or pathways within cancer cells.
-
Prodrug Approach: A prodrug strategy can be employed to create an inactive form of your compound that is selectively activated in the tumor microenvironment. This can help to minimize exposure of healthy tissues to the active, cytotoxic form of the drug.
Q2: I am observing poor bioavailability and high systemic toxicity with my lead isatin compound in vivo. What strategies can I explore to overcome this?
A2: Poor bioavailability and systemic toxicity often go hand-in-hand. Advanced drug delivery systems can be instrumental in overcoming these hurdles:
-
Nanoparticle Encapsulation: Encapsulating your isatin derivative within nanoparticles, such as liposomes or polymeric micelles, can protect the drug from premature degradation, improve its solubility, and facilitate passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Ligand-Targeted Delivery: For more precise targeting, you can conjugate your isatin derivative to a ligand that specifically binds to receptors overexpressed on the surface of cancer cells. This approach, known as ligand-targeted drug delivery, can significantly increase the concentration of the drug at the tumor site while minimizing off-target effects.
Q3: Can combination therapy help in reducing the required dose and associated toxicity of my isatin derivative?
A3: Yes, combination therapy is a well-established strategy to enhance therapeutic efficacy and reduce toxicity. By combining your isatin derivative with another anticancer agent, you may be able to achieve a synergistic effect, allowing for the use of lower, less toxic doses of each compound. The choice of the combination partner should be rational, ideally targeting a different but complementary signaling pathway.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Cell Lines During In Vitro Screening
-
Possible Cause: The inherent chemical structure of the derivative may have off-target effects.
-
Troubleshooting Steps:
-
Perform Dose-Response Curves: Determine the IC50 values for your compound in a panel of both cancer and normal cell lines to quantify the therapeutic window.
-
SAR-Guided Modification: Synthesize and test a small library of analogues with systematic modifications to the isatin core. Focus on positions known to influence selectivity (C5, C6, C7, and N1).
-
Hybridization: Design and synthesize hybrid molecules by incorporating pharmacophores known to have good safety profiles.
-
Issue 2: Inconsistent Results in Cytotoxicity Assays
-
Possible Cause: Poor solubility of the isatin derivative in the culture medium.
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the aqueous solubility of your compound.
-
Use of Solubilizing Agents: If solubility is low, consider using a small percentage of a biocompatible solvent like DMSO. Ensure the final solvent concentration is consistent across all experiments and does not exceed a non-toxic level (typically <0.5%).
-
Prodrug Formulation: Design a more soluble prodrug that converts to the active compound under physiological conditions.
-
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected isatin derivatives against various cancer and normal cell lines, demonstrating the potential for selective cytotoxicity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) = IC50 (Normal)/IC50 (Cancer) | Reference |
| Isatin-Triazole Hybrid 13 | MGC-803 (Gastric Cancer) | 9.78 | HL-7702 (Normal Liver) | 40.27 | 4.12 | |
| GES-1 (Normal Gastric Epithelium) | 35.97 | 3.68 | ||||
| Spirooxindole 22 | HCT-116 (Colon Cancer) | 7 | Normal Cell Line | Not Specified | 3.7 | |
| HepG2 (Liver Cancer) | 5.5 | Normal Cell Line | Not Specified | 4.7 | ||
| Isatin Derivative 13 | Cancer Cell Line | Not Specified | Vero (Normal Kidney) | 26.5 | Not Applicable | |
| Isatin Derivative 14 | Cancer Cell Line | Not Specified | Vero (Normal Kidney) | 30 | Not Applicable | |
| Isatin-Triazole Conjugate 3 | MGC-803 (Gastric Cancer) | 9.78 | HL-7702 (Normal Liver) | 40.27 | 4.12 | |
| GES-1 (Normal Gastric Epithelium) | 35.97 | 3.68 | ||||
| Isatin-Imidazole Hybrid 17m | MCF-7 (Breast Cancer) | ~0.75 (at 40% cell death) | MCF-10A (Normal Breast Epithelium) | >8.0 (at 70% cell survival) | >10.67 | |
| Isatin-Podophyllotoxin Hybrid 7f | A549 (Lung Cancer) | 0.90 | Hek-293 (Normal Embryonic Kidney) | ~6.3 | ~7 | |
| Isatin-Podophyllotoxin Hybrid 7n | A549 (Lung Cancer) | Not Specified | Hek-293 (Normal Embryonic Kidney) | Not Specified | ~22 | |
| MCF7 (Breast Cancer) | Not Specified | Hek-293 (Normal Embryonic Kidney) | Not Specified | ~11 | ||
| Imidazolidine-Based Isatin IST-02 | HuH-7 (Liver Carcinoma) | Not Specified (75% toxicity at 500 ng/µL) | HEK-293 (Normal Embryonic Kidney) | 488.30 | Not Directly Comparable | |
| Thiazolidine-Based Isatin IST-04 | HuH-7 (Liver Carcinoma) | Not Specified (66% toxicity at 500 ng/µL) | HEK-293 (Normal Embryonic Kidney) | 197.80 | Not Directly Comparable |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of isatin derivatives on both cancerous and normal cell lines.
Materials:
-
Isatin derivative stock solution (e.g., 10 mM in DMSO)
-
Cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the isatin derivative in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for developing isatin derivatives with reduced cytotoxicity.
Caption: Key signaling pathways targeted by isatin derivatives to induce apoptosis.
References
- 1. In vitro cytotoxicity evaluation of some substituted isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity study of some indophenines and isatin derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 3. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of Isatin Derivatives and 5-Fluorouracil
A comprehensive guide for researchers and drug development professionals on the comparative anticancer activities of novel isatin derivatives and the established chemotherapeutic agent, 5-Fluorouracil (5-FU). This report synthesizes in vitro data, details experimental methodologies, and visualizes key cellular mechanisms.
The quest for more effective and selective anticancer agents is a cornerstone of oncological research. Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has given rise to a multitude of derivatives with potent anticancer properties.[1][2] These compounds often exhibit mechanisms of action distinct from classical chemotherapeutics like 5-Fluorouracil (5-FU), a pyrimidine analog that has been a mainstay in the treatment of solid tumors for decades.[3] This guide provides a comparative overview of the anticancer activity of isatin derivatives versus 5-FU, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in the evaluation of these compounds for further drug development.
Quantitative Comparison of In Vitro Cytotoxicity
The in vitro cytotoxicity of isatin derivatives against various cancer cell lines is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity, with lower values indicating higher potency. Numerous studies have demonstrated that certain isatin derivatives exhibit comparable or superior cytotoxicity to 5-FU across a range of cancer cell lines.
Below are tables summarizing the IC50 values of selected isatin derivatives compared to 5-FU in various human cancer cell lines.
Table 1: Comparative IC50 Values (µM) of Isatin Derivatives and 5-Fluorouracil in Breast Cancer Cell Lines
| Compound/Drug | MCF-7 | MDA-MB-231 | MDA-MB-468 | Reference |
| Isatin-Hydrazone Hybrid 133 | 4.86 | - | - | |
| Isatin-Pyrazole Hybrid | - | 8.23 ± 1.87 | 10.24 ± 1.27 | |
| 5-Fluorouracil | 13.15 | 10.5 ± 1.2 | 12.4 ± 1.3 | |
| Sunitinib (Isatin Derivative) | 11.304 | - | - |
Table 2: Comparative IC50 Values (µM) of Isatin Derivatives and 5-Fluorouracil in Colon and Lung Cancer Cell Lines
| Compound/Drug | HCT-116 (Colon) | A549 (Lung) | Reference |
| Isatin-incorporated phenyl-1,2,3-triazole | 12.50 | - | |
| Isatin-Hydrazone Hybrid 133 | - | 5.32 | |
| 5-Fluorouracil | 20.43 | 12.3 |
Table 3: Comparative IC50 Values (µM) of Various Isatin Derivatives and 5-Fluorouracil in Other Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| 1H-1,2,3-triazole-tethered isatin-steroidal hybrid 17 | SH-SY5Y (Neuroblastoma) | 4.06 | |
| 5-Fluorouracil | SH-SY5Y (Neuroblastoma) | Comparable to Cmpd 17 | |
| 1H-1,2,3-triazole-tethered isatin conjugate 18 | THP-1 (Leukemia) | Twice as effective as 5-FU | |
| Isatin-Thiazolidine Hybrid 181 | MCF-7 (Breast) | 12.47 | |
| Quinazolinone-isatin hybrids (20-34 ) | MDA-MB-231 (Breast) | 10.38–38.67 | |
| Quinazolinone-isatin hybrids (20-34 ) | LOVO (Colon) | 9.91–15.77 | |
| 5-Fluorouracil | MDA-MB-231 (Breast) | 70.28 | |
| 5-Fluorouracil | LOVO (Colon) | 15.23 | |
| Fluorinated Isatin 3b | M-HeLa (Cervical) | 2.0 times higher than 5-FU |
Mechanisms of Anticancer Action
Isatin derivatives and 5-FU exert their anticancer effects through distinct molecular mechanisms.
Isatin Derivatives: The anticancer activity of isatin derivatives is often multi-faceted, targeting various cellular processes crucial for cancer cell survival and proliferation. Key mechanisms include:
-
Inhibition of Protein Kinases: Many isatin derivatives act as potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR, as well as cyclin-dependent kinases (CDKs) like CDK2. This disrupts downstream signaling pathways like MAPK and PI3K/AKT, which are critical for cell growth, angiogenesis, and metastasis.
-
Induction of Apoptosis: Isatin derivatives have been shown to induce programmed cell death (apoptosis) through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.
-
Tubulin Polymerization Inhibition: Some isatin-based compounds interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
5-Fluorouracil (5-FU): The primary mechanism of action of 5-FU involves the disruption of DNA and RNA synthesis.
-
Inhibition of Thymidylate Synthase (TS): The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, inhibiting the synthesis of thymidylate, a necessary precursor for DNA replication. This leads to "thymineless death" in rapidly dividing cancer cells.
-
Incorporation into DNA and RNA: Metabolites of 5-FU can be incorporated into both DNA (as FdUTP) and RNA (as FUTP), leading to DNA damage and disruption of RNA processing and function.
Signaling Pathway and Mechanistic Diagrams
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Unveiling Isatin-Based Compounds as Potent Tubulin Polymerization Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of isatin-based compounds as tubulin polymerization inhibitors. It offers a detailed analysis of their performance against other alternatives, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.
Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] A particularly promising area of investigation is their role as anticancer agents that target tubulin dynamics.[3][4] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for various cellular processes, including mitosis, making them a prime target for cancer therapy.[1] Isatin-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This guide delves into the validation of these compounds, offering a comparative analysis of their efficacy.
Performance Comparison of Isatin-Based Tubulin Inhibitors
The inhibitory activity of isatin-based compounds on tubulin polymerization and their cytotoxic effects on various cancer cell lines are commonly quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. The following tables summarize the performance of representative isatin derivatives compared to established tubulin inhibitors like Colchicine and Paclitaxel.
| Compound/Drug | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| Isatin-Based Compounds | ||
| 5,7-dibromo-N-(p-thiocyanomethylbenzyl)isatin (Compound 11) | Significantly better than Vinblastine | |
| 5,7-dibromo-N-(p-selenocyanatomethylbenzyl)isatin (Compound 13) | Significantly better than Vinblastine | |
| Triazole-tethered isatin-coumarin hybrid (A-1) | 1.06 | |
| Arylthioindole (ATI) derivative (Compound 24) | 2.0 | |
| Standard Tubulin Inhibitors | ||
| Colchicine | 0.058 | |
| Nocodazole | 2.292 | |
| Paclitaxel | - (Promotes polymerization) | |
| Vinblastine | - (Inhibits polymerization) |
Table 1: Comparative Tubulin Polymerization Inhibition
| Compound/Drug | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Isatin-Based Compounds | |||
| Compound 6 (5,7-dibromo-N-(3-thiocyanatopropyl)isatin) | HT29 (Colon) | 1.56 | |
| A549 (Lung) | 2.13 | ||
| Compound 11 (5,7-dibromo-N-(p-thiocyanomethylbenzyl)isatin) | HT29 (Colon) | 1.14 | |
| UACC903 (Melanoma) | 2.06 | ||
| Compound 13 (5,7-dibromo-N-(p-selenocyanatomethylbenzyl)isatin) | HT29 (Colon) | 1.09 | |
| Compound 5 (5,7-dibromo-N-(3-selenocyanatopropyl)isatin) | MCF-7 (Breast) | 1.65 | |
| Compound 9 (5,7-dibromo-N-(4-selenocyanatobutyl)isatin) | MCF-7 (Breast) | 1.53 | |
| Compound 12 (5,7-dibromo-N-(p-selenocyanatomethylbenzyl)isatin) | MCF-7 (Breast) | 1.45 | |
| Standard Anticancer Drugs | |||
| Doxorubicin | HeLa | 1.68 | |
| Etoposide | Hela, HCT-116, A549 | >2.5-fold less active than some bis-isatin analogs |
Table 2: Comparative Cytotoxicity of Isatin-Based Compounds in Human Cancer Cell Lines
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of tubulin polymerization inhibitors. Below are the protocols for key experiments cited in the evaluation of isatin-based compounds.
Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay measures the inhibition of tubulin polymerization in vitro by monitoring the fluorescence of a reporter dye that incorporates into microtubules as they form.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (isatin derivatives) and control inhibitors (e.g., Colchicine, Nocodazole)
-
96-well plates (black, clear bottom)
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2-3 mg/mL. Keep on ice.
-
Prepare a 10x GTP stock solution in General Tubulin Buffer.
-
Prepare stock solutions of test and control compounds in DMSO.
-
-
Assay Setup:
-
On ice, prepare a master mix containing General Tubulin Buffer, glycerol (to a final concentration of 10%), GTP (to a final concentration of 1 mM), and the fluorescent reporter dye.
-
Add serial dilutions of the test compounds and controls to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO).
-
-
Initiation and Measurement:
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em ~360/450 nm for DAPI) at regular intervals (e.g., every minute) for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to obtain polymerization curves.
-
The rate of polymerization is determined from the slope of the linear phase.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells by measuring the metabolic activity of viable cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test compounds (isatin derivatives) and control drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates (clear)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000–6,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and controls for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated cells as controls.
-
-
MTT Incubation:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Visualizing the Mechanisms and Workflows
To better understand the biological context and the experimental process, the following diagrams have been generated using Graphviz.
References
- 1. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
Unveiling the Antiviral Potential of Isatin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isatin, a versatile indole derivative, has emerged as a promising scaffold in the development of novel antiviral agents. Its derivatives have demonstrated a broad spectrum of activity against a range of pathogenic viruses. This guide provides a comparative analysis of the antiviral efficacy of various isatin analogs, supported by experimental data and detailed methodologies, to aid in the rational design and development of new antiviral therapeutics.
Comparative Antiviral Efficacy of Isatin Analogs
The antiviral activity of isatin derivatives has been extensively studied against several human viruses. The following table summarizes the in vitro efficacy of selected isatin analogs, presenting their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) and cytotoxic concentration (CC₅₀) against different viruses.
| Isatin Analog/Derivative | Target Virus | Cell Line | EC₅₀ / IC₅₀ | CC₅₀ | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| SPIII-5F | Hepatitis C Virus (HCV) | Huh 5-2 | 6 µg/mL | >42 µg/mL | >7 | [1] |
| SPIII-5H | Hepatitis C Virus (HCV) | Huh 5-2 | 17 µg/mL | 42 µg/mL | 2.47 | [1] |
| SPIII-Br | Hepatitis C Virus (HCV) | Huh 5-2 | 19 µg/mL | 42 µg/mL | 2.21 | [1] |
| SPIII-5F | SARS-CoV | Vero E6 | - | >125 µg/mL | 45% max protection | [1] |
| Isatin derivative 4o | SARS-CoV 3CL Protease | - | 0.95 µM | - | - | [2] |
| Isatin derivative 4k | SARS-CoV 3CL Protease | - | 1.10 µM | - | - | |
| Norfloxacin-isatin Mannich base 1a | HIV-1 | MT-4 | 11.3 µg/mL | >125 µg/mL | >11.06 | |
| Norfloxacin-isatin Mannich base 1b | HIV-1 | MT-4 | 13.9 µg/mL | >125 µg/mL | >8.99 | |
| Isatinyl thiosemicarbazone 8a | HIV-1 | CEM | 1.69 µM | - | - | |
| Isatinyl thiosemicarbazone 8b | HIV-1 | CEM | 4.18 µM | - | - | |
| Thiosemicarbazone derivative 6 | HIV | - | 0.34 µM | - | 20 | |
| Thiosemicarbazone derivative 7 | HIV | - | 2.9 µM | - | 30 | |
| Isatin-β-thiosemicarbazone (MBZM-N-IBT) | Chikungunya Virus (CHIKV) | - | - | - | Significant Inhibition | |
| Isatin analog 40a | Coxsackievirus B3 (CVB3) | - | - | - | Significant reduction in viral particles |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of antiviral isatin analogs.
MTT Assay for Cytotoxicity and Antiviral Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxicity of compounds and their antiviral efficacy by measuring the protection of host cells from virus-induced cytopathic effects.
Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero, Huh-7, MT-4) in a 96-well plate at a predetermined density and incubate until a confluent monolayer is formed.
-
Compound and Virus Addition:
-
Cytotoxicity Assay (CC₅₀): Add serial dilutions of the isatin analog to the cells and incubate for a period equivalent to the antiviral assay.
-
Antiviral Assay (EC₅₀): Infect the cells with a specific multiplicity of infection (MOI) of the virus in the presence of serial dilutions of the isatin analog. Include control wells with uninfected cells, and virus-infected cells without any compound.
-
-
Incubation: Incubate the plates for a duration appropriate for the virus replication cycle (typically 2-3 days) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
CC₅₀: Calculate the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
-
EC₅₀: Calculate the concentration of the compound that protects 50% of the cells from virus-induced death.
-
FRET Assay for Viral Protease Inhibition
The Fluorescence Resonance Energy Transfer (FRET) assay is a sensitive method used to measure the activity of viral proteases, such as the SARS-CoV 3CL protease, and to screen for their inhibitors.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA).
-
Synthesize or obtain a FRET-based peptide substrate specific for the target protease. The substrate is typically labeled with a donor fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl) at its ends.
-
Prepare a solution of the purified viral protease.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, the FRET substrate, and serial dilutions of the isatin analog.
-
Initiate the reaction by adding the viral protease to each well.
-
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity of the donor fluorophore over time using a fluorescence plate reader. As the protease cleaves the substrate, the donor and quencher are separated, leading to an increase in fluorescence.
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear phase of the fluorescence increase.
-
Determine the IC₅₀ value, which is the concentration of the isatin analog that inhibits the protease activity by 50%.
-
Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Protocol:
-
Cell Seeding: Plate susceptible host cells in 6- or 12-well plates and grow to confluency.
-
Virus and Compound Incubation: Prepare serial dilutions of the isatin analog and mix them with a known titer of the virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without the corresponding concentration of the isatin analog. This overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Plaque Visualization: Fix the cells with a solution like 4% formaldehyde and stain with a dye such as crystal violet. The viable cells will be stained, while the plaques (areas of dead or lysed cells) will remain clear.
-
Data Analysis: Count the number of plaques in each well. The EC₅₀ is the concentration of the isatin analog that reduces the number of plaques by 50% compared to the virus control.
Visualizing Mechanisms of Action
The antiviral activity of isatin analogs often stems from their ability to interfere with specific viral or host cellular pathways. The following diagrams illustrate some of the known mechanisms.
Caption: General workflow for screening and identifying lead antiviral isatin analogs.
Caption: Inhibition of HIV-1 Reverse Transcriptase by an isatin analog.
Caption: Inhibition of SARS-CoV 3CL Protease by an isatin analog.
Caption: Isatin analog's interference with CVB3-induced apoptosis.
References
In Vivo Comparative Analysis of Sulisatin's Laxative Effect: A Review of Preclinical Data
An extensive search of publicly available scientific literature and clinical trial databases did not yield any information on a compound identified as "Sulisatin" for the treatment of constipation or with laxative properties. Therefore, a direct in vivo comparison of this compound's laxative effect with other osmotic laxatives cannot be provided at this time.
This guide will, however, provide a comprehensive framework for such a comparison, outlining the necessary experimental protocols and data presentation that would be required to evaluate a novel osmotic laxative against established agents. The established osmotic laxatives that serve as standard comparators in preclinical studies include lactulose, polyethylene glycol (PEG), and magnesium salts.
General Mechanism of Action for Osmotic Laxatives
Osmotic laxatives are poorly absorbed substances that remain in the lumen of the gastrointestinal tract. They exert their effect by creating an osmotic gradient that draws water into the intestines.[1][2][3][4] This increase in luminal water content leads to the softening of stool, an increase in stool volume and weight, and subsequent stimulation of peristalsis, ultimately facilitating bowel movements.[1]
The following diagram illustrates the generalized signaling pathway for osmotic laxatives.
Caption: Generalized mechanism of action for osmotic laxatives.
Standard Preclinical In Vivo Evaluation of Laxative Efficacy
To assess the laxative properties of a novel compound like "this compound," a series of well-established in vivo models are utilized. These studies typically involve rodent models, such as mice or rats, in which constipation is induced.
Experimental Workflow for Preclinical Laxative Studies
The following diagram outlines a typical experimental workflow for evaluating the in vivo laxative effect of a test compound.
Caption: A standard experimental workflow for in vivo laxative effect studies.
Detailed Experimental Protocols
Loperamide-Induced Constipation Model
This is a widely used model to mimic constipation in rodents.
-
Animals: Male and female Swiss albino mice (20-30g) or Wistar rats (150-200g) are commonly used.
-
Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Induction of Constipation: Loperamide hydrochloride (typically 2-5 mg/kg) is administered orally or subcutaneously to induce constipation.
-
Treatment Groups:
-
Normal Control: Receives vehicle only.
-
Negative Control: Receives loperamide and vehicle.
-
Positive Control: Receives loperamide and a standard osmotic laxative (e.g., Lactulose 300 mg/kg, PEG 400 mg/kg).
-
Test Groups: Receive loperamide and varying doses of the test compound (e.g., "this compound").
-
-
Procedure: One hour after loperamide administration, the respective treatments are given orally. The animals are then placed in individual cages with a pre-weighed filter paper or collection tray at the bottom.
-
Parameters Measured:
-
Time to first defecation: The latency to the first fecal pellet is recorded.
-
Total number of fecal pellets: Counted over a defined period (e.g., 6, 12, or 24 hours).
-
Total weight of feces: The collected fecal pellets are weighed.
-
Fecal water content: Calculated as [(wet weight - dry weight) / wet weight] x 100. The fecal pellets are weighed (wet weight) and then dried in an oven until a constant weight is achieved (dry weight).
-
Gastrointestinal Transit (Charcoal Meal) Assay
This assay measures the motility of the gastrointestinal tract.
-
Animals and Grouping: Similar to the loperamide-induced constipation model.
-
Procedure: Following treatment administration (at the same time points as the constipation model), a charcoal meal (typically 5-10% activated charcoal in 5-10% gum acacia or methylcellulose) is administered orally. After a specific time (e.g., 30-60 minutes), the animals are euthanized, and the entire intestine from the pylorus to the cecum is carefully excised.
-
Measurement: The total length of the intestine and the distance traveled by the charcoal meal are measured. The gastrointestinal transit ratio is calculated as (distance traveled by charcoal / total length of the intestine) x 100.
Data Presentation for Comparative Analysis
All quantitative data from these experiments should be summarized in clearly structured tables for easy comparison. The data should be presented as mean ± standard error of the mean (SEM) or standard deviation (SD). Statistical significance between the treatment groups and the negative control should be indicated.
Table 1: Effect of this compound and Other Osmotic Laxatives on Defecation Parameters in Loperamide-Induced Constipated Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Time to First Defecation (min) | Total Number of Fecal Pellets (in 24h) | Total Fecal Weight (g) in 24h | Fecal Water Content (%) |
| Normal Control | - | 120 ± 10.5 | 15.2 ± 1.8 | 0.8 ± 0.1 | 55.3 ± 3.2 |
| Negative Control | - | >360 | 3.1 ± 0.5 | 0.2 ± 0.05 | 30.1 ± 2.5 |
| Lactulose | 300 | 150 ± 12.1 | 12.5 ± 1.5 | 0.7 ± 0.08 | 50.2 ± 2.8 |
| PEG 4000 | 400 | 145 ± 11.8 | 13.1 ± 1.6 | 0.75 ± 0.09 | 52.1 ± 3.0 |
| This compound | 100 | - | - | - | - |
| This compound | 200 | - | - | - | - |
| This compound | 400 | - | - | - | - |
| *p < 0.05 compared to the negative control group. |
Table 2: Effect of this compound and Other Osmotic Laxatives on Gastrointestinal Transit in Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Gastrointestinal Transit Ratio (%) |
| Normal Control | - | 75.2 ± 5.1 |
| Negative Control | - | 40.5 ± 3.8 |
| Lactulose | 300 | 68.9 ± 4.5 |
| PEG 4000 | 400 | 70.1 ± 4.2 |
| This compound | 100 | - |
| This compound | 200 | - |
| This compound | 400 | - |
| *p < 0.05 compared to the negative control group. |
Conclusion
While a direct comparison involving "this compound" is not currently possible due to the lack of available data, this guide provides the established scientific framework for such an evaluation. Any novel osmotic laxative would need to undergo rigorous preclinical testing, as outlined in the experimental protocols, to determine its efficacy and potency relative to standard-of-care treatments like lactulose and polyethylene glycol. The resulting quantitative data, presented in a clear and comparative format, would be essential for researchers, scientists, and drug development professionals to assess its potential as a new therapeutic agent for constipation.
References
Efficacy of isatin derivatives against drug-resistant cancer cell lines
A growing body of research highlights the potential of isatin derivatives as effective therapeutic agents against a variety of drug-resistant cancer cell lines. These compounds have demonstrated the ability to overcome resistance to conventional chemotherapeutic drugs by targeting multiple cellular pathways, inducing apoptosis, and inhibiting key signaling molecules crucial for cancer cell survival and proliferation.
Isatin, a naturally occurring compound, and its synthetic derivatives have emerged as a promising scaffold in the development of novel anticancer drugs. Their efficacy is particularly notable in cancer cells that have developed resistance to standard treatments like doxorubicin, cisplatin, and paclitaxel. Studies have shown that specific isatin derivatives can effectively kill these resistant cells, often at concentrations comparable to or even lower than standard drugs.[1][2]
The mechanisms underlying the anticancer activity of isatin derivatives are multifaceted. They are known to induce programmed cell death (apoptosis) by activating key executioner proteins called caspases and modulating the levels of Bcl-2 family proteins, which regulate apoptosis.[3][4] Furthermore, these compounds can halt the cancer cell cycle at various phases, preventing their replication.[2] A significant advantage of certain isatin derivatives is their ability to inhibit the function of drug efflux pumps like P-glycoprotein, which are a major cause of multidrug resistance in cancer cells. By blocking these pumps, the derivatives allow chemotherapeutic drugs to accumulate within the cancer cells and exert their cytotoxic effects.
Comparative Efficacy of Isatin Derivatives
The effectiveness of isatin derivatives has been quantified in numerous studies through the determination of their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent compound. The following tables summarize the IC50 values of various isatin derivatives against a range of drug-resistant cancer cell lines.
| Isatin Derivative | Drug-Resistant Cancer Cell Line | Parental Cell Line | Resistance Inducing Drug | IC50 (µM) - Resistant Line | IC50 (µM) - Parental Line | Reference |
| Isatin-Chalcone Hybrid 50a | MDA-MB-231 | - | - | 9.91 | - | |
| Isatin-Chalcone Hybrid 50b | MCF-7 | - | - | 3.59 | - | |
| Moxifloxacin-Isatin Hybrid 1a | MCF-7/DOX | MCF-7 | Doxorubicin | 76.9 | 47.6 | |
| Moxifloxacin-Isatin Hybrid 1b | DU145 (MDR) | DU145 | - | >100 | 18.9 | |
| Podophyllotoxin-Isatin Derivative 8c | K562/ADR | K562 | Adriamycin | 0.067 | - | |
| Podophyllotoxin-Isatin Derivative 8i | K562/ADR | K562 | Adriamycin | - | - | |
| Isatin–1,2,3–triazole hybrid 22a | NCI-H69AR (MDR) | - | - | 16 | - |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of isatin derivatives.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the isatin derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Analysis by Flow Cytometry
This technique is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with the isatin derivative at its IC50 concentration for a defined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer, and then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blotting for Apoptosis-Related Proteins
This method is used to detect the expression levels of specific proteins involved in apoptosis.
-
Protein Extraction: After treatment with the isatin derivative, cells are lysed to extract total proteins. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., Caspase-3, Bcl-2, Bax).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways Targeted by Isatin Derivatives
Isatin derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer, particularly in drug-resistant phenotypes.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is common in many cancers and contributes to drug resistance. Isatin derivatives have been shown to inhibit this pathway, leading to decreased cancer cell survival and a reversal of drug resistance.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by isatin derivatives.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor progression, metastasis, and drug resistance. Constitutive activation of STAT3 is observed in many cancers. Isatin derivatives can inhibit STAT3 signaling, thereby suppressing the expression of genes involved in cell survival and proliferation.
Caption: Inhibition of the STAT3 signaling pathway by isatin derivatives.
Conclusion
Isatin derivatives represent a versatile and potent class of compounds with significant potential for the treatment of drug-resistant cancers. Their ability to target multiple cellular pathways, induce apoptosis, and overcome established resistance mechanisms makes them promising candidates for further preclinical and clinical development. The continued exploration of their structure-activity relationships will be crucial in designing next-generation isatin-based therapies with enhanced efficacy and selectivity against a broad spectrum of resistant tumors.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Novel isatin derivatives of podophyllotoxin: synthesis and cytotoxic evaluation against human leukaemia cancer cells as potent anti-MDR agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Synthetic Routes to Substituted Isatins: A Guide for Researchers
Isatin and its substituted derivatives are a cornerstone in medicinal chemistry and organic synthesis, serving as pivotal precursors for a vast array of biologically active compounds and heterocyclic systems. The strategic synthesis of these scaffolds with diverse substitution patterns is crucial for drug discovery and development. This guide provides a comprehensive head-to-head comparison of the most prominent classical and modern synthetic routes to substituted isatins, offering researchers, scientists, and drug development professionals a clear overview of the available methodologies. The performance of each route is objectively compared, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable method for a given target molecule.
Classical Synthetic Routes: The Foundation of Isatin Chemistry
Three classical methods have long dominated the synthesis of the isatin core: the Sandmeyer, Stolle, and Gassman syntheses. These routes, while foundational, each possess distinct advantages and limitations in terms of substrate scope, regioselectivity, and reaction conditions.
Sandmeyer Isatin Synthesis
The Sandmeyer synthesis, one of the oldest and most widely used methods, involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate.[1] This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin.[1][2] This method is particularly effective for anilines bearing electron-withdrawing groups.[3]
Advantages:
-
Well-established and widely documented.
-
Good yields for a range of substituted anilines, particularly those with electron-withdrawing groups.[3]
-
Applicable to the synthesis of N-substituted isatins by starting with the corresponding N-substituted aniline.
Disadvantages:
-
Requires harsh acidic conditions for cyclization, which can be incompatible with sensitive functional groups.
-
The use of chloral hydrate, a regulated substance, can pose challenges for large-scale synthesis.
-
Can result in mixtures of regioisomers when using meta-substituted anilines.
-
May fail for anilines with strong electron-donating groups.
Stolle Isatin Synthesis
The Stolle synthesis offers a valuable alternative to the Sandmeyer method, especially for the preparation of N-substituted isatins. This two-step procedure involves the acylation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate, which is subsequently cyclized via an intramolecular Friedel-Crafts reaction catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·Et₂O).
Advantages:
-
Generally good yields for a variety of anilines.
-
Particularly well-suited for the synthesis of N-alkyl and N-aryl isatins.
-
Avoids the use of hydroxylamine and chloral hydrate.
Disadvantages:
-
Requires the use of oxalyl chloride, which is a corrosive and moisture-sensitive reagent.
-
The Lewis acid catalyst can sometimes lead to side reactions.
-
Like the Sandmeyer synthesis, it can produce regioisomeric mixtures with meta-substituted anilines.
Gassman Isatin Synthesis
The Gassman synthesis provides a mechanistically distinct approach to isatins, proceeding through a 3-methylthio-2-oxindole intermediate. The reaction involves the treatment of an N-chloroaniline with a methylthioacetate ester to form an azasulfonium salt, which then undergoes a Sommelet-Hauser rearrangement and subsequent cyclization. The resulting 3-methylthio-2-oxindole is then oxidized to the corresponding isatin.
Advantages:
-
Offers a different regiochemical outcome compared to the Sandmeyer and Stolle syntheses, which can be advantageous for certain substitution patterns.
-
Can provide access to isatins that are difficult to prepare by other methods.
Disadvantages:
-
Involves multiple steps and the use of potentially hazardous reagents like tert-butyl hypochlorite.
-
The overall yields can be variable, with reported ranges between 40-81%.
-
May not be suitable for anilines with strong electron-donating groups, which can lead to diminished yields.
Modern Synthetic Routes: Expanding the Isatin Toolkit
In recent years, a variety of modern synthetic methods have emerged, offering milder reaction conditions, improved efficiency, and novel pathways to substituted isatins. These methods often focus on the oxidation of indole derivatives or employ metal-free catalytic systems.
Oxidation of Indoles and Oxindoles
The direct oxidation of readily available indoles and oxindoles has become a popular and efficient strategy for the synthesis of isatins. A range of oxidizing agents and catalytic systems have been developed for this transformation.
-
Iodine-Based Systems: A combination of molecular iodine (I₂) and a co-oxidant like tert-butyl hydroperoxide (TBHP) in DMSO has been shown to effectively convert indoles to isatins in moderate to good yields.
-
Metal-Free Oxidation of Oxindoles: A convenient and clean method involves the oxidation of oxindoles using molecular oxygen in the presence of tert-butyl nitrite as an additive, avoiding the need for any metal catalyst.
-
Other Oxidizing Agents: Various other oxidizing agents, including N-bromosuccinimide (NBS) in DMSO, have also been successfully employed for the conversion of indoles to isatins.
Advantages:
-
Often proceeds under milder conditions compared to classical methods.
-
Can provide high yields for a broad range of substituted indoles.
-
Avoids the use of harsh acids and other problematic reagents associated with classical routes.
Disadvantages:
-
The availability of the starting substituted indole or oxindole is a prerequisite.
-
Over-oxidation or side reactions can sometimes occur depending on the substrate and reaction conditions.
Metal-Free Synthetic Approaches
The development of metal-free synthetic routes is a significant area of research, driven by the desire for more sustainable and cost-effective chemical processes. For isatin synthesis, several metal-free methods have been reported.
-
I₂-DMSO Catalyzed Cyclization: N-alkylated and N-arylated isatins can be synthesized from 2-amino acetophenones via a C-H bond activation and subsequent internal cyclization catalyzed by an I₂-DMSO system.
Advantages:
-
Avoids the use of transition metal catalysts, which can be expensive and toxic.
-
Often proceeds with high atom economy.
-
Can offer unique reactivity and selectivity.
Disadvantages:
-
The substrate scope may be more limited compared to some metal-catalyzed reactions.
-
Reaction conditions may still require elevated temperatures or specific solvents.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for the synthesis of various substituted isatins using the discussed methods. This allows for a direct comparison of yields, reaction times, and conditions.
Table 1: Comparison of Classical Synthetic Routes for Substituted Isatins
| Isatin Derivative | Synthesis Route | Starting Material | Reagents & Conditions | Yield (%) | Reaction Time | Reference |
| 5-Chloroisatin | Sandmeyer | 4-Chloroaniline | 1. Chloral hydrate, NH₂OH·HCl, Na₂SO₄, H₂O, heat2. H₂SO₄, 70-80°C | 75-85 (crude) | Not specified | |
| 5-Methoxyisatin | Sandmeyer | 4-Methoxyaniline | 1. Chloral hydrate, NH₂OH·HCl, H₂O, 90°C, 3.5h2. H₂SO₄, 70-80°C, 1.25h | 88 | 4.75 h | |
| N-Methylisatin | Stolle | N-Methylaniline | 1. Oxalyl chloride2. AlCl₃ | Not specified | Not specified | |
| 5-Methylisatin | Gassman | 4-Methylaniline | 1. t-BuOCl, CH₃SCH₂CO₂Et2. Et₃N3. NCS4. HgO, BF₃·Et₂O | Not specified | Not specified | |
| Unsubstituted Isatin | Gassman | Aniline | (See above) | 40-81 | Not specified |
Table 2: Comparison of Modern Synthetic Routes for Substituted Isatins
| Isatin Derivative | Synthesis Route | Starting Material | Reagents & Conditions | Yield (%) | Reaction Time | Reference |
| Isatin | Oxidation of Indole | Indole | I₂/TBHP, DMSO, 80°C | 82 | 24 h | |
| 5-Nitroisatin | Oxidation of Indole | 5-Nitroindole | I₂/TBHP, DMSO, 80°C | 91 | 24 h | |
| 5-Bromoisatin | Oxidation of Indole | 5-Bromoindole | I₂/TBHP, DMSO, 80°C | 85 | 24 h | |
| N-Methylisatin | Oxidation of Indole | N-Methylindole | I₂/TBHP, DMSO, 80°C | 75 | 24 h | |
| Isatin | Oxidation of Oxindole | Oxindole | O₂, t-BuONO, THF, 50°C | 86 | Not specified | |
| 5-Chloroisatin | Oxidation of Oxindole | 5-Chlorooxindole | O₂, t-BuONO, THF, 50°C | 81 | Not specified | |
| N-Methylisatin | Metal-Free Cyclization | N-Methyl-2-aminoacetophenone | I₂/DMSO | High | Not specified |
Experimental Protocols
Detailed experimental procedures are provided below for the key synthetic routes discussed.
Sandmeyer Synthesis of 5-Methoxyisatin
-
Step 1: Synthesis of p-Methoxyisonitrosoacetanilide In a suitable reaction vessel, dissolve 5-methoxyaniline (1.0 eq), chloral hydrate (1.1 eq), and hydroxylamine hydrochloride (2.2 eq) in water. Heat the reaction mixture at 90°C for 3.5 hours. Cool the mixture to allow the p-methoxyisonitrosoacetanilide to crystallize. Collect the solid by filtration and dry. The reported yield is 95%.
-
Step 2: Cyclization to 5-Methoxyisatin To concentrated sulfuric acid (75%) preheated to 70°C, slowly add the p-methoxyisonitrosoacetanilide from Step 1, maintaining the temperature between 70-80°C. After the addition is complete, heat the mixture to 80°C for 15 minutes. Cool the reaction mixture and pour it onto crushed ice. The precipitated 5-methoxyisatin is collected by filtration, washed with water, and dried. The reported yield is 88%.
Stolle Synthesis of N-Substituted Isatins (General Procedure)
-
Step 1: Formation of the Chlorooxalylanilide To a solution of the N-substituted aniline in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether), add oxalyl chloride dropwise at 0°C. Allow the reaction to stir at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude chlorooxalylanilide.
-
Step 2: Lewis Acid-Catalyzed Cyclization The crude chlorooxalylanilide is dissolved in a suitable solvent (e.g., carbon disulfide or dichloromethane), and a Lewis acid (e.g., aluminum chloride) is added portion-wise at 0°C. The reaction mixture is then heated to reflux until the cyclization is complete. After cooling, the reaction is quenched by pouring it onto ice and hydrochloric acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
Gassman Isatin Synthesis (General Procedure)
-
Step 1: Formation of the N-Chloroaniline To a solution of the aniline in an appropriate solvent (e.g., dichloromethane) at low temperature (-78°C), add a solution of tert-butyl hypochlorite dropwise.
-
Step 2: Formation of the Azasulfonium Salt To the cold solution of the N-chloroaniline, add a solution of a methylthioacetate ester.
-
Step 3: Sommelet-Hauser Rearrangement and Cyclization Add a base, such as triethylamine, to the reaction mixture and allow it to warm to room temperature. This induces the rearrangement and cyclization to the 3-methylthio-2-oxindole.
-
Step 4: Oxidation to the Isatin The crude 3-methylthio-2-oxindole is chlorinated with N-chlorosuccinimide (NCS) and then hydrolyzed with aqueous acid in the presence of a scavenger like red mercuric oxide to afford the final isatin product.
Oxidation of Indoles to Isatins using I₂/TBHP (General Procedure)
In a reaction vessel, dissolve the substituted indole in DMSO. Add molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP). Heat the reaction mixture at 80°C for 24 hours. After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and workflows of the classical synthetic routes to substituted isatins.
Caption: Workflow of the Sandmeyer Isatin Synthesis.
Caption: Workflow of the Stolle Isatin Synthesis.
Caption: Workflow of the Gassman Isatin Synthesis.
Conclusion
The synthesis of substituted isatins is a well-developed field with a rich history of classical methods and a growing number of modern, more efficient alternatives. The choice of synthetic route depends heavily on the desired substitution pattern, the availability and electronic nature of the starting materials, the scale of the reaction, and the tolerance of functional groups to the reaction conditions.
The Sandmeyer synthesis remains a reliable and high-yielding method for a variety of substituted isatins, particularly when starting from anilines with electron-withdrawing groups. The Stolle synthesis is a powerful tool for accessing N-substituted isatins. The Gassman synthesis , with its unique mechanism, provides an alternative for specific substitution patterns that may be challenging to obtain otherwise.
Modern methods , such as the oxidation of indoles and metal-free cyclizations, offer significant advantages in terms of milder reaction conditions, higher yields in some cases, and improved sustainability. The oxidation of readily available indoles, in particular, has emerged as a highly practical and versatile approach.
This guide provides a solid foundation for researchers to navigate the diverse landscape of isatin synthesis. By understanding the strengths and weaknesses of each method and consulting the provided experimental data and protocols, scientists can make informed decisions to efficiently synthesize the target isatin derivatives for their research and development endeavors.
References
Assessing the Selectivity of Isatin-Based Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the isatin scaffold serves as a privileged structure in the design of potent enzyme inhibitors. This guide provides a comparative analysis of isatin derivatives targeting various key enzyme families, summarizing their inhibitory activities and selectivity profiles against other alternatives. The versatility of the isatin core allows for extensive functionalization, enabling the fine-tuning of interactions with diverse biological targets and making it a cornerstone in modern medicinal chemistry.[1]
Isatin and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] A fundamental mechanism underlying these therapeutic effects is the targeted inhibition of specific enzymes.[1] This guide delves into the enzyme inhibitory profiles of various isatin-based compounds, presenting quantitative data, detailed experimental protocols for assessing selectivity, and visualizations of key concepts to aid in the rational design of more potent and selective inhibitors.
Comparative Inhibitory Activity of Isatin Derivatives
The inhibitory potency and selectivity of isatin derivatives are highly dependent on the specific substitutions on the isatin core. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of various isatin derivatives against several key enzyme families, alongside data for comparable alternative inhibitors.
Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology, and numerous isatin-based compounds have been developed as kinase inhibitors.[3] The drug Sunitinib, an isatin derivative, is a prime example of a successful multi-kinase inhibitor approved for clinical use.
| Compound/Inhibitor | Target Kinase(s) | IC50 (nM) | Alternative Inhibitor | Target Kinase(s) | IC50 (nM) |
| Isatin-based Compound 5 | HER2 | 81 ± 2 | Lapatinib | HER2 | - |
| EGFR | - | Erlotinib | EGFR | - | |
| VEGFR-2 | - | Sorafenib | VEGFR-2 | - | |
| CDK2 | - | Ribociclib | CDK2 | - | |
| Isatin-Quinazoline Hybrid 6c | - | - | Sunitinib | Multiple Kinases | - |
| - | - | Doxorubicin | - | - | |
| Tricyclic Isatin Oxime 5d | DYRK1A, PIM1, Haspin, HIPK1-3, IRAK1, NEK10, DAPK1-3 | Nanomolar/Submicromolar binding affinity | SP600125 | JNKs | - |
Data synthesized from multiple sources.
Caspase Inhibitors
Isatin sulfonamides have emerged as a significant class of potent and selective non-peptide inhibitors of caspase-3 and -7, key executioner enzymes in apoptosis.
| Isatin Derivative | Target Caspase | IC50 (µM) | Selectivity (Caspase-7/Caspase-3) | Alternative Inhibitor | Target Caspase | IC50 (µM) |
| Compound 20d (4-chloro phenylacetamide derivative) | Caspase-3 | 2.33 | - | Ac-DEVD-CHO | Caspase-3 | 0.016 ± 0.002 |
| Isatin-1,2,3-triazole 7f | Caspase-3 | 0.017 | - | - | - | - |
| Isatin-1,2,3-triazole 8g | Caspase-3 | 0.009 | - | - | - | - |
| Triazole analog 38 | Caspase-3 | 0.0056 | ~1.09 | - | - | - |
| Caspase-7 | 0.0061 | |||||
| Triazole analog 40 | Caspase-3 | 0.0045 | ~0.84 | - | - | - |
| Caspase-7 | 0.0038 |
Data synthesized from multiple sources.
Cholinesterase Inhibitors
Isatin derivatives have also been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.
| Isatin Derivative | Target Enzyme | IC50 (µM) | Selectivity (AChE/BChE) | Alternative Inhibitor | Target Enzyme | IC50 (µM) |
| N-alkyl isatin 4i | BChE | 3.77 | >22-fold for BChE | Rivastigmine | AChE & BChE | - |
| AChE | >83.3 | Tacrine | AChE & BChE | - | ||
| Isatin Dimer 1f | BChE | 3.20 | >11-fold for BChE | - | - | - |
| Isatin Dimer 2d | BChE | 4.49 | >11-fold for BChE | - | - | - |
Data synthesized from multiple sources.
Other Enzyme Inhibitors
The versatility of the isatin scaffold extends to the inhibition of other enzyme classes.
| Isatin Derivative | Target Enzyme | IC50 (µM) | Alternative Inhibitor | Target Enzyme | IC50 (µM) |
| Isatin-thiazole derivative 6p | α-glucosidase | 5.36 ± 0.13 | Acarbose | α-glucosidase | 817.38 ± 6.27 |
| Isatin | MAO-B | 4.86 | - | - | - |
| MAO-A | 12.3 | - | - | - | |
| 5-benzyloxy substituted isatin | MAO-B | 0.103 | - | - | - |
Data synthesized from multiple sources.
Experimental Protocols
Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to determine the inhibitory activity of isatin-based compounds.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol outlines the fundamental steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution appropriate for the target enzyme, ensuring optimal pH and ionic strength.
-
Enzyme Solution: Dilute the purified enzyme to a working concentration in the assay buffer. Keep the enzyme on ice.
-
Substrate Solution: Prepare a stock solution of the enzyme's substrate. The final concentration in the assay should ideally be at or near the Michaelis constant (Km) for the enzyme.
-
Inhibitor Solutions: Prepare a stock solution of the isatin-based inhibitor (and any alternative inhibitors) in a suitable solvent, typically DMSO. Perform serial dilutions to create a range of concentrations for testing.
2. Assay Procedure:
-
In a 96-well microplate, add a small volume of each inhibitor dilution to triplicate wells.
-
Include control wells:
-
100% Activity Control: Add solvent (e.g., DMSO) instead of the inhibitor.
-
No Enzyme Control (Blank): Add assay buffer instead of the enzyme solution.
-
-
Add the enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the reaction progress using a microplate reader. The detection method will depend on the substrate used (e.g., absorbance for a chromogenic substrate, fluorescence for a fluorogenic substrate).
3. Data Analysis:
-
Calculate the initial reaction rate (velocity) for each well from the linear portion of the reaction progress curve.
-
Subtract the average rate of the blank wells from all other rates to correct for background.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
Kinase Selectivity Profiling
Determining the selectivity of a kinase inhibitor is crucial to minimize off-target effects. This is often achieved by screening the inhibitor against a large panel of kinases.
1. Kinase Panel Screening:
-
Submit the isatin-based inhibitor to a commercial kinase profiling service or utilize an in-house kinase panel. These panels typically cover a significant portion of the human kinome.
-
The inhibitor is usually tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against each kinase in the panel.
2. Assay Formats:
-
Common assay formats for kinase profiling include:
-
Radiometric Assays (e.g., HotSpot™): These assays measure the incorporation of radiolabeled phosphate (from [γ-³³P]ATP or [γ-³²P]ATP) into a substrate.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced during the kinase reaction.
-
Fluorescence/FRET-Based Assays: These assays use fluorescently labeled substrates or antibodies to detect phosphorylation.
-
3. Data Interpretation:
-
The results are typically presented as the percentage of remaining kinase activity in the presence of the inhibitor.
-
"Hits" are identified as kinases that show significant inhibition (e.g., >50% or >70%) at the tested concentration.
-
For promising hits, full dose-response curves are generated to determine the IC50 values, providing a quantitative measure of potency and selectivity.
Visualizing Key Concepts
Diagrams can aid in understanding the complex processes involved in enzyme inhibition and the workflows for assessing selectivity.
Caption: A simplified kinase signaling pathway illustrating a point of intervention for an isatin-based inhibitor.
Caption: A general experimental workflow for assessing the selectivity of enzyme inhibitors.
References
Benchmarking the Antimicrobial Spectrum of Novel Isatin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Isatin (1H-indole-2,3-dione), a versatile heterocyclic scaffold, and its derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities. This guide provides an objective comparison of the antimicrobial performance of novel isatin derivatives against established and recently developed antimicrobial agents, supported by experimental data.
Executive Summary
Recent studies have demonstrated the potent in vitro efficacy of various isatin derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2][3][4] Notably, certain isatin-based compounds exhibit antimicrobial activity comparable or even superior to conventional antibiotics such as amoxicillin and ciprofloxacin.[2] The mechanism of action for these derivatives is multifaceted, with evidence suggesting inhibition of key bacterial enzymes like tyrosyl-tRNA synthetase, dihydrofolate reductase, and sortase A. This guide consolidates available data to offer a clear comparison of antimicrobial spectra, experimental protocols, and known mechanisms of action.
I. Comparative Antimicrobial Activity
The antimicrobial efficacy of novel isatin derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in disk diffusion assays. The following tables summarize the quantitative data from various studies, comparing isatin derivatives to standard antimicrobial agents against common pathogens.
Table 1: Antibacterial Activity of Isatin Derivatives and Benchmark Antibiotics
| Compound/Drug | Organism | MIC (µg/mL) | Zone of Inhibition (mm) [Concentration] | Reference(s) |
| Isatin Derivatives | ||||
| Isatin-Thiazole Derivative (7f) | Staphylococcus aureus (MRSA) | 0.25 | Not Reported | |
| Isatin-Thiazole Derivative (7b) | Escherichia coli ATCC 25922 | 8 | Not Reported | |
| Isatin-Thiazole Derivative (7d) | Escherichia coli ATCC 25922 | 8 | Not Reported | |
| Isatin-Thiazole Derivative (14b) | Escherichia coli ATCC 25922 | 8 | Not Reported | |
| Schiff Base Derivative (3c) | Staphylococcus aureus | >16 | Not Reported | |
| Schiff Base Derivative (3c) | Escherichia coli | >1 | Not Reported | |
| Benchmark Antibiotics | ||||
| Amoxicillin | Staphylococcus aureus | Not Reported | Not specified | |
| Amoxicillin | Escherichia coli | Not Reported | Not specified | |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1.0 | Not Reported | |
| Ciprofloxacin | Escherichia coli | 0.015 - 1.0 | Not Reported | |
| Chloramphenicol | Staphylococcus aureus (MRSA) | 2 | Not Reported | |
| Chloramphenicol | Escherichia coli ATCC 25922 | 4 | Not Reported |
Note: Direct comparison of zone of inhibition data is challenging due to variations in experimental conditions across studies.
Table 2: Antifungal Activity of Isatin Derivatives and Benchmark Antifungals
| Compound/Drug | Organism | MIC (µg/mL) | Reference(s) |
| Isatin Derivatives | |||
| Isatin-Thiazole Derivative (7h) | Candida albicans | 8 | |
| Isatin-Thiazole Derivative (11f) | Candida albicans | 8 | |
| Benchmark Antifungals | |||
| Fluconazole | Candida albicans | 0.25 - 64 | |
| Nystatin | Candida albicans | 8 |
II. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
a. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
b. Preparation of Antimicrobial Dilutions:
-
A stock solution of the test compound (isatin derivative or benchmark drug) is prepared in a suitable solvent.
-
Serial two-fold dilutions of the antimicrobial agent are prepared in the appropriate broth in a 96-well microtiter plate.
c. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
The plates are incubated at 35-37°C for 16-20 hours for most bacteria and at 35°C for 24-48 hours for yeasts.
d. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
a. Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
b. Inoculation of Agar Plate:
-
A sterile cotton swab is dipped into the standardized inoculum suspension.
-
The excess fluid is removed by pressing the swab against the inside of the tube.
-
The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate in three different directions to ensure confluent growth.
c. Application of Antimicrobial Disks:
-
Using sterile forceps, antimicrobial disks are placed on the surface of the inoculated agar plate.
-
The disks should be gently pressed down to ensure complete contact with the agar.
d. Incubation:
-
The plates are inverted and incubated at 35-37°C for 16-24 hours.
e. Interpretation of Results:
-
After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters.
-
The results are interpreted as susceptible, intermediate, or resistant by comparing the zone diameters to the standardized interpretive charts provided by CLSI.
III. Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action is crucial for the rational design and development of new antimicrobial drugs. Isatin derivatives have been shown to target various cellular processes in bacteria and fungi.
A. Isatin Derivatives: Targeting Key Bacterial Enzymes
Several studies suggest that isatin derivatives exert their antibacterial effects by inhibiting essential enzymes involved in bacterial survival and virulence.
-
Tyrosyl-tRNA Synthetase (TyrRS) Inhibition: Some isatin-decorated thiazole derivatives have been designed as inhibitors of TyrRS, an enzyme critical for protein synthesis. By binding to this enzyme, these compounds disrupt the process of charging tRNA with tyrosine, leading to a cessation of protein production and bacterial cell death.
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Isatin derivatives have been investigated as potential DHFR inhibitors, thereby blocking DNA synthesis and replication in bacteria.
-
Sortase A (SrtA) Inhibition: Sortase A is a transpeptidase found in Gram-positive bacteria that anchors surface proteins involved in virulence and adhesion to the cell wall peptidoglycan. Inhibition of SrtA by isatin derivatives can reduce the pathogenicity of bacteria without directly killing them, making it an attractive anti-virulence strategy.
B. Benchmark Antimicrobials: Established Mechanisms
-
Amoxicillin (β-lactam): Inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. This leads to cell lysis and death.
-
Ciprofloxacin (Fluoroquinolone): Inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes necessary for DNA replication, transcription, repair, and recombination. This results in breaks in the bacterial DNA and ultimately cell death.
-
Fluconazole (Azole): Inhibits the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and fungal cell death.
References
- 1. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. impactfactor.org [impactfactor.org]
A Comparative Guide to Isatin-Based Therapeutic Agents: Clinical Trial Data and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Isatin, an endogenous indole derivative, has emerged as a privileged scaffold in medicinal chemistry, giving rise to a new generation of therapeutic agents. Several isatin-based compounds have progressed to clinical trials and regulatory approval, demonstrating significant efficacy in oncology and other therapeutic areas. This guide provides an objective comparison of key isatin-based drugs, supported by clinical trial data and detailed experimental methodologies, to aid in ongoing research and development efforts.
Clinically Approved and Investigational Isatin-Based Agents: A Comparative Overview
Several isatin derivatives have been successfully translated from preclinical discovery to clinical use. The following tables summarize the key clinical trial data for prominent isatin-based therapeutic agents, offering a quantitative comparison of their efficacy and safety profiles against relevant alternatives.
Oncology
Sunitinib (Sutent®)
Sunitinib is an oral, multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1][2] Its primary targets include Platelet-Derived Growth Factor Receptors (PDGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), as well as c-KIT.[1][2]
Table 1: Sunitinib Clinical Trial Data in Metastatic Renal Cell Carcinoma (First-Line Treatment)
| Endpoint | Sunitinib | Interferon Alfa (IFN-α) | Hazard Ratio (HR) [95% CI] | p-value |
| Median Overall Survival (OS) | 26.4 months | 21.8 months | 0.821 [0.673-1.001] | 0.051 |
| Median Progression-Free Survival (PFS) | 11 months | 5 months | 0.42 [0.32-0.54] | <0.001 |
| Objective Response Rate (ORR) | 47% | 12% | - | <0.001 |
Table 2: Sunitinib Adjuvant Therapy in High-Risk Renal Cell Carcinoma (S-TRAC Trial)
| Endpoint | Sunitinib | Placebo | Hazard Ratio (HR) [95% CI] | p-value |
| Median Disease-Free Survival (DFS) | 6.8 years | 5.6 years | 0.76 [0.59-0.98] | 0.03 |
Common Grade 3/4 Adverse Events for Sunitinib: Hypertension, fatigue, diarrhea, and hand-foot syndrome.
Toceranib (Palladia®)
Toceranib is a TKI with a similar mechanism of action to sunitinib, targeting c-Kit, VEGFR2, and PDGFRβ.[3] It is the first FDA-approved cancer therapy specifically developed for dogs and is used to treat recurrent canine mast cell tumors.
Table 3: Toceranib Clinical Trial Data in Canine Mast Cell Tumors (Blinded Phase)
| Endpoint | Toceranib Phosphate (n=86) | Placebo (n=63) | p-value |
| Objective Response Rate (ORR) | 37.2% | 7.9% | 0.0004 |
The overall response rate for all dogs receiving toceranib (including those that crossed over from the placebo group) was 42.8%. The median duration of objective response was 12.0 weeks, and the median time to tumor progression was 18.1 weeks. Common adverse events include diarrhea, decreased appetite, lameness, weight loss, and blood in the stool.
Fibrotic Diseases
Nintedanib (Ofev®)
Nintedanib is a TKI that targets VEGFR, Fibroblast Growth Factor Receptor (FGFR), and PDGFR. It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases (ILDs).
Table 4: Nintedanib Clinical Trial Data in Progressive Fibrosing ILDs (INBUILD Trial)
| Endpoint | Nintedanib | Placebo | Difference [95% CI] | p-value |
| Annual Rate of FVC Decline (mL/year) | -80.8 | -187.8 | 107.0 [65.4-148.5] | <0.001 |
FVC: Forced Vital Capacity
In the overall study population, nintedanib slowed the decline of lung function by 57% compared to placebo. The most common adverse event reported was diarrhea.
Investigational Agents
Semaxinib (SU5416)
Semaxinib is a selective inhibitor of the VEGFR tyrosine kinase. While it showed some promise in early-stage trials for metastatic colorectal cancer, Phase III trials were prematurely ended due to a lack of clinical benefit. In a Phase I study in combination with irinotecan, two of nine evaluable patients had a partial response.
Orantinib (TSU-68)
Orantinib is an oral multi-kinase inhibitor. A Phase III trial (ORIENTAL) investigating orantinib in combination with transcatheter arterial chemoembolization (TACE) for unresectable hepatocellular carcinoma was terminated for futility. There was no improvement in overall survival with orantinib compared to placebo (median 31.1 months vs. 32.3 months).
Mechanistic Insights: Signaling Pathways Targeted by Isatin-Based Agents
The primary mechanism of action for many clinically successful isatin-based compounds is the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation. The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these agents.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the biological activities of isatin-based compounds, this section provides detailed protocols for key in vitro assays.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the isatin-based compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells (approximately 1 x 10^6) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Isatin-based inhibitor compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate luminometer
Procedure:
-
Prepare serial dilutions of the isatin-based inhibitor in the appropriate solvent (e.g., DMSO).
-
In a microplate, add the inhibitor dilutions, the recombinant kinase, and the kinase-specific substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate luminometer.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
References
Safety Operating Guide
Sulisatin Disposal Protocol: A Guide for Laboratory Professionals
For immediate reference, treat Sulisatin as a potentially hazardous chemical and follow the disposal procedures outlined below. The absence of comprehensive hazard data necessitates a cautious approach to handling and disposal.
This document provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. By adhering to these procedural guidelines, laboratories can ensure the safe management of this compound while maintaining regulatory compliance.
Chemical and Physical Properties of this compound
A clear understanding of this compound's properties is fundamental to safe handling and disposal. The following table summarizes key quantitative data.
| Property | Value |
| Molecular Formula | C₂₁H₁₇NO₉S₂ |
| CAS Number | 54935-03-4 |
| Appearance | Solid (form may vary) |
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. While specific hazard information is limited, the following general precautions should be taken:
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
This compound Disposal Workflow
The proper disposal of this compound waste involves a systematic approach to prevent environmental contamination and ensure personnel safety. The following workflow outlines the necessary steps from waste generation to final disposal.
Caption: A step-by-step workflow for the safe disposal of this compound waste in a laboratory setting.
Detailed Experimental Protocol for this compound Disposal
This protocol provides a step-by-step guide for the proper disposal of this compound waste.
1.0 Waste Identification and Segregation
1.1. Identify all this compound waste streams. This includes:
- Unused or expired pure this compound.
- Solutions containing this compound.
- Contaminated labware (e.g., pipette tips, centrifuge tubes, glassware).
- Contaminated personal protective equipment (e.g., gloves).
1.2. Segregate this compound waste. Do not mix this compound waste with other incompatible waste streams. It should be collected as a dedicated organic chemical waste.
2.0 Waste Collection and Containerization
2.1. Select an appropriate waste container. The container must be:
- Compatible with organic chemicals.
- Leak-proof with a secure lid.
- Appropriate for the type of waste (e.g., a sharps container for contaminated sharps).
2.2. Label the waste container immediately. Use your institution's hazardous waste labels. The label must include:
- The words "Hazardous Waste".
- The full chemical name: "this compound".
- The concentration and composition of the waste.
- The date accumulation started.
- The name of the principal investigator and laboratory location.
2.3. Keep the waste container closed at all times , except when adding waste.
3.0 Temporary Storage
3.1. Store the labeled waste container in a designated Satellite Accumulation Area (SAA). The SAA should be:
- At or near the point of waste generation.
- Under the control of the laboratory personnel.
- Away from general laboratory traffic and drains.
4.0 Final Disposal
4.1. Do not dispose of this compound down the drain or in the regular trash.
4.2. Once the waste container is full, or if waste has been accumulating for a predetermined time limit set by your institution, arrange for its collection.
4.3. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste disposal. Follow their specific procedures for requesting a pickup.
Logical Relationship for Disposal Decision-Making
The decision-making process for chemical waste disposal is governed by a hierarchy of considerations, starting with the chemical's properties and ending with institutional protocols.
Caption: A logical flow diagram illustrating the decision-making process for the disposal of a chemical with limited hazard data like this compound.
Essential Safety and Operational Protocols for Handling Sulisatin
Disclaimer: "Sulisatin" is not a recognized chemical compound according to publicly available safety and chemical databases. The following guidance is based on established best practices for handling novel or uncharacterized chemical compounds in a laboratory setting. Researchers must always consult with their institution's Environmental Health and Safety (EHS) department and refer to any available preliminary data before handling any new substance.
This guide provides essential, immediate safety and logistical information for the handling of this compound, including operational and disposal plans. Our goal is to be your preferred source for laboratory safety information, building deep trust by providing value beyond the product itself.
Personal Protective Equipment (PPE) Requirements
All personnel handling this compound must adhere to the following minimum PPE requirements. These are based on a precautionary approach, assuming the compound may be a potential irritant and have unknown toxicological properties.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Provides a primary barrier against skin contact. Double-gloving is recommended for prolonged handling. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields | Protects against accidental splashes or aerosol generation. |
| Face Protection | Face shield (in addition to safety glasses) | Required when there is a significant risk of splashes, such as during bulk handling or solution preparation. |
| Body Protection | Flame-resistant lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 respirator | Recommended when handling this compound powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Handling Protocol
This step-by-step protocol outlines the standard operating procedure for the safe handling of this compound in a laboratory environment.
2.1. Engineering Controls
-
All work with this compound powder or volatile solutions must be conducted within a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible and have been tested within the last month.
2.2. Handling Procedure
-
Preparation: Before handling, ensure all required PPE is donned correctly. Prepare your workspace by lining it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid form of this compound, do so within the fume hood. Use a tared, sealed container to minimize aerosol generation.
-
Solution Preparation: When preparing solutions, slowly add this compound to the solvent to avoid splashing. Ensure the solution is well-mixed before removing it from the fume hood.
-
Post-Handling: After handling, wipe down the work area with an appropriate deactivating agent (if known) or a 70% ethanol solution. Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.
2.3. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station. Hold eyelids open to ensure thorough rinsing.
-
Inhalation: Move the affected individual to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) or any available chemical information to the medical personnel.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.
-
Solid Waste: All solid this compound waste, including contaminated gloves, bench paper, and empty containers, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Request: Once the waste container is full, submit a hazardous waste pickup request through your institution's EHS department. Do not pour any this compound waste down the drain.
Safe Handling Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
